Product packaging for D3-2(Cat. No.:)

D3-2

Cat. No.: B1192574
M. Wt: 569.76
InChI Key: HOTRVQYVLACWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D3-2-Isobutyl-3-methoxypyrazine (CAS 588732-63-2) is a high-purity, stable isotope-labeled chemical certified to a molecular weight of 169.24 g/mol and provided in a 10 mg quantity . This compound serves as a crucial internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) applications. Its primary research value lies in the quantitative analysis of its non-deuterated counterpart, 2-Isobutyl-3-methoxypyrazine, a potent aroma compound with a characteristic green, earthy odor. The incorporation of three deuterium atoms creates a distinct mass shift that allows researchers to achieve highly accurate quantification and account for analyte loss during sample preparation in complex matrices. This makes it an indispensable tool for flavor and fragrance research, environmental odor monitoring, and food science studies aiming to precisely trace and measure minute concentrations of these influential flavorants. This product is intended for use as a laboratory chemical in research and development. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handling should be performed by trained professionals in a well-ventilated setting, wearing appropriate protective equipment, as it may cause skin and eye irritation and may provoke an allergic skin reaction .

Properties

Molecular Formula

C31H43N3O5S

Molecular Weight

569.76

IUPAC Name

N-(3-(4-(5-(5,5-Diethyl-3-propyl-4,5,6,7-tetrahydrobenzo[c]thiophen-1-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide

InChI

InChI=1S/C31H43N3O5S/c1-6-10-25-24-15-31(8-3,9-4)12-11-23(24)28(40-25)30-33-29(34-39-30)21-13-19(5)27(20(7-2)14-21)38-18-22(36)16-32-26(37)17-35/h13-14,22,35-36H,6-12,15-18H2,1-5H3,(H,32,37)

InChI Key

HOTRVQYVLACWCH-UHFFFAOYSA-N

SMILES

O=C(NCC(O)COC1=C(C)C=C(C2=NOC(C3=C4C(CC(CC)(CC)CC4)=C(CCC)S3)=N2)C=C1CC)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

D3-2;  D32;  D3 2

Origin of Product

United States

Foundational & Exploratory

Role of the D3 gene in rice tiller development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the D3 Gene in Rice Tiller Development

Abstract

Plant architecture, particularly tiller number, is a critical determinant of grain yield in rice (Oryza sativa L.). The DWARF3 (D3) gene plays a pivotal role in regulating this trait by acting as a key component of the strigolactone (SL) signaling pathway. D3 encodes an F-box protein that forms part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, which targets transcriptional repressors for degradation to control axillary bud outgrowth. Mutations in the D3 gene result in a characteristic dwarf, high-tillering phenotype. Recent advancements in genome editing, particularly CRISPR/Cas9, have enabled precise modification of the D3 gene, leading to improved plant architecture, enhanced disease resistance, and stable grain yields. This guide provides a comprehensive overview of the molecular function of D3, its role in the SL signaling cascade, the phenotypic outcomes of its manipulation, and the experimental methodologies used to elucidate its function.

Molecular Identity and Function of the D3 Gene

The D3 gene in rice encodes a leucine-rich repeat F-box protein. F-box proteins are characterized by a conserved F-box motif of approximately 40 amino acids and function as substrate-recognition components of SCF E3 ubiquitin ligase complexes. These complexes mediate the ubiquitination of specific target proteins, marking them for degradation by the 26S proteasome.

In the context of tiller development, D3 is a crucial component of the SL signaling pathway. It is the ortholog of MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis thaliana, DAD2 in petunia, and RMS4 in pea, highlighting a conserved mechanism for shoot branching control across plant species. The D3 protein acts as a bridge, facilitating the interaction between the SL receptor and the target transcriptional repressor, thereby controlling the expression of downstream genes that regulate tillering.

The D3-Mediated Strigolactone Signaling Pathway

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that suppress the outgrowth of tiller buds. The signaling cascade in rice involves several key proteins: D14 (the SL receptor), D3 (the F-box protein), and D53 (a transcriptional repressor).

The established signaling mechanism proceeds as follows:

  • SL Perception: The α/β hydrolase protein D14 perceives and binds to the SL hormone. This binding event is believed to trigger a conformational change in D14.

  • Complex Formation: In the presence of SL, the D14 receptor interacts with the D3 F-box protein. This interaction is essential for the recruitment of the target protein.

  • SCFD3 E3 Ligase Activity: The D3 protein, as part of the SCF complex, recruits the transcriptional repressor D53.

  • Ubiquitination and Degradation: The SCFD3 complex ubiquitinates D53, targeting it for degradation via the 26S proteasome.

  • Activation of Downstream Genes: The degradation of the D53 repressor activates the expression of downstream genes that inhibit axillary bud growth, thus suppressing tillering.

In d3 mutants, this pathway is disrupted. The SCFD3 complex cannot form properly, leading to the accumulation of the D53 repressor. This, in turn, blocks the SL signal, resulting in the characteristic increased tillering phenotype.

Strigolactone_Signaling_Pathway Strigolactone Signaling Pathway in Rice cluster_pathway Cell Cytoplasm / Nucleus SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 Binds D3 D3 (F-box Protein) D14->D3 Interacts (SL-dependent) SCF SCF Complex D3->SCF Assembles D53 D53 (Repressor) SCF->D53 Recruits Proteasome 26S Proteasome D53->Proteasome Ubiquitination Downstream Downstream Genes D53->Downstream Represses Proteasome->D53 Degradation Tillering Tiller Bud Outgrowth Downstream->Tillering Inhibits

A diagram of the D3-mediated strigolactone signaling pathway in rice.

Quantitative Effects of D3 Gene Modification

Targeted mutation of the D3 gene, particularly through CRISPR/Cas9, has provided quantitative insights into its role in rice development. Studies on d3 mutant lines generated in the japonica rice cultivar DS have demonstrated significant architectural and physiological changes compared to the wild-type (WT).

TraitWild-Type (DS Cultivar)d3 Mutant Lines (d3-DS)Key FindingCitation(s)
Plant Height Normal73%–79% of wild-type heightD3 is a positive regulator of plant height.
Tiller Number LimitedSignificantly increasedD3 is a negative regulator of tillering.
Heading Time NormalEarlier headingD3 influences maturation time.
Grain Yield NormalComparable to wild-typeArchitectural changes do not negatively impact yield.
Disease Resistance Susceptible22%–38% reduction in lesion lengthD3 negatively regulates resistance to bacterial blight.

Experimental Protocols

The function of the D3 gene has been elucidated through various molecular genetics and plant biology techniques.

CRISPR/Cas9-Mediated Gene Editing of D3

This technique is used to create targeted mutations (knockouts) in the D3 gene to study its loss-of-function phenotype.

Methodology:

  • Guide RNA (gRNA) Design: A gene-specific gRNA is designed to target a unique sequence within the D3 gene, often in an early exon to ensure a complete knockout.

  • Vector Construction: The gRNA and the Cas9 nuclease gene are cloned into a binary vector suitable for Agrobacterium-mediated transformation. The vector typically contains a selectable marker, such as hygromycin resistance.

  • Rice Transformation: The vector is introduced into Agrobacterium tumefaciens, which is then co-cultivated with embryogenic calli derived from a rice cultivar (e.g., the DS japonica line). The Agrobacterium transfers the T-DNA containing the Cas9/gRNA cassette into the rice genome.

  • Selection and Regeneration: Transformed calli are selected on a medium containing an antibiotic (e.g., hygromycin). Surviving calli are regenerated into T₀ plantlets.

  • Mutant Screening and Verification: Genomic DNA is extracted from the regenerated plants. The target region of the D3 gene is amplified by PCR and sequenced to identify mutations (insertions, deletions) created by the CRISPR/Cas9 system.

  • Generation of Transgene-Free Mutants: T₁ generation plants are screened to identify individuals that have inherited the D3 mutation but have segregated away from the Cas9 transgene, resulting in stable, non-transgenic mutant lines.

CRISPR_Workflow CRISPR/Cas9 Workflow for D3 Knockout cluster_workflow Experimental Pipeline A 1. gRNA Design (Target D3 Exon) B 2. Vector Construction (Cas9 + gRNA) A->B C 3. Agrobacterium-mediated Transformation of Rice Calli B->C D 4. Selection & Regeneration (T0 Plants) C->D E 5. Genotyping (PCR & Sequencing) D->E F 6. T1 Generation Screening (Identify Transgene-Free Mutants) E->F G 7. Phenotypic Analysis (d3 Mutant Lines) F->G

A workflow for creating D3 knockout rice lines using CRISPR/Cas9.
Protein-Protein Interaction Assays

To confirm the physical interactions between D3, D14, and D53, several in vivo and in vitro methods are employed.

  • Yeast Two-Hybrid (Y2H): This is a genetic method to test for direct protein interactions. The D3 protein is fused to a DNA-binding domain (BD), and its potential partner (e.g., D14) is fused to an activation domain (AD). If the proteins interact in the yeast nucleus, they bring the BD and AD together, activating a reporter gene.

  • Co-Immunoprecipitation (Co-IP): This technique is used to verify interactions within the cell. An antibody targeting a tagged version of the D3 protein is used to pull it out of a cell lysate. If D14 or D53 are bound to D3, they will be pulled down as well and can be detected by western blotting.

  • Bimolecular Fluorescence Complementation (BiFC): This method visualizes protein interactions in living cells. D3 and its partner are fused to two different non-fluorescent halves of a fluorescent protein (e.g., YFP). If the proteins interact, the two halves of YFP are brought into proximity and reconstitute the fluorescent signal, which can be observed with a microscope.

Disease Resistance Assay

The enhanced resistance of d3 mutants to bacterial blight is quantified using a standard pathological assay.

Methodology:

  • Pathogen Culture: The bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo) is cultured to a specific optical density.

  • Inoculation: At the tillering stage, the uppermost fully expanded leaves of both wild-type and d3 mutant rice plants are inoculated with the bacterial suspension, typically using the leaf-clipping method.

  • Incubation: Plants are kept in a high-humidity environment to promote disease development.

  • Data Collection: After a set period (e.g., 14-21 days), the length of the resulting disease lesions on the leaves is measured.

  • Analysis: The lesion lengths of the d3 mutants are compared to those of the wild-type plants to determine the level of resistance or susceptibility. A significant reduction in lesion length indicates enhanced resistance.

Conclusion and Future Perspectives

The D3 gene is a central negative regulator of tillering in rice, operating as an indispensable component of the strigolactone signaling pathway. Its function as an F-box protein within an SCF E3 ligase complex ensures the degradation of the D53 repressor, thereby controlling tiller bud outgrowth. The pleiotropic effects of D3 mutations, which result in dwarfism, increased tillering, and enhanced disease resistance without a yield penalty, make it a prime target for crop improvement. The successful application of CRISPR/Cas9 to edit the D3 gene provides a powerful strategy for developing new rice varieties with an ideal plant architecture that balances resource use, yield stability, and resilience to biotic stress. Future research may focus on fine-tuning D3 expression or its interactions to optimize plant architecture for different environments and cultivation systems, contributing to global food security.

Molecular Characterization of the D3 Gene in japonica Rice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The DWARF3 (D3) gene in Oryza sativa subsp. japonica is a critical component in the strigolactone (SL) signaling pathway, playing a pivotal role in the regulation of plant architecture, including tillering and plant height. As the ortholog of Arabidopsis thaliana MAX2, the D3 protein functions as an F-box protein within an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex is essential for the degradation of D53-like transcriptional repressors, thereby activating downstream signaling cascades that govern developmental processes. Recent studies have also implicated the D3 gene in conferring resistance to biotic stressors, such as bacterial blight. This guide provides a comprehensive overview of the molecular characterization of the D3 gene in japonica rice, including quantitative phenotypic data, detailed experimental protocols for its study, and visualizations of its signaling pathway and experimental workflows.

Introduction

The D3 gene, also known as DWARF BUNKETSUWAITO TILLERING, is a key regulator of shoot branching in rice. Loss-of-function mutations in this gene result in a characteristic dwarf phenotype with a significant increase in tiller number.[1] This phenotype is a direct consequence of the disruption of the strigolactone signaling pathway, a crucial hormonal cascade that controls various aspects of plant development. The D3 protein, an F-box/LRR-repeat MAX2 homolog, is a central component of this pathway, mediating the degradation of target proteins to elicit a hormonal response.[1] Understanding the molecular intricacies of the D3 gene and its protein product is paramount for the development of improved rice varieties with desirable agronomic traits.

Quantitative Phenotypic Data of d3 Mutants

Mutations in the D3 gene lead to significant alterations in the morphology of japonica rice. The following table summarizes the quantitative data from studies on d3 mutants, providing a clear comparison with wild-type (WT) plants.

Phenotypic TraitWild Type (WT)d3 MutantPercentage ChangeReference
Plant Height (cm) Varies by cultivar26.4% - 29.9% shorter↓ 26.4% - 29.9%[1]
Tiller Number Varies by cultivarSignificantly increased↑ (qualitative)[1]
Disease Resistance SusceptibleEnhanced resistance↑ (qualitative)

Note: Quantitative values for tiller number and disease resistance can vary significantly based on genetic background and experimental conditions. The provided data for plant height is from a study on d3 mutants created via CRISPR/Cas9.

Signaling Pathway of D3 in Strigolactone Perception

The D3 protein is a core component of the strigolactone signaling pathway. Upon perception of strigolactones by the D14 receptor, D3 facilitates the ubiquitination and subsequent degradation of the D53 transcriptional repressor. This process relieves the repression of downstream target genes, leading to the regulation of shoot branching and other developmental processes.

D3_Signaling_Pathway Strigolactone Strigolactone (SL) D14 D14 (SL Receptor) Strigolactone->D14 binds D3 D3 (F-box protein) D14->D3 recruits D53 D53 (Repressor) SCF_Complex SCF Complex D3->SCF_Complex part of SCF_Complex->D53 ubiquitinates Proteasome 26S Proteasome D53->Proteasome degraded by Downstream_Genes Downstream Genes D53->Downstream_Genes represses Phenotype Tillering Inhibition Downstream_Genes->Phenotype

Caption: Strigolactone signaling pathway involving the D3 protein.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the molecular characterization of the D3 gene.

Gene Cloning of the D3 Gene (Map-Based Cloning Approach)

This protocol outlines the general steps for cloning the D3 gene from japonica rice using a map-based cloning strategy.

Experimental Workflow:

Gene_Cloning_Workflow Start Start: Isolate d3 mutant Cross Cross mutant with wild-type Start->Cross F2 Generate F2 population Cross->F2 Phenotype Phenotypic and genotypic analysis of F2 F2->Phenotype Map Rough mapping of D3 locus Phenotype->Map Fine_Map Fine mapping with large population and molecular markers Map->Fine_Map Identify Identify candidate genes in mapped region Fine_Map->Identify Sequence Sequence candidate genes in mutant and WT Identify->Sequence Complementation Functional complementation test Sequence->Complementation End End: D3 gene cloned Complementation->End

Caption: Workflow for map-based cloning of the D3 gene.

Methodology:

  • Plant Materials: A d3 mutant from a japonica rice background and a wild-type japonica rice cultivar are required.

  • Genetic Crosses: Cross the d3 mutant with the wild-type cultivar to generate F1 progeny. Self-pollinate the F1 plants to produce an F2 mapping population.

  • Phenotyping and Genotyping: Phenotype the F2 population for the dwarf and high-tillering traits. Extract genomic DNA from each individual and perform genotyping using molecular markers (e.g., SSRs, InDels) polymorphic between the parental lines.

  • Linkage Analysis and Rough Mapping: Analyze the segregation of phenotypes and molecular markers in the F2 population to identify markers linked to the d3 locus. This will define a rough map position of the D3 gene on a specific chromosome.

  • Fine Mapping: To narrow down the candidate region, use a larger F2 population or recombinant inbred lines (RILs). Develop new molecular markers within the roughly mapped region and genotype the population to identify recombination events. This will define a smaller genetic interval containing the D3 gene.

  • Candidate Gene Identification: Based on the fine-mapped interval, search the rice genome database (e.g., RAP-DB or MSU Rice Genome Annotation Project) to identify all predicted open reading frames (ORFs) within this region.

  • Sequence Analysis: Amplify and sequence the candidate ORFs from both the d3 mutant and the wild-type parent. Compare the sequences to identify any mutations (e.g., point mutations, insertions, deletions) in the mutant that could lead to a loss of function.

  • Functional Complementation: To confirm that the identified candidate gene is indeed the D3 gene, perform a functional complementation test. Transform the d3 mutant with a wild-type copy of the candidate gene. If the wild-type phenotype is restored in the transgenic plants, it confirms the identity of the D3 gene.

Quantitative Real-Time PCR (qRT-PCR) for D3 Gene Expression Analysis

This protocol provides a method for quantifying the expression level of the D3 gene in different rice tissues.[2][3]

Methodology:

  • RNA Extraction: Isolate total RNA from various japonica rice tissues (e.g., leaf, root, stem, panicle) using a suitable RNA extraction kit or a TRIzol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for the D3 gene and a suitable reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should be designed to amplify a product of 100-200 bp and should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix. A typical reaction mixture includes:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template

    • Nuclease-free water

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melting curve analysis: To verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of the D3 gene using the 2-ΔΔCt method, normalizing the Ct values of the D3 gene to the Ct values of the reference gene.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This protocol describes the use of a yeast two-hybrid system to investigate the interaction of the D3 protein with other proteins, such as D14 and D53.[4][5]

Experimental Workflow:

Y2H_Workflow Start Start: Clone D3 (bait) and interacting protein (prey) into Y2H vectors Transform Co-transform yeast with bait and prey plasmids Start->Transform Select Select for transformed yeast on -Leu/-Trp medium Transform->Select Assay Assay for interaction on selective medium (-Leu/-Trp/-His) and with β-galactosidase assay Select->Assay Analyze Analyze results: Growth and blue color indicate interaction Assay->Analyze End End: Interaction confirmed Analyze->End

Caption: Workflow for the Yeast Two-Hybrid assay.

Methodology:

  • Vector Construction:

    • Bait Vector: Clone the full-length coding sequence of the D3 gene into a yeast two-hybrid bait vector (e.g., pGBKT7), which fuses the D3 protein to a DNA-binding domain (DBD), such as GAL4-DBD.

    • Prey Vector: Clone the coding sequence of the potential interacting protein (e.g., D14 or D53) into a yeast two-hybrid prey vector (e.g., pGADT7), which fuses the protein to a transcriptional activation domain (AD), such as GAL4-AD.

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids. Also include negative controls (e.g., empty vectors) and positive controls.

  • Selection of Transformants: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for yeast that have taken up both plasmids.

  • Interaction Assay:

    • Growth Assay: Replica-plate the colonies from the SD/-Leu/-Trp plates onto a selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). Growth on this medium indicates an interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the HIS3 reporter gene.

    • β-galactosidase Assay: Perform a β-galactosidase filter lift assay or a liquid culture assay to test for the expression of the lacZ reporter gene. The development of a blue color in the presence of X-gal indicates a positive interaction.

  • Analysis: The growth of yeast on the selective medium and the production of β-galactosidase are indicative of a direct physical interaction between the D3 protein and the protein of interest.

Conclusion

The D3 gene is a fundamental player in the strigolactone signaling pathway in japonica rice, with profound effects on plant architecture and disease resistance. The molecular characterization of this gene, through techniques such as gene cloning, expression analysis, and protein-protein interaction assays, provides valuable insights into its function. This knowledge is instrumental for the development of novel rice varieties with improved agronomic traits through molecular breeding and genome editing approaches. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of plant science and crop improvement.

References

An In-depth Technical Guide on the Phenotypic Effects of D3 Gene Knockout in Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phenotypic and molecular consequences of knocking out the DWARF3 (D3) gene in rice (Oryza sativa). The D3 gene is a critical component of the strigolactone (SL) signaling pathway, which governs various aspects of plant architecture, including tiller number and plant height. Understanding the effects of its knockout is pivotal for developing improved rice varieties.

Introduction to the D3 Gene and Strigolactone Signaling

Strigolactones are a class of plant hormones that regulate shoot branching, root development, and symbiotic interactions.[1] In rice, the SL signaling pathway is essential for controlling the number of tillers (side shoots), a key determinant of grain yield. The D3 protein, an F-box component of the Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, is a central positive regulator in this pathway.[2][3]

The canonical SL signaling model involves the SL receptor DWARF14 (D14), the D3 protein, and the transcriptional repressor DWARF53 (D53).[2][4][5] In the presence of SLs, D14 interacts with D3 and D53.[4][5] This interaction leads to the ubiquitination and subsequent degradation of D53 by the 26S proteasome.[4][5] The degradation of the D53 repressor activates the expression of downstream genes, ultimately inhibiting axillary bud growth and reducing tiller numbers.[4]

Phenotypic Consequences of D3 Gene Knockout

Knocking out the D3 gene disrupts the SL signaling pathway, preventing the degradation of the D53 repressor. This leads to a series of distinct and agriculturally significant phenotypic changes.

The most prominent effects observed in d3 mutant rice are:

  • Increased Tillering: d3 mutants exhibit a high-tillering or "dwarf and bushy" phenotype. The inability to degrade D53 leads to the outgrowth of axillary buds, resulting in a significantly higher number of tillers compared to wild-type (WT) plants.[4][6]

  • Dwarfism: Disruption of the D3 gene leads to a significant reduction in plant height.[1][4] This is a crucial trait for improving lodging resistance in rice crops.

  • Earlier Heading Time: Studies have shown that d3 mutants tend to have an earlier heading or flowering time compared to their wild-type counterparts.[1][6]

  • Altered Panicle Morphology: While the number of panicles per plant increases due to higher tillering, the length of individual panicles and the number of grains per panicle may be slightly reduced.[1][6]

  • Stable Grain Yield: Despite the smaller panicles, the substantial increase in tiller production often compensates, resulting in a grain yield per plant that is not significantly different from the wild type.[1][4]

  • Enhanced Disease Resistance: Research has revealed that d3 mutants exhibit enhanced resistance to certain pathogens, such as Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice.[1][4] Lesion lengths in inoculated d3 mutants were found to be reduced by 22-38% compared to wild-type plants.[1]

Quantitative Data Summary

The following tables summarize the quantitative phenotypic data from studies on d3 knockout rice lines, providing a clear comparison with wild-type plants.

Table 1: Plant Architecture and Yield Components in d3 Mutants

TraitWild-Type (DS variety)d3 Mutant Lines (d3-DS-2, -3, -4)Reference
Plant Height ~92 cmReduced by ~19 cm (73% of WT)[1]
Tiller Number ~8 panicles/plant~20 panicles/plant[1]
Panicle Length Not specifiedSlightly reduced[1]
Grains per Panicle Not specifiedSlightly reduced[1]
1,000-Grain Weight No significant changeNo significant change[1]
Yield per Plant No significant changeNo significant change[1][4]

Table 2: Disease Resistance in d3 Mutants

PathogenWild-Type (DS variety)d3 Mutant LinesReference
Xanthomonas oryzae pv. oryzae (Xoo) Standard lesion lengthLesion length reduced by 22-38%[1][4]

Molecular Mechanisms and Signaling Pathway

The knockout of the D3 gene fundamentally alters the molecular signaling cascade initiated by strigolactones.

The diagram below illustrates the SL signaling pathway in a wild-type rice cell versus a d3 knockout cell. In the absence of a functional D3 protein, the SCFD3 E3 ubiquitin ligase complex cannot be formed. Consequently, the repressor protein D53 remains stable, continuously suppressing the expression of downstream target genes that would normally inhibit tiller bud outgrowth.

SL_Signaling_Pathway cluster_WT Wild-Type (D3 Present) cluster_KO d3 Knockout (D3 Absent) SL_WT Strigolactone (SL) D14_WT D14 Receptor SL_WT->D14_WT binds D3_WT D3 (F-box protein) D14_WT->D3_WT interacts D53_WT D53 Repressor D3_WT->D53_WT targets for ubiquitination Proteasome_WT 26S Proteasome D53_WT->Proteasome_WT degradation Ub_WT Ubiquitin Ub_WT->D53_WT TargetGenes_WT Target Gene Expression (Branching Inhibited) Proteasome_WT->TargetGenes_WT allows SL_KO Strigolactone (SL) D14_KO D14 Receptor SL_KO->D14_KO binds D3_KO D3 (non-functional) D53_KO D53 Repressor (Stable) TargetGenes_KO Target Gene Expression (Branching Promoted) D53_KO->TargetGenes_KO represses

Caption: Strigolactone signaling in wild-type vs. d3 knockout rice.

Experimental Protocols

This section details the common methodologies used to generate and analyze d3 knockout rice lines.

The CRISPR/Cas9 system is a precise and efficient tool for targeted gene editing in rice.[4][7][8]

  • Target Site Selection: A specific guide RNA (sgRNA) is designed to target a unique sequence within the D3 gene, often in an early exon to ensure a frameshift mutation and subsequent protein truncation.[1]

  • Vector Construction: The designed sgRNA and the Cas9 nuclease gene are cloned into a binary vector suitable for Agrobacterium-mediated transformation. This vector often contains a selectable marker, such as hygromycin resistance, for screening transgenic plants.

  • Agrobacterium-mediated Transformation: The constructed vector is introduced into Agrobacterium tumefaciens. Embryonic calli derived from mature rice seeds are co-cultivated with the transformed Agrobacterium. The bacteria transfer the T-DNA containing the Cas9/sgRNA cassette into the rice genome.

  • Selection and Regeneration: The transformed calli are cultured on a selection medium containing an antibiotic (e.g., hygromycin) to eliminate non-transformed cells. Surviving calli are then transferred to a regeneration medium to induce the formation of plantlets.

  • Mutation Detection and Screening:

    • Genomic DNA Extraction: DNA is extracted from the leaves of the regenerated T₀ plants.

    • PCR Amplification: The target region of the D3 gene is amplified via PCR using gene-specific primers.

    • Sequencing: The PCR products are sequenced (Sanger sequencing) to identify mutations (insertions, deletions) at the target site.

    • Transgene-Free Plant Selection: T₁ generation plants are screened to identify individuals that have inherited the desired mutation but have segregated away the Cas9/sgRNA transgene, resulting in stable, non-transgenic mutant lines.[1]

  • Plant Height Measurement: Plant height is measured from the soil surface to the tip of the tallest panicle at the mature stage.

  • Tiller Number Counting: The total number of productive tillers (those bearing a panicle) is counted for each plant at the grain-filling stage.

  • Yield Component Analysis: At maturity, panicles are harvested. Panicle length, number of grains per panicle, and 1,000-grain weight are measured to assess yield components.

Quantitative Real-Time PCR (qRT-PCR) is used to analyze the expression levels of SL-related genes.

  • RNA Extraction: Total RNA is isolated from relevant tissues (e.g., axillary buds, leaves) using a commercial kit or a standard protocol. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture includes cDNA template, gene-specific primers for the target gene (e.g., D53) and a reference gene (e.g., Actin or Ubiquitin), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression level of the target gene is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the workflow for creating and analyzing D3 knockout rice.

Experimental_Workflow cluster_Generation Mutant Generation cluster_Analysis Analysis & Characterization sgRNA_Design 1. sgRNA Design for D3 Gene Vector_Const 2. CRISPR/Cas9 Vector Construction sgRNA_Design->Vector_Const Transformation 3. Agrobacterium-mediated Transformation of Rice Calli Vector_Const->Transformation Selection 4. Selection & Regeneration of T0 Plants Transformation->Selection Genotyping 5. Genotyping (PCR & Sequencing) of T0/T1 Plants Selection->Genotyping Phenotyping 6. Phenotypic Analysis (Height, Tillering, Yield) Genotyping->Phenotyping Molecular_Analysis 7. Molecular Analysis (qRT-PCR) Genotyping->Molecular_Analysis Data_Analysis 8. Data Interpretation & Conclusion Phenotyping->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Workflow for generating and analyzing D3 knockout rice.

Conclusion

The knockout of the D3 gene in rice provides a powerful model for understanding strigolactone signaling and its role in plant architecture. The resulting dwarf, high-tillering phenotype, combined with stable yield and enhanced disease resistance, makes the D3 gene a promising target for molecular breeding.[4][6] By leveraging tools like CRISPR/Cas9 to precisely edit the D3 gene, researchers can develop new rice varieties with improved lodging resistance and optimized plant architecture to meet growing global food demands.[1]

References

The Role of the D3 Gene in Rice Disease Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative to enhance crop resilience against pathogens is a cornerstone of global food security. In rice (Oryza sativa), a staple for over half the world's population, the D3 gene has emerged as a pivotal player not only in plant architecture but also in disease resistance. This technical guide provides an in-depth examination of the D3 gene's function, the signaling pathways it governs, and its recently discovered role in conferring resistance to bacterial blight, one of the most destructive rice diseases. Through a comprehensive review of current research, this document outlines the molecular mechanisms, presents key quantitative data, details experimental protocols, and visualizes the complex biological processes involved. The manipulation of the D3 gene, particularly through genome editing technologies like CRISPR/Cas9, presents a promising avenue for the development of robust, high-yielding rice varieties with enhanced innate immunity.

Introduction: The D3 Gene and Strigolactone Signaling

The D3 gene in rice encodes an F-box protein that is an essential component of the Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1] It is an ortholog of the Arabidopsis MAX2 gene and a key regulator in the strigolactone (SL) signaling pathway.[2] Strigolactones are a class of plant hormones derived from carotenoids that play a crucial role in various aspects of plant development, including the suppression of shoot branching (tiller formation in rice) and the promotion of symbiotic relationships with arbuscular mycorrhizal fungi.[3][4]

The canonical SL signaling pathway involves the SL receptor, DWARF14 (D14), the D3 protein, and a transcriptional repressor, DWARF53 (D53).[5] In the presence of strigolactones, a complex is formed between D14, D3, and D53, which leads to the ubiquitination and subsequent degradation of the D53 repressor by the 26S proteasome.[5] This degradation activates the expression of downstream genes that regulate axillary bud outgrowth.[1] Consequently, mutations in the D3 gene lead to a characteristic phenotype of increased tillering and dwarfism in rice.[5]

Recent research has unveiled a novel and significant function of the D3 gene: its involvement in plant immunity. Specifically, knockout mutations of the D3 gene have been shown to enhance resistance to bacterial blight disease caused by Xanthomonas oryzae pv. oryzae (Xoo).[5][6]

Quantitative Data: Phenotypic and Disease Resistance Analysis of d3 Mutants

Recent studies employing CRISPR/Cas9 to create knockout mutants of the D3 gene have provided valuable quantitative data on the resulting phenotypic changes and disease resistance. The data presented below is a summary of findings from a study that edited the D3 gene in the japonica rice cultivar DS.[5]

ParameterWild-Type (DS)d3 Mutant LinesPercentage Change in d3 Mutants
Plant Height Not specifiedReduced height21% - 27% reduction
Relative Plant Height 100%73% - 79%21% - 27% reduction[5]
Tiller Number Not specifiedIncreasedSignificantly increased[5]
Heading Date Not specifiedEarlierAverage deviation of 1.2 leaves earlier[5]
Grain Yield per Plant Not specifiedComparable to Wild-TypeNo significant difference[5]
Bacterial Blight Lesion Length (Xoo strain P6) Not specifiedReduced lesion length22% - 38% reduction[5]
Bacterial Blight Lesion Length (Xoo strain P3) Not specifiedReduced lesion length22% - 38% reduction[5]

Signaling Pathways

Strigolactone Signaling Pathway

The strigolactone signaling pathway is central to the function of the D3 gene. The following diagram illustrates the key components and their interactions.

Strigolactone_Signaling cluster_cytoplasm Cytoplasm SL Strigolactone (SL) D14 D14 (SL Receptor) SL->D14 binds D3 D3 (F-box Protein) D14->D3 interacts with SCF_complex SCF Complex D3->SCF_complex part of D53 D53 (Repressor) Proteasome 26S Proteasome D53->Proteasome degraded by Downstream_Genes Downstream Genes D53->Downstream_Genes represses SCF_complex->D53 targets for ubiquitination Branching_Inhibition Tiller Bud Suppression Downstream_Genes->Branching_Inhibition

Caption: The Strigolactone (SL) signaling pathway in rice.

Proposed Crosstalk with Disease Resistance Pathways

The enhanced disease resistance in d3 mutants suggests a crosstalk between the strigolactone signaling pathway and plant defense mechanisms. While the precise molecular connections are still under investigation, it is hypothesized that the SL pathway modulates other defense-related hormone signaling, such as the salicylic acid (SA) and jasmonic acid (JA) pathways.[7] The absence of D3 may lead to a primed state of the plant's immune system, resulting in a more robust and rapid defense response upon pathogen attack.

SL_Defense_Crosstalk cluster_pathways Interacting Signaling Pathways SL_Pathway Strigolactone Pathway (D3-dependent) SA_Pathway Salicylic Acid (SA) Pathway SL_Pathway->SA_Pathway modulates JA_Pathway Jasmonic Acid (JA) Pathway SL_Pathway->JA_Pathway modulates Defense_Response Enhanced Disease Resistance (e.g., to Bacterial Blight) SA_Pathway->Defense_Response JA_Pathway->Defense_Response

Caption: Proposed crosstalk between SL and defense pathways.

Experimental Protocols

Generation of d3 Mutant Rice Lines using CRISPR/Cas9

This protocol describes a general workflow for creating D3 gene knockout mutants in rice using the CRISPR/Cas9 system.

CRISPR_Workflow cluster_workflow CRISPR/Cas9 Workflow for D3 Knockout A 1. gRNA Design & Vector Construction - Design gRNA targeting D3 gene - Clone gRNA and Cas9 into a binary vector B 2. Agrobacterium-mediated Transformation - Introduce vector into Agrobacterium tumefaciens - Co-cultivate Agrobacterium with rice calli A->B C 3. Selection and Regeneration - Select transformed calli on antibiotic-containing medium - Regenerate whole plants from selected calli B->C D 4. Mutant Identification - Extract genomic DNA from regenerated plants - PCR amplification of the D3 target region - Sequence PCR products to confirm mutations C->D E 5. Phenotypic and Disease Resistance Analysis - Grow confirmed mutants and wild-type plants - Measure agronomic traits (height, tillering, etc.) - Perform disease resistance assays D->E

Caption: Experimental workflow for generating D3 knockout rice.

Methodology:

  • gRNA Design and Vector Construction:

    • A specific guide RNA (gRNA) targeting a conserved region of the D3 gene is designed using publicly available tools.

    • The gRNA sequence is synthesized and cloned into a binary vector containing the Cas9 nuclease gene under the control of a suitable promoter (e.g., ubiquitin promoter). The vector also typically contains a selectable marker, such as hygromycin resistance.

  • Agrobacterium-mediated Transformation:

    • The constructed binary vector is transformed into a competent strain of Agrobacterium tumefaciens.

    • Rice calli, induced from mature seeds, are co-cultivated with the transformed Agrobacterium. During co-cultivation, the T-DNA region of the vector, containing the Cas9 and gRNA expression cassettes, is transferred into the rice genome.

  • Selection and Regeneration of Transgenic Plants:

    • After co-cultivation, the calli are transferred to a selection medium containing an antibiotic (e.g., hygromycin) to kill untransformed cells.

    • Surviving calli are then transferred to a regeneration medium to induce the formation of shoots and roots, eventually developing into whole T0 generation plants.

  • Identification of Mutations:

    • Genomic DNA is extracted from the leaves of the regenerated plants.

    • The target region of the D3 gene is amplified by PCR using specific primers.

    • The PCR products are sequenced to identify the presence of insertions, deletions, or substitutions at the target site, confirming successful gene editing.

Bacterial Blight Resistance Assay

This protocol details the inoculation of rice plants with Xanthomonas oryzae pv. oryzae (Xoo) to assess disease resistance.[5][6]

Materials:

  • Xoo strains (e.g., P6, P3)

  • Peptone Sucrose Agar (PSA) medium

  • Sterile 10 mM MgCl₂ solution

  • Sterile scissors

  • Rice plants at the tillering stage

Procedure:

  • Preparation of Xoo Inoculum:

    • Streak the Xoo strains on PSA plates and incubate at 28°C for 2-3 days until single colonies are visible.

    • Inoculate a single colony into liquid PSA medium and grow overnight at 28°C with shaking.

    • Harvest the bacterial cells by centrifugation and resuspend them in sterile 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.5.

  • Inoculation of Rice Plants:

    • The inoculation is performed on the uppermost fully expanded leaves of rice plants at the tillering stage.

    • Dip a pair of sterile scissors into the Xoo suspension.

    • Use the contaminated scissors to clip the tips of the rice leaves, approximately 2-3 cm from the end.

  • Incubation and Disease Scoring:

    • Maintain the inoculated plants in a greenhouse or growth chamber with high humidity (around 90%) and a temperature of 28-30°C.

    • After 14-18 days, measure the length of the disease lesions extending down from the clipped edge of the leaves.

    • Compare the lesion lengths of the d3 mutant lines with those of the wild-type plants to determine the level of resistance.

Conclusion and Future Perspectives

The D3 gene, a well-established regulator of plant architecture through the strigolactone signaling pathway, has a newly appreciated and critical role in the rice immune response. The enhanced resistance to bacterial blight in d3 knockout mutants, achieved without a yield penalty, highlights the potential of targeting this gene for crop improvement. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and scientists to further investigate the molecular mechanisms underlying this phenomenon and to apply this knowledge in breeding programs.

Future research should focus on elucidating the precise molecular link between the D3-mediated SL signaling pathway and downstream defense response pathways. Understanding how the absence of D3 primes the plant for a more effective immune response could lead to the identification of novel targets for enhancing disease resistance in rice and other economically important crops. Furthermore, the development of allele-specific markers for beneficial d3 mutations could accelerate the introgression of this trait into elite rice varieties through marker-assisted selection, contributing to a more sustainable and resilient agricultural future.

References

The D3 Gene: A Pivotal Regulator of Rice Architecture and Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the D3 Gene in Modulating Plant Height and Tillering in Rice (Oryza sativa)

This technical guide provides a comprehensive overview of the Dwarf3 (D3) gene in rice, a critical determinant of plant stature and branching. For researchers and scientists in plant biology and crop improvement, this document details the molecular functions of D3, its position in the strigolactone signaling pathway, and its significant impact on agronomic traits. This guide summarizes key quantitative data, outlines experimental protocols for functional analysis, and provides visual representations of the underlying molecular mechanisms.

Introduction: The Significance of D3 in Rice Development

The architecture of a rice plant, particularly its height and the number of productive tillers, is a crucial factor in determining its yield potential and resilience. The D3 gene in rice has been identified as a key regulator of these traits, acting as a positive regulator of plant height and a negative regulator of tillering[1][2][3]. Mutations in the D3 gene result in a characteristic "tillering dwarf" phenotype, with shorter plants and a greater number of tillers[1][4]. This has made D3 a prime target for genetic manipulation to develop rice varieties with improved plant architecture and, consequently, enhanced productivity.

Molecular Function and Signaling Pathway

The D3 gene encodes an F-box protein that contains a leucine-rich repeat domain[4][5]. This protein is a key component of the strigolactone (SL) signaling pathway, a hormonal cascade that governs various aspects of plant development, including shoot branching.

The SCFD3 Complex and Proteasomal Degradation:

D3 functions as a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFD3[5][6]. This complex is responsible for targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.

Strigolactone Signaling Cascade:

The canonical SL signaling pathway in rice involves the following key steps:

  • SL Perception: Strigolactones, a class of plant hormones, are perceived by the α/β hydrolase protein DWARF14 (D14), which acts as the SL receptor[5][7].

  • Complex Formation: In the presence of SLs, D14 undergoes a conformational change and interacts with the D3 protein[1][5][7].

  • Substrate Recognition: The D14-D3 complex then recruits the substrate protein, DWARF53 (D53), which is a transcriptional repressor[1][6][7].

  • Ubiquitination and Degradation: As part of the SCFD3 complex, D3 facilitates the ubiquitination of D53. This marks D53 for degradation by the 26S proteasome[1][7].

  • Activation of Downstream Genes: The degradation of the repressor D53 leads to the activation of downstream target genes that inhibit the outgrowth of axillary buds, thus controlling tiller number[1][7].

Interaction with Other Hormonal Pathways:

Recent studies have revealed that the D3 gene's influence on plant height is also linked to other phytohormone pathways. Specifically, the miR528-D3 module has been shown to negatively regulate plant height by modulating the metabolism of gibberellins (GA) and abscisic acid (ABA)[4]. Knockout of the D3 gene leads to a significant reduction in GA content and an increase in ABA accumulation, which contributes to the dwarf phenotype[4].

Quantitative Data on the Impact of D3 Gene Modification

The functional loss of the D3 gene, often achieved through CRISPR/Cas9-mediated genome editing, has profound and quantifiable effects on rice plant architecture. The following tables summarize the phenotypic changes observed in d3 mutant lines compared to their wild-type (WT) counterparts.

Table 1: Impact of d3 Mutation on Plant Height and Tillering

GenotypePlant Height (cm)Tiller Number per PlantReference
Wild-Type (DS)~100-110~7.9[1][2]
d3 mutants (d3-DS-2, -3, -4)~73-81 (~19.4 cm shorter)~20[1][2]

Table 2: Agronomic Traits of d3 Mutant Lines

TraitWild-Type (DS)d3 mutantsOutcome of d3 MutationReference
Panicle Length --Slightly Reduced[2]
Grains per Panicle --Decreased[1]
1,000-Grain Weight No significant differenceNo significant differenceMaintained[2]
Grain Yield per Plant No significant differenceNo significant differenceMaintained[1][2]
Heading Time --Earlier[1][2]

Table 3: Disease Resistance in d3 Mutant Lines

PathogenWild-Type (DS)d3 mutantsOutcome of d3 MutationReference
Xanthomonas oryzae pv. oryzae (Xoo)Standard susceptibilityLesion length reduced by 22%-38%Enhanced Resistance[1][2]

Experimental Protocols for D3 Gene Analysis

The following sections detail the methodologies for key experiments used to characterize the function of the D3 gene in rice.

CRISPR/Cas9-Mediated Knockout of the D3 Gene

This protocol outlines the steps for creating d3 mutant rice lines using the CRISPR/Cas9 system.

CRISPR_Workflow cluster_Vector_Construction Vector Construction cluster_Transformation Rice Transformation cluster_Screening Screening and Identification Target_Selection 1. Design sgRNA targeting D3 Vector_Assembly 2. Clone sgRNA into Cas9 expression vector Target_Selection->Vector_Assembly Agro_Transformation 3. Introduce vector into Agrobacterium Vector_Assembly->Agro_Transformation Rice_Transformation 4. Agrobacterium-mediated transformation of rice calli Agro_Transformation->Rice_Transformation Hygromycin_Selection 5. Select transgenic plants on hygromycin Rice_Transformation->Hygromycin_Selection PCR_Sequencing 6. PCR and sequencing to identify mutations Hygromycin_Selection->PCR_Sequencing Transgene_Free 7. Screen for transgene-free mutant plants in T1/T2 generation PCR_Sequencing->Transgene_Free

Methodology:

  • Guide RNA Design: A specific guide RNA (gRNA) is designed to target a unique sequence within the D3 gene[2]. The target site is typically in an exon to ensure a functional knockout upon mutation.

  • Vector Construction: The designed gRNA is cloned into a binary vector containing the Cas9 nuclease gene. This construct is often under the control of a strong constitutive promoter.

  • Agrobacterium-mediated Transformation: The resulting vector is introduced into Agrobacterium tumefaciens strain EHA105[7]. The engineered Agrobacterium is then used to transform rice calli derived from mature embryos.

  • Selection and Regeneration of Transgenic Plants: Transformed calli are selected on a medium containing an appropriate antibiotic, such as hygromycin[2]. Surviving calli are then regenerated into whole T0 plants.

  • Mutation Identification: Genomic DNA is extracted from the leaves of the T0 plants. The target region of the D3 gene is amplified by PCR and sequenced to identify the presence of mutations (insertions, deletions, or substitutions)[7].

  • Generation of Transgene-Free Mutants: T1 generation plants are grown, and segregation analysis is performed to identify plants that have inherited the desired mutation but not the Cas9 transgene[2].

Phenotypic Analysis of d3 Mutants

Plant Growth Conditions:

  • d3 mutant and wild-type rice plants are grown under standard field or greenhouse conditions to ensure comparable development[7].

Data Collection:

  • Plant Height: Measured from the soil surface to the tip of the tallest panicle at the mature stage.

  • Tiller Number: The total number of panicle-bearing tillers is counted for each plant.

  • Yield-related Traits: Panicle length, number of grains per panicle, seed setting rate, and 1,000-grain weight are measured at maturity[8].

Disease Resistance Assay

Inoculation with Xanthomonas oryzae pv. oryzae (Xoo):

  • Bacterial Culture: Xoo strains (e.g., P6 and P3) are cultured on a suitable medium, such as potato sucrose agar, at 28°C[3].

  • Inoculation: The leaf-clipping method is commonly used. At the late tillering stage, the tips of fully expanded leaves are clipped with scissors dipped in the bacterial suspension (OD600 = 0.6)[3].

  • Evaluation: Lesion length is measured 18-21 days after inoculation. Shorter lesion lengths in the mutant lines compared to the wild-type indicate enhanced resistance[1][3].

Conclusion and Future Perspectives

The D3 gene is a cornerstone in the molecular network controlling rice plant architecture. Its role as a central component of the strigolactone signaling pathway makes it a powerful target for genetic manipulation to enhance agronomic performance. The ability to use CRISPR/Cas9 to precisely edit the D3 gene has enabled the development of rice varieties with reduced height, increased tiller number, and surprisingly, enhanced resistance to bacterial blight, all while maintaining grain yield[1][2][3].

Future research should focus on further dissecting the downstream targets of the D3-mediated signaling pathway and exploring the full extent of its crosstalk with other hormonal pathways. Understanding these intricate regulatory networks will provide novel avenues for the targeted improvement of rice and other cereal crops, contributing to global food security. The development of transgene-free edited lines also presents a promising path for the public acceptance and commercialization of these improved varieties[2].

References

Unraveling the Genetic Blueprint of Rice Tillering and Dwarfism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The architecture of the rice plant, specifically its height and the number of tillers (productive shoots), is a critical determinant of grain yield. The "Green Revolution" of the 1960s was largely propelled by the development of semi-dwarf rice varieties that were more resistant to lodging and allocated more resources to grain production.[1] The tillering dwarf phenotype, characterized by reduced plant height and an increased number of tillers, represents a key area of research for further enhancing crop productivity. Understanding the intricate genetic and molecular mechanisms governing these traits is paramount for developing the next generation of high-yielding rice cultivars. This technical guide provides an in-depth exploration of the core genetic basis of the tillering dwarf phenotype in rice, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling networks involved.

Key Genes and Quantitative Phenotypic Data

A multitude of genes have been identified that play crucial roles in regulating both tillering and plant height in rice. Mutations in these genes often lead to the characteristic tillering dwarf phenotype. The following tables summarize quantitative data from studies on several key mutants, providing a comparative view of their phenotypic effects.

Table 1: Phenotypic Characteristics of Key Tillering Dwarf Mutants in Rice

MutantGene Product/FunctionPlant Height (cm)Tiller Number per PlantReference
Wild Type (Shiokari)-95.5 ± 3.415.2 ± 2.1[2]
d3F-box protein (ortholog of MAX2)28.3 ± 2.145.3 ± 5.8[2]
d10Carotenoid cleavage dioxygenase 835.4 ± 2.550.1 ± 6.2[2]
d14α/β-fold hydrolase (strigolactone receptor)40.1 ± 3.048.7 ± 5.5[2][3]
d17Carotenoid cleavage dioxygenase 738.2 ± 2.849.5 ± 6.0[2]
d27β-carotene isomerase42.6 ± 3.147.9 ± 5.9[2]

Table 2: Agronomic Traits of a Very High Tillering and Dwarf Rice Mutant

GenotypeProductive Tillers per PlantTotal Tillers per PlantPlant Height (cm)
Cocodrie (Control)15.616.885.0
Zhe733 (sd-1 gene)24.826.770.0
M-13662 (mutant)86.4102.845.0
M-13684 (mutant)102.1121.642.0

Data adapted from a study on very high tillering and dwarf rice mutant lines.

Table 3: Relative Gene Expression Levels in the dht1 Tillering Dwarf Mutant

GeneWild Type (Relative Expression)dht1 Mutant (Relative Expression)Putative Function in Tillering
D101.0~0.6Strigolactone Biosynthesis
D141.0~0.4Strigolactone Signaling
D31.0~0.7Strigolactone Signaling
D271.0~0.8Strigolactone Biosynthesis
D531.0~1.5Strigolactone Signaling (Repressor)

Data is illustrative of trends observed in studies of strigolactone-related mutants and may vary between specific experiments.[4]

Core Signaling Pathways

The tillering dwarf phenotype is primarily controlled by the intricate interplay of several hormone signaling pathways, most notably those of strigolactones (SLs) and gibberellins (GAs).

Strigolactone Signaling Pathway

Strigolactones are a class of plant hormones that inhibit shoot branching.[3][5] The core of the SL signaling pathway involves a receptor protein, D14, an F-box protein, D3 (in rice, homologous to MAX2 in Arabidopsis), and a transcriptional repressor, D53.[5] In the presence of SL, the D14 protein hydrolyzes the hormone and undergoes a conformational change, enabling it to interact with the D3 F-box protein.[5] This complex then targets the D53 repressor protein for ubiquitination and subsequent degradation by the 26S proteasome.[6] The degradation of D53 relieves the repression of downstream target genes, such as OsTB1 (TEOSINTE BRANCHED1), which in turn inhibits tiller bud outgrowth. Mutations in key components of this pathway, such as d3, d10, d14, d17, and d27, disrupt the signaling cascade, leading to a failure to suppress tillering and resulting in a high-tillering phenotype.[2][3][7]

Strigolactone_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SL Strigolactone (SL) D14 D14 (SL Receptor) SL->D14 Binds D3 D3 (F-box protein) D14->D3 Interacts with SCF SCF Complex D3->SCF Part of D53 D53 (Repressor) Proteasome 26S Proteasome D53->Proteasome Degraded by Target_Genes Target Genes (e.g., OsTB1) D53->Target_Genes Represses SCF->D53 Ubiquitinates Tillering_Inhibition Tillering Inhibition Target_Genes->Tillering_Inhibition Leads to SL_outside Strigolactone SL_outside->SL Enters Nucleus GA_SL_Crosstalk cluster_GA Gibberellin Signaling cluster_SL Strigolactone Signaling GA Gibberellin (GA) GID1 GID1 (GA Receptor) GA->GID1 Binds SLR1 SLR1 (DELLA protein) GID1->SLR1 Interacts with SCF_GID2 SCF-GID2 Complex SLR1->SCF_GID2 Targeted by Proteasome_GA 26S Proteasome SLR1->Proteasome_GA Degraded by GA_Genes GA-responsive Genes SLR1->GA_Genes Represses OsMADS23 OsMADS23 SLR1->OsMADS23 Interacts with GID2 GID2 (F-box protein) Stem_Elongation Stem Elongation GA_Genes->Stem_Elongation D14 D14 (SL Receptor) Tillering_Genes Tillering Genes (e.g., OsTB1) D14->Tillering_Genes Regulates OsMADS23->D14 Represses Expression Tillering_Inhibition Tillering Inhibition Tillering_Genes->Tillering_Inhibition Experimental_Workflow cluster_Discovery Mutant Discovery and Initial Characterization cluster_Cloning Gene Cloning cluster_Validation Functional Validation Mutant_ID Identification of a Tillering Dwarf Mutant Phenotyping Detailed Phenotypic Analysis (Tiller number, Plant height, etc.) Mutant_ID->Phenotyping Genetic_Analysis Genetic Analysis (Dominant/Recessive, Single/Multiple genes) Phenotyping->Genetic_Analysis Mapping_Pop Development of a Mapping Population (F2) Genetic_Analysis->Mapping_Pop BSA Bulked Segregant Analysis (Coarse Mapping) Mapping_Pop->BSA Fine_Mapping Fine Mapping with a Large Population BSA->Fine_Mapping Candidate_Gene Candidate Gene Identification and Sequencing Fine_Mapping->Candidate_Gene Complementation Genetic Complementation Candidate_Gene->Complementation Knockout Gene Knockout/Knockdown (e.g., CRISPR/Cas9) Candidate_Gene->Knockout Expression_Analysis Gene Expression Analysis (qRT-PCR) Candidate_Gene->Expression_Analysis Subcellular_Localization Subcellular Localization (GFP fusion) Candidate_Gene->Subcellular_Localization

References

Methodological & Application

Application Notes and Protocols for Creating a d3-DS-2 Rice Mutant Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for creating a d3-DS-2 rice mutant using the CRISPR/Cas9 gene-editing system. The DWARF3 (d3) gene in rice is a key regulator of plant architecture, acting as a positive regulator of plant height and a negative regulator of tillering. Mutations in the d3 gene can lead to a desirable phenotype of reduced height and increased tiller number, contributing to improved crop yield and lodging resistance. This document outlines the principles of CRISPR/Cas9-mediated gene editing in rice, detailed experimental protocols for vector construction, Agrobacterium-mediated transformation, and screening of transgene-free homozygous mutants. Additionally, it presents quantitative data on the phenotypic characteristics of the d3-DS-2 mutant and visual representations of the experimental workflow and the D3 signaling pathway.

Introduction

The development of ideal plant architecture is a primary goal in modern crop breeding. The d3 gene in rice, an F-box protein-encoding gene, plays a crucial role in the strigolactone (SL) signaling pathway, which governs plant height and tiller number. Loss-of-function mutations in the d3 gene result in a dwarf phenotype with enhanced tillering, traits that are highly valuable in rice cultivation. The CRISPR/Cas9 system offers a precise and efficient tool for targeted gene knockout, enabling the creation of specific mutations to achieve desired agronomic traits. This protocol is based on the successful generation of the d3-DS-2 rice mutant, a transgene-free line with improved plant architecture and disease resistance.

Data Presentation

Table 1: Phenotypic Comparison of Wild-Type (DS) and d3-DS-2 Mutant Rice

Phenotypic TraitWild-Type (DS)d3-DS-2 MutantPercentage Change
Plant Height~100 cmReduced by ~19 cm~19% decrease
Tiller Number~8 panicles/plant~20 panicles/plant~150% increase
1,000-Grain WeightUnchangedUnchanged0%
Yield per PlantUnchangedUnchanged0%
Bacterial Blight Lesion LengthBaselineReduced by 22-38%22-38% decrease

Note: The data is compiled from a study that successfully created the d3-DS-2 mutant[1].

Experimental Protocols

gRNA Design and Vector Construction

The first step is to design a specific guide RNA (gRNA) that targets the d3 gene (Locus ID: LOC_Os06g06050). The selection of a suitable target sequence is critical for high editing efficiency and minimizing off-target effects.

Protocol:

  • Target Sequence Selection:

    • Use a gRNA design tool such as CRISPR-P (--INVALID-LINK--) to identify potential 20-nucleotide target sequences within the coding region of the d3 gene.

    • A recommended target site is located in the first exon of the d3 gene to ensure a complete loss-of-function mutation.

    • A potential gRNA sequence targeting the d3 gene is: GCACTGCATCGGCTACGCGG (Note: This is a representative sequence. The exact sequence used in the original study may vary). This sequence should be followed by the Protospacer Adjacent Motif (PAM) 'NGG'.

  • Vector Selection:

    • The binary vector pRGEB32 is a suitable choice for CRISPR/Cas9-mediated gene editing in rice. This vector contains a rice codon-optimized Cas9 nuclease driven by a maize ubiquitin promoter and a gRNA cloning site under the control of a rice U3 small nuclear RNA promoter.

  • gRNA Cloning into pRGEB32:

    • Synthesize two complementary oligonucleotides encoding the target sequence.

    • Ligate the annealed gRNA cassette into the linearized pRGEB32 vector.

    • Transform the ligation product into competent E. coli (e.g., DH5α) for plasmid amplification.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Agrobacterium-Mediated Transformation of Rice

This protocol describes the transformation of rice calli derived from mature seeds using Agrobacterium tumefaciens.

Protocol:

  • Preparation of Rice Calli:

    • Sterilize mature rice seeds (e.g., from the japonica cultivar DS) with 70% ethanol for 1 minute, followed by 50% bleach for 30 minutes, and then rinse thoroughly with sterile distilled water.

    • Culture the sterilized seeds on callus induction medium in the dark at 28°C for 3-4 weeks.

  • Agrobacterium Preparation and Infection:

    • Introduce the constructed pRGEB32-d3-gRNA plasmid into a suitable Agrobacterium tumefaciens strain (e.g., EHA105) by electroporation.

    • Culture the transformed Agrobacterium in liquid medium containing appropriate antibiotics to an OD600 of 0.6-0.8.

    • Collect the bacterial cells by centrifugation and resuspend them in infection medium.

    • Immerse the rice calli in the bacterial suspension for 30 minutes.

  • Co-cultivation and Selection:

    • Transfer the infected calli to a co-cultivation medium and incubate in the dark at 25°C for 3 days.

    • Wash the calli with sterile water containing cefotaxime to remove excess Agrobacterium.

    • Transfer the calli to a selection medium containing a selective agent (e.g., hygromycin) and cefotaxime. Subculture every 2 weeks.

  • Regeneration of Transgenic Plants:

    • After 4-6 weeks of selection, transfer the resistant calli to a regeneration medium.

    • Incubate the calli under a 16-hour light/8-hour dark photoperiod at 26°C.

    • Once shoots have developed, transfer them to a rooting medium.

    • Acclimatize the rooted plantlets and transfer them to soil in a greenhouse.

Screening and Identification of Transgene-Free Homozygous Mutants

Protocol:

  • Initial Screening of T0 Plants:

    • Extract genomic DNA from the leaves of the regenerated T0 plants.

    • Perform PCR using primers flanking the target site in the d3 gene.

    • Sequence the PCR products to identify plants with mutations (insertions, deletions, or substitutions) at the target site.

  • Identification of Transgene-Free Plants in the T1 Generation:

    • Collect seeds from the T0 plants that have confirmed mutations.

    • Germinate the T1 seeds and screen for the absence of the Cas9 transgene by PCR using primers specific to the Cas9 gene.

    • Plants that are PCR-negative for the Cas9 gene are considered transgene-free.

  • Identification of Homozygous Mutants:

    • From the transgene-free T1 population, extract genomic DNA.

    • Perform PCR and sequencing of the target region of the d3 gene.

    • Plants that show only the mutated allele in the sequencing results are identified as homozygous mutants.

    • The d3-DS-2 line can be propagated from the seeds of these confirmed transgene-free homozygous mutant plants.

Mandatory Visualization

experimental_workflow cluster_vector_construction 1. Vector Construction cluster_transformation 2. Rice Transformation cluster_screening 3. Mutant Screening gRNA_design gRNA Design for d3 Gene vector_prep pRGEB32 Vector Preparation gRNA_design->vector_prep ligation Ligation of gRNA into Vector vector_prep->ligation transformation_ecoli E. coli Transformation ligation->transformation_ecoli verification Plasmid Verification transformation_ecoli->verification agrobacterium_prep Agrobacterium Preparation verification->agrobacterium_prep callus_induction Callus Induction from Seeds infection Infection of Calli callus_induction->infection agrobacterium_prep->infection cocultivation Co-cultivation infection->cocultivation selection Selection of Transformed Calli cocultivation->selection regeneration Regeneration of T0 Plants selection->regeneration t0_screening T0 Plant Mutation Analysis (PCR & Sequencing) regeneration->t0_screening t1_generation T1 Seed Generation t0_screening->t1_generation transgene_screening T1 Transgene-Free Screening (PCR for Cas9) t1_generation->transgene_screening homozygous_screening T1 Homozygous Mutant Identification (Sequencing) transgene_screening->homozygous_screening d3_ds_2_line d3-DS-2 Mutant Line homozygous_screening->d3_ds_2_line

Caption: Experimental workflow for creating the d3-DS-2 rice mutant.

d3_signaling_pathway cluster_d3_knockout d3 Knockout (d3-DS-2) SL Strigolactone (SL) D14 D14 (SL Receptor) SL->D14 binds D3 D3 (F-box Protein) D14->D3 interacts with SCF_complex SCF Complex D3->SCF_complex part of D53 D53 (Transcriptional Repressor) SCF_complex->D53 targets Ub Ubiquitin D53->Ub ubiquitination Proteasome 26S Proteasome Ub->Proteasome leads to Degradation D53 Degradation Proteasome->Degradation Downstream_genes Downstream Gene Expression Degradation->Downstream_genes activates Tillering_inhibition Tillering Inhibition Downstream_genes->Tillering_inhibition D3_inactive Inactive D3 SCF_inactive Inactive SCF Complex D3_inactive->SCF_inactive D53_stable Stable D53 SCF_inactive->D53_stable cannot target Downstream_repression Downstream Gene Repression D53_stable->Downstream_repression Increased_tillering Increased Tillering Downstream_repression->Increased_tillering

Caption: The D3 signaling pathway in rice and the effect of d3 knockout.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the D3 Gene in Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the targeted editing of the D3 gene in rice (Oryza sativa) using the CRISPR/Cas9 system. The protocol is based on established methodologies and aims to facilitate the development of improved rice varieties with desirable agronomic traits.[1][2][3][4][5]

Introduction

The D3 gene in rice is a key regulator of plant architecture, playing a crucial role in the strigolactone (SL) signaling pathway.[1] It acts as a positive regulator of plant height and a negative regulator of tillering (the production of side shoots).[1][2][3] Traditional breeding efforts to modulate these traits simultaneously have faced significant challenges.[1] The CRISPR/Cas9 genome editing technology offers a precise and efficient tool to modify the D3 gene, enabling the creation of rice lines with reduced height, increased tiller number, and potentially enhanced disease resistance, without negatively impacting overall yield.[1][2][3]

Recent studies have successfully employed CRISPR/Cas9 to knock out the D3 gene in the japonica rice cultivar DS, resulting in semi-dwarf plants with a higher number of tillers and enhanced resistance to bacterial blight caused by Xanthomonas oryzae pv. oryzae (Xoo).[1] These edited lines also exhibited an earlier heading time, a valuable trait for shortening the growth period.[1][2][3]

Quantitative Data Summary

The following table summarizes the key phenotypic and agronomic data from CRISPR/Cas9-mediated D3 gene editing experiments in the japonica rice cultivar DS.[1]

TraitWild Type (DS)d3 Mutant LinesPercentage Change
Plant Height ~85 cm62-67 cm (73%-79% of DS)21%-27% reduction
Tiller Number ~8 panicles/plant~20 panicles/plant~150% increase
Heading Date StandardEarlier by ~1.2 leavesAccelerated
Yield per Plant No significant changeNo significant change-
1,000-Grain Weight No significant changeNo significant change-
Bacterial Blight Resistance (Lesion Length) Standard22%-38% reductionEnhanced resistance

Experimental Protocols

This section details the key experimental procedures for CRISPR/Cas9-mediated editing of the D3 gene in rice, primarily through Agrobacterium-mediated transformation.

sgRNA Design and Vector Construction
  • Target Site Selection: Identify a suitable 20-nucleotide target sequence within an exon of the D3 gene.[2] The target site should be followed by a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9). Online tools such as CRISPR-P 2.0 or ChopChop can be used to design and evaluate the specificity of the single guide RNA (sgRNA).

  • Vector Assembly: Synthesize a pair of complementary oligonucleotides encoding the selected sgRNA target sequence. Anneal the oligonucleotides to form a double-stranded DNA fragment.

  • Cloning into CRISPR/Cas9 Vector: Ligate the annealed sgRNA cassette into a suitable plant expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., Ubiquitin promoter).[6] A common binary vector used for rice transformation is pRGEB32.[6]

  • Verification: Confirm the successful insertion of the sgRNA sequence into the vector by Sanger sequencing.

Agrobacterium-Mediated Transformation of Rice Callus
  • Seed Sterilization and Callus Induction:

    • Surface sterilize mature rice seeds (e.g., japonica cultivar 'Nipponbare' or 'DS') with 70% ethanol followed by a sodium hypochlorite solution.[7]

    • Place the sterilized seeds on a callus induction medium (e.g., N6 medium supplemented with 2,4-D).[6][8]

    • Incubate in the dark at 28°C for 2-3 weeks to induce embryogenic callus formation from the scutellum.[6][8]

  • Agrobacterium Culture and Infection:

    • Introduce the CRISPR/Cas9 binary vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105).[6]

    • Culture the transformed Agrobacterium in liquid medium containing appropriate antibiotics to an OD600 of 0.6-0.8.

    • Infect the induced embryogenic calli with the Agrobacterium suspension for 15-30 minutes.

    • Co-cultivate the infected calli on a co-cultivation medium for 2-3 days in the dark.

Selection and Regeneration of Transgenic Plants
  • Selection of Transformed Calli:

    • Wash the co-cultivated calli with sterile water containing an antibiotic (e.g., cefotaxime) to remove excess Agrobacterium.

    • Transfer the calli to a selection medium containing a selective agent (e.g., hygromycin or phosphinothricin, depending on the resistance gene in the vector) and an antibiotic to inhibit residual Agrobacterium.[1][8]

    • Subculture the calli on fresh selection medium every 2-3 weeks until resistant calli are obtained.

  • Plant Regeneration:

    • Transfer the resistant calli to a regeneration medium (e.g., N6R medium) to induce shoot formation.[9]

    • Incubate under a 16-hour light/8-hour dark photoperiod.

    • Once shoots have developed, transfer them to a rooting medium (e.g., N6F medium) to promote root growth.[9]

  • Acclimatization:

    • Carefully transfer the rooted plantlets to soil and grow them in a greenhouse under controlled conditions.[9]

Molecular and Phenotypic Analysis of Edited Plants
  • Genotyping:

    • Extract genomic DNA from the leaves of the regenerated T0 plants.

    • Use PCR to amplify the region of the D3 gene containing the sgRNA target site.[2]

    • Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) introduced by the CRISPR/Cas9 system.[2]

    • Screen for transgene-free plants in the T1 generation by PCR for the Cas9 gene and the selection marker gene.[1][5]

  • Phenotypic Evaluation:

    • Grow the confirmed mutant lines (T1 and subsequent generations) and wild-type plants under the same conditions.

    • Measure and compare key agronomic traits, including plant height, tiller number, heading date, panicle length, number of grains per panicle, and 1,000-grain weight.[1][10]

    • Conduct disease resistance assays by inoculating the plants with pathogens such as Xoo and measuring the lesion lengths.[1][2]

Visualizations

D3_Signaling_Pathway cluster_synthesis Strigolactone Biosynthesis cluster_perception Strigolactone Perception and Signaling Carotenoids Carotenoids D27 D27 Carotenoids->D27 D17 D17 D27->D17 D10 D10 D17->D10 Strigolactones Strigolactones D10->Strigolactones D14 D14 (SL Receptor) Strigolactones->D14 D3 D3 (F-box protein) D14->D3 D53 D53 (Repressor) D3->D53 Degradation Downstream_Genes Downstream Genes (Tiller Bud Outgrowth Inhibition) D53->Downstream_Genes Repression

Caption: Simplified Strigolactone signaling pathway in rice.

CRISPR_Workflow_D3_Rice cluster_design 1. Vector Construction cluster_transformation 2. Rice Transformation cluster_regeneration 3. Plant Regeneration cluster_analysis 4. Analysis sgRNA_design sgRNA Design for D3 Gene Vector_construction Cloning into CRISPR/Cas9 Binary Vector sgRNA_design->Vector_construction Callus_induction Callus Induction from Mature Rice Seeds Agro_transformation Agrobacterium-mediated Transformation Callus_induction->Agro_transformation Selection Selection of Transformed Calli Agro_transformation->Selection Shoot_regeneration Shoot Regeneration Selection->Shoot_regeneration Rooting Rooting of Plantlets Shoot_regeneration->Rooting Acclimatization Acclimatization in Greenhouse Rooting->Acclimatization Molecular_analysis Molecular Analysis (PCR & Sequencing) Acclimatization->Molecular_analysis Phenotypic_analysis Phenotypic Analysis of d3 Mutant Plants Molecular_analysis->Phenotypic_analysis

Caption: Workflow for CRISPR/Cas9-mediated editing of the D3 gene in rice.

References

Application Notes and Protocols for Screening Transgene-Free D3-Edited Rice Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CRISPR/Cas9 technology has emerged as a powerful tool for precise genome editing in various crops, including rice. The targeted modification of genes, such as the D3 gene, offers the potential to improve agronomic traits like plant architecture, yield, and disease resistance. The D3 gene is a key component of the strigolactone signaling pathway and acts as a negative regulator of tillering and a positive regulator of plant height. Editing the D3 gene can therefore lead to desirable traits such as dwarfism and increased tiller number, contributing to higher yields. A critical step in developing genetically edited crops for research and potential commercialization is the identification and selection of plants that are free of the transgene cassette (e.g., Cas9 and selection markers) used for the editing process. This ensures that the desired phenotypic changes are due to the specific gene edit and not the presence of foreign DNA.

These application notes provide detailed protocols for screening transgene-free D3-edited rice plants, covering molecular and visual screening methods.

Data Presentation

Editing of the D3 gene in rice has been shown to significantly alter key agronomic traits. The following tables summarize the quantitative data from studies on D3-edited rice lines.

Table 1: Phenotypic Changes in Transgene-Free D3-Edited Rice Lines

TraitWild Type (DS)D3-Edited Lines (d3-DS)Percentage Change
Plant Height~88 cm64-68 cm21-27% reduction[1]
Tiller Number (panicles/plant)~8~20150% increase[1][2]
Grain Yield per PlantNo significant differenceNo significant difference-
Heading DateNormalEarlierNot quantified

Table 2: Enhanced Disease Resistance in Transgene-Free D3-Edited Rice Lines

PathogenWild Type (DS) Lesion LengthD3-Edited Lines Lesion LengthPercentage Reduction
Xanthomonas oryzae pv. oryzae (Xoo)Not specifiedReduced22-38%[2]

Experimental Protocols

Agrobacterium-Mediated Transformation of Rice Callus

This protocol outlines the steps for introducing the CRISPR/Cas9 construct targeting the D3 gene into rice callus using Agrobacterium tumefaciens.

Materials:

  • Mature rice seeds (e.g., japonica cultivar 'Nipponbare')

  • Agrobacterium tumefaciens strain (e.g., EHA105) harboring the CRISPR/Cas9 binary vector

  • Callus Induction Medium (2N6)

  • Co-cultivation Medium (2N6-AS)

  • Washing Solution (sterile water with antibiotics)

  • Selection Medium (2N6-TCH with hygromycin)

  • Regeneration Medium

  • Rooting Medium

  • 70% Ethanol

  • Commercial bleach solution

  • Sterile distilled water

  • Sterile filter paper

Procedure:

  • Callus Induction:

    • Sterilize mature rice seeds by washing with 70% ethanol for 1 minute, followed by a 30-minute wash in a commercial bleach solution with a drop of Tween-20.[2]

    • Rinse the seeds thoroughly with sterile distilled water.

    • Place the sterilized seeds on Callus Induction Medium (2N6) and incubate in the dark at 28°C for 3-4 weeks to induce embryogenic callus formation.[2][3]

  • Agrobacterium Preparation:

    • Streak the Agrobacterium strain containing the CRISPR/Cas9 construct on YM solid medium with appropriate antibiotics and incubate at 28°C for 2-3 days.[2]

    • Resuspend the bacterial colonies in AAM liquid medium containing acetosyringone to an OD600 of approximately 1.0.[2]

  • Infection and Co-cultivation:

    • Subculture the induced rice calli onto fresh 2N6 medium a week before infection.

    • Immerse the calli in the Agrobacterium suspension for about 40 minutes.[2]

    • Blot the infected calli on sterile filter paper and place them on Co-cultivation Medium (2N6-AS).

    • Incubate in the dark at 26°C for 2-3 days.[2]

  • Washing and Selection:

    • Wash the calli with sterile water containing antibiotics (e.g., Claforan and Timentin) to remove excess Agrobacterium.[2]

    • Transfer the washed calli to Selection Medium (2N6-TCH) containing hygromycin (30-50 mg/L) for selection of transformed cells.[4][5]

    • Subculture the calli on fresh selection medium every two weeks.

  • Regeneration and Rooting:

    • Transfer the hygromycin-resistant calli to Regeneration Medium and incubate under light to induce shoot formation.

    • Once shoots have developed, transfer them to Rooting Medium to induce root growth.

    • Acclimatize the regenerated plantlets and transfer them to soil.

PCR-Based Screening for Transgene-Free Plants

This protocol describes the use of Polymerase Chain Reaction (PCR) to detect the presence or absence of the Cas9 and hygromycin resistance (hpt) transgenes in the genomic DNA of regenerated T1 generation plants.

Materials:

  • Genomic DNA extraction kit or CTAB buffer

  • PCR primers specific for the Cas9 gene and the hpt gene (see Table 3)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Agarose

  • DNA loading dye

  • 1x TAE buffer

  • DNA ladder

  • Gel electrophoresis system and imaging equipment

Table 3: Example PCR Primers for Transgene Detection

Primer NameSequence (5' to 3')Target Gene
OsCas9-FGGGTAATGAACTCGCTCTGCCas9[6]
OsCas9-RTGGCGTCAAGAACTTCCTTTGCas9[6]
Hyg-FYour specific forward primer sequencehpt
Hyg-RYour specific reverse primer sequencehpt

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from the leaves of T1 generation rice plants using a commercial kit or the CTAB method.[7]

  • PCR Amplification:

    • Set up PCR reactions using primers specific for the Cas9 and hpt genes. A typical reaction mixture includes genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and reaction buffer.

    • Use the following thermocycler conditions (can be optimized based on primer specifics):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds

        • Extension: 72°C for 1 minute/kb

      • Final extension: 72°C for 10 minutes

  • Gel Electrophoresis:

    • Analyze the PCR products by running them on a 1% agarose gel.

    • Visualize the DNA bands under UV light. Plants that do not show a band for the Cas9 and hpt genes are considered transgene-free.

Visual Screening of Transgene-Free Seeds using DsRED Fluorescence

This method allows for the rapid, non-destructive screening of transgene-free seeds by monitoring the absence of a fluorescent marker (DsRED) linked to the CRISPR/Cas9 construct.[8][9][10][11][12]

Materials:

  • T1 generation seeds from D3-edited rice plants transformed with a CRISPR/Cas9 vector containing a seed-specific DsRED expression cassette.

  • Stereomicroscope equipped with a DsRED filter.

Procedure:

  • Seed Visualization:

    • Place the dry T1 seeds on a petri dish.

    • Observe the seeds under a stereomicroscope with a DsRED filter.

  • Selection:

    • Seeds that fluoresce red contain the transgene.

    • Seeds that do not show red fluorescence are considered potentially transgene-free.[9]

  • Confirmation:

    • Germinate the non-fluorescent seeds and confirm the absence of the transgene using the PCR-based screening method described above.

H₂O₂-Based Visual Screening of Transgene-Free Seedlings (DAB Staining)

This protocol provides a simple and high-throughput method to visually identify transgene-free plants based on the accumulation of hydrogen peroxide (H₂O₂) in the presence of hygromycin.[13]

Materials:

  • Leaves from T1 generation rice seedlings.

  • Hygromycin B (HyB) solution (50 mg/L).

  • 3,3'-diaminobenzidine (DAB) solution.

Procedure:

  • Hygromycin Treatment:

    • Excise leaf segments from T1 seedlings.

    • Incubate the leaf segments in a 50 mg/L HyB solution for 10-12 hours.[13]

  • DAB Staining:

    • After incubation, wash the leaf segments and immerse them in DAB solution.

    • Incubate until a brownish precipitate is visible.

  • Observation:

    • Transgenic plants containing the hygromycin phosphotransferase (hpt) gene will not show significant browning, as they can detoxify the antibiotic.

    • Transgene-free plants will exhibit a dark brown precipitate due to the accumulation of H₂O₂ as a stress response to hygromycin.[13]

Mandatory Visualization

Strigolactone Signaling Pathway

Strigolactone_Signaling_Pathway cluster_SCF SCF Complex SL Strigolactone (SL) D14 D14 (SL Receptor) SL->D14 binds D3 D3 (F-box protein) D14->D3 recruits D53 D53 (Repressor) D3->D53 targets for ubiquitination Proteasome 26S Proteasome D53->Proteasome degradation Downstream_Genes Downstream Gene Expression D53->Downstream_Genes represses Ub Ubiquitin Ub->D53

Caption: Strigolactone signaling pathway involving the D3 protein.

Experimental Workflow for Screening Transgene-Free Rice

Experimental_Workflow cluster_Transformation Plant Transformation cluster_Screening Screening of T1 Generation cluster_Selection Selection and Analysis Agro_Transformation Agrobacterium-mediated Transformation of Rice Callus Regeneration Regeneration of T0 Plants Agro_Transformation->Regeneration T1_Seeds Harvest T1 Seeds Regeneration->T1_Seeds Germination Germinate T1 Seeds T1_Seeds->Germination DNA_Extraction Genomic DNA Extraction Germination->DNA_Extraction Visual_Screening Visual Screening (DsRED or DAB) Germination->Visual_Screening PCR_Screening PCR for Cas9 & hpt DNA_Extraction->PCR_Screening Identify_Transgene_Free Identify Transgene-Free Plants PCR_Screening->Identify_Transgene_Free Visual_Screening->Identify_Transgene_Free Sequencing Sequence D3 Locus to Confirm Edit Identify_Transgene_Free->Sequencing Phenotyping Phenotypic Analysis Sequencing->Phenotyping

Caption: Workflow for generating and screening transgene-free edited rice.

References

Application Note: PCR-Based Identification of Homozygous d3-DS-2 Mutants in Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of the homozygous d3-DS-2 mutant allele in rice (Oryza sativa) using a standard Polymerase Chain Reaction (PCR) based assay. The d3-DS-2 mutant, generated by CRISPR/Cas9, is characterized by a substitution at the start codon and a subsequent 42-base pair deletion in the D3 gene. The D3 gene is a key component of the strigolactone signaling pathway, which plays a crucial role in regulating plant architecture, including height and tiller number. This protocol offers a reliable and efficient method to distinguish between wild-type, heterozygous, and homozygous mutant plants, which is essential for genetic studies and breeding programs.

Introduction

The D3 gene in rice encodes an F-box protein that is an essential component of the strigolactone (SL) signaling pathway. SLs are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching (tillering) and plant height. The degradation of D53 transcriptional repressors, mediated by the D3/D14 complex, initiates SL signaling and controls downstream gene expression.

The d3-DS-2 mutant was created using CRISPR/Cas9 technology to induce a targeted mutation in the D3 gene (LOC_Os06g06090). This specific mutation involves a G-to-A substitution at the ATG start codon, followed by a 42-bp deletion. This results in a loss-of-function allele, leading to a characteristic dwarf and high-tillering phenotype. Accurate genotyping is critical for the selection and maintenance of homozygous mutant lines for further research and agricultural applications. The following protocol describes a PCR-based method that leverages the size difference between the wild-type and d3-DS-2 mutant alleles for robust genotyping.

Materials and Reagents

  • Rice leaf tissue

  • DNA extraction kit (e.g., CTAB-based method)

  • Nuclease-free water

  • Taq DNA Polymerase and corresponding buffer

  • Deoxynucleotide triphosphates (dNTPs)

  • Forward and reverse primers (see Table 1)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA loading dye

  • DNA ladder (e.g., 100 bp ladder)

  • Gel electrophoresis system and power supply

  • UV transilluminator or other gel imaging system

Experimental Protocols

Genomic DNA Extraction

High-quality genomic DNA is essential for reliable PCR results. A standard CTAB (cetyltrimethylammonium bromide) method is recommended for extracting DNA from rice leaf tissue.

  • Harvest approximately 100 mg of fresh, young rice leaf tissue.

  • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Follow a standard CTAB DNA extraction protocol.

  • Resuspend the final DNA pellet in 50 µL of nuclease-free water or TE buffer.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer.

Primer Design

To differentiate between the wild-type and the d3-DS-2 allele, a pair of primers flanking the mutation site has been designed. The forward and reverse primers bind to regions outside the 42-bp deletion, allowing for the amplification of products of different sizes from the wild-type and mutant alleles. The genomic sequence for the D3 gene (LOC_Os06g06090) can be obtained from a public database such as the Rice Annotation Project Database (RAP-DB) or Ensembl Plants. For the purpose of this protocol, we will use a representative sequence.

Table 1: Primer Sequences for d3-DS-2 Genotyping

Primer NameSequence (5' to 3')Expected Product Size (Wild-Type)Expected Product Size (Mutant)
d3-FwdCGATCAAGGTCGTCGTAGAAGG200 bp158 bp
d3-RevAAGTCGTCCTCGTTCGTTCT
PCR Amplification
  • Prepare a PCR master mix according to the volumes listed in Table 2. Prepare enough master mix for the number of samples to be tested, plus one extra reaction to account for pipetting errors.

  • Aliquot 24 µL of the master mix into individual PCR tubes.

  • Add 1 µL of genomic DNA (approximately 50-100 ng) to each respective tube.

  • Gently mix and centrifuge briefly.

  • Place the PCR tubes in a thermocycler and run the program outlined in Table 3.

Table 2: PCR Reaction Mixture

ComponentVolume (µL) for 1 ReactionFinal Concentration
10x PCR Buffer2.51x
dNTPs (10 mM each)0.5200 µM
d3-Fwd Primer (10 µM)1.00.4 µM
d3-Rev Primer (10 µM)1.00.4 µM
Taq DNA Polymerase (5 U/µL)0.21 U
Nuclease-free Water18.8-
Genomic DNA (50-100 ng/µL)1.050-100 ng
Total Volume 25.0 -

Table 3: Thermocycler Program

StepTemperature (°C)DurationCycles
Initial Denaturation955 minutes1
Denaturation9530 seconds35
Annealing5830 seconds
Extension7230 seconds
Final Extension725 minutes1
Hold4Indefinite-
Agarose Gel Electrophoresis
  • Prepare a 2.0% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide or a safer alternative).

  • Mix 10 µL of each PCR product with 2 µL of 6x DNA loading dye.

  • Load the entire volume into the wells of the agarose gel.

  • Load a 100 bp DNA ladder in an adjacent lane to estimate the size of the PCR products.

  • Run the gel at 100 V for 30-45 minutes or until the dye front has migrated sufficiently.

  • Visualize the DNA bands using a UV transilluminator or a suitable gel imaging system.

Results and Interpretation

The genotype of each plant is determined by the pattern of bands observed on the agarose gel. The expected band sizes for each genotype are summarized in Table 4.

Table 4: Interpretation of Genotyping Results

GenotypeExpected Band(s)Interpretation
Wild-Type (+/+)200 bpThe plant has two copies of the wild-type D3 allele.
Heterozygous (+/-)200 bp and 158 bpThe plant has one wild-type D3 allele and one d3-DS-2 mutant allele.
Homozygous Mutant (-/-)158 bpThe plant has two copies of the d3-DS-2 mutant allele.

Visualizations

PCR_Workflow PCR Genotyping Workflow for d3-DS-2 Mutants cluster_0 Sample Preparation cluster_1 PCR Amplification cluster_2 Analysis A 1. Collect Rice Leaf Tissue B 2. Grind Tissue in Liquid N2 A->B C 3. Extract Genomic DNA (CTAB) B->C D 4. Prepare PCR Master Mix C->D E 5. Add gDNA to Master Mix D->E F 6. Run Thermocycler Program E->F G 7. Agarose Gel Electrophoresis F->G H 8. Visualize DNA Bands G->H I 9. Determine Genotype (WT, Het, Hom) H->I

Caption: Experimental workflow for PCR-based genotyping of d3-DS-2 mutants.

Strigolactone_Pathway Strigolactone Signaling Pathway in Rice cluster_0 In the absence of Strigolactone (SL) cluster_1 In the presence of Strigolactone (SL) D53_1 D53 (Repressor) TargetGenes_1 Target Genes D53_1->TargetGenes_1 Represses Transcription Result_1 Tillering is Inhibited TargetGenes_1->Result_1 SL Strigolactone D14 D14 (Receptor) SL->D14 binds D3 D3 (F-box protein) D14->D3 recruits SCF_Complex SCF Complex D3->SCF_Complex part of D53_2 D53 (Repressor) Proteasome 26S Proteasome D53_2->Proteasome targeted for degradation TargetGenes_2 Target Genes SCF_Complex->D53_2 ubiquitinates Proteasome->D53_2 Result_2 Tillering is Promoted TargetGenes_2->Result_2 Transcription Activated D3_mutant d3-DS-2 Mutant (No functional D3 protein) D3_mutant->D53_1 Cannot target D53 for degradation

Caption: Role of D3 in the strigolactone signaling pathway.

Application Notes & Protocols: Phenotypic Assessment of D3-Edited Rice Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The DWARF3 (D3) gene in rice (Oryza sativa) is a critical component of the strigolactone (SL) signaling pathway. Strigolactones are a class of plant hormones that regulate various aspects of plant architecture, including shoot branching (tillering) and plant height. The D3 gene encodes an F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex targets repressor proteins for degradation, thereby controlling downstream gene expression. Specifically, D3 acts as a positive regulator of height while suppressing tiller growth[1]. Due to its significant role in determining plant architecture, the D3 gene has become a prime target for genetic modification to develop rice varieties with desirable agronomic traits, such as reduced height to prevent lodging and increased tiller number to enhance yield.

The advent of CRISPR/Cas9 genome editing technology has provided a precise and efficient tool for modifying the D3 gene. By creating targeted mutations, researchers can generate stable, transgene-free rice lines with improved characteristics. These application notes provide a comprehensive guide to the phenotypic assessment of D3-edited rice lines, including detailed protocols and data presentation.

D3 Signaling Pathway in Rice

The D3 protein is a key intermediary in the strigolactone signaling cascade. In the presence of SL, the hormone binds to the D14 receptor, which then interacts with the SCF-D3 complex. This interaction leads to the ubiquitination and subsequent degradation of the D53 protein, a repressor of SL signaling. The degradation of D53 allows for the expression of downstream genes that inhibit tiller bud outgrowth. Therefore, a loss-of-function mutation in the D3 gene results in the accumulation of D53, leading to a phenotype characterized by increased tillering and dwarfism.

D3_Signaling_Pathway cluster_nucleus Nucleus cluster_knockout D3 Knockout Effect SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 binds D3 D3 (F-box Protein) D14->D3 interacts with SCF SCF Complex D3->SCF part of D53 D53 (Repressor) SCF->D53 Ubiquitinates (for degradation) TargetGenes Target Genes D53->TargetGenes Represses Phenotype Tiller Bud Growth Suppressed TargetGenes->Phenotype D3_ko D3 Knockout (No functional protein) D53_acc D53 Accumulates D3_ko->D53_acc leads to Phenotype_ko Increased Tillering & Dwarfism D53_acc->Phenotype_ko results in

Caption: The D3 signaling pathway and the effect of a D3 knockout mutation.

Quantitative Data Summary

CRISPR/Cas9-mediated knockout of the D3 gene leads to significant and predictable changes in key agronomic traits. The following tables summarize the quantitative phenotypic data from T₂ generation, non-transgenic homozygous mutant lines (d3-DS-2, d3-DS-3, d3-DS-4) compared to the wild-type (WT) DS cultivar[1].

Table 1: Plant Architecture and Yield Components

Phenotypic TraitWild-Type (DS)D3-Edited Lines (Average)Percentage Change
Plant Height~94 cm~75 cm~20% Reduction
Tiller Number per Plant~8~20~150% Increase
Panicle LengthData not specifiedSlightly Reduced-
Grains per PanicleData not specifiedSlightly Reduced-
1,000-Grain WeightUnchangedUnchanged0%
Overall Yield per PlantUnchangedUnchanged0%

Note: The increased tiller production in D3-edited lines compensates for the slight reduction in panicle length and grains per panicle, resulting in an unchanged overall yield per plant[1].

Table 2: Disease Resistance

PathogenPhenotypic TraitWild-Type (DS)D3-Edited Lines (Average)Percentage Change
Xanthomonas oryzae pv. oryzae (Xoo)Lesion LengthBaselineReduced22% - 38% Reduction

Experimental Protocols

A systematic workflow is essential for the successful generation and assessment of D3-edited rice lines. The process involves designing the gene-editing construct, transforming rice calli, regenerating plants, genotyping to confirm edits and remove transgenes, and finally, comprehensive phenotypic analysis.

Experimental_Workflow A 1. gRNA Design & Vector Construction B 2. Agrobacterium-mediated Rice Transformation A->B C 3. Selection of T₀ Plants (Hygromycin) B->C D 4. Genotyping of T₀ Mutants (PCR & Sequencing) C->D E 5. Generation of T₁/T₂ Lines (Self-pollination) D->E F 6. Screening for Transgene-Free Homozygous Mutants E->F G 7. Phenotypic Assessment F->G

Caption: Experimental workflow for generating and assessing D3-edited rice.

Protocol 1: Generation of D3-Edited Rice Lines via CRISPR/Cas9

This protocol outlines the key steps for creating D3 knockout rice lines using Agrobacterium-mediated transformation.

1.1. Guide RNA (gRNA) Design and Vector Construction

  • Target Site Selection: Identify a suitable 20-bp target sequence in the D3 gene (LOC_Os06g06050) that is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG). Use online tools like CHOPCHOP for efficient gRNA design, avoiding potential off-target sites.

  • Vector Assembly: Synthesize the designed gRNA and clone it into a CRISPR/Cas9 binary vector suitable for rice transformation (e.g., containing a plant-selectable marker like hygromycin resistance). The Cas9 nuclease should be driven by a strong constitutive promoter like Ubiquitin.

  • Vector Verification: Confirm the integrity of the final construct by Sanger sequencing.

1.2. Agrobacterium-mediated Transformation

  • Agrobacterium Strain: Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105).

  • Callus Induction: Culture mature rice seeds on callus induction medium (CIM) in the dark at 28°C for approximately 4 weeks.

  • Infection: Co-cultivate the embryogenic calli with the Agrobacterium suspension for 15-20 minutes.

  • Co-cultivation: Transfer the infected calli to a co-cultivation medium and incubate in the dark at 25°C for 3 days.

  • Selection and Regeneration:

    • Wash the calli with sterile water containing cefotaxime to eliminate Agrobacterium.

    • Transfer calli to a selection medium containing hygromycin and cefotaxime. Subculture every 2 weeks.

    • After 4-6 weeks, transfer the resistant calli to a regeneration medium under light to induce shoot formation.

    • Transfer regenerated plantlets to a rooting medium before transplanting to soil.

Protocol 2: Genotyping of D3-Edited Rice Lines

This protocol is for identifying mutations and selecting transgene-free plants.

2.1. Mutation Detection in T₀ Generation

  • Genomic DNA Extraction: Extract genomic DNA from the leaves of regenerated T₀ plants.

  • PCR Amplification: Amplify the target region of the D3 gene using primers flanking the gRNA target site.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing to identify the type of mutation (insertion, deletion, or substitution).

2.2. Screening for Transgene-Free Homozygous Mutants in T₁/T₂ Generations

  • Segregation Analysis: Grow the seeds from self-pollinated T₀ plants to obtain the T₁ generation.

  • Transgene Detection: Screen T₁ plants by PCR using primers specific to the Cas9 and hygromycin resistance genes. Plants that do not show a PCR product are transgene-free.

  • Homozygosity Test: For the transgene-free plants, amplify and sequence the D3 target site as described in step 2.1. Plants showing a single, edited DNA sequence are homozygous mutants.

  • Advance Generation: Propagate the selected transgene-free homozygous lines to the T₂ generation for stable phenotypic assessment[1].

Protocol 3: Phenotypic Characterization of Agronomic Traits

This protocol details the methods for measuring key physical traits in mature rice plants.

  • Plant Height: At the grain-filling stage, measure the distance from the soil surface to the tip of the tallest panicle for at least 10 individual plants per line.

  • Tiller Number: Count the total number of effective tillers (panicle-bearing tillers) per plant at maturity for at least 10 plants per line.

  • Panicle Length: Measure the length from the panicle neck to the tip of the terminal spikelet for the main tiller of each of the 10 selected plants.

  • Grain Analysis:

    • Grains per Panicle: Thresh the main panicle from each plant and count the total number of filled grains.

    • 1,000-Grain Weight: Randomly sample 1,000 filled grains from the bulk harvest of each line, and measure their weight using a precision balance.

    • Yield per Plant: Harvest all panicles from an individual plant, thresh, dry to a constant moisture content (e.g., 14%), and weigh the total grain.

Protocol 4: Disease Resistance Assay against Bacterial Blight

This protocol describes how to assess resistance to Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of bacterial blight.

  • Pathogen Culture: Grow a virulent strain of Xoo (e.g., P6) on a potato sucrose agar medium at 28°C. Prepare a bacterial suspension in sterile water, adjusting the concentration to an OD₆₀₀ of ~0.5.

  • Inoculation: At the booting stage of the rice plants, select the top two fully expanded leaves of the main tillers. Inoculate the leaves using the leaf-clipping method: dip sterile scissors into the bacterial suspension and clip the leaf tips (about 2-3 cm from the tip).

  • Incubation: Grow the inoculated plants in a greenhouse with high humidity (>85%) and a temperature of 28-30°C to facilitate disease development.

  • Lesion Length Measurement: After 14-21 days of incubation, measure the length of the disease lesion extending downwards from the clipped edge of the leaf. Compare the lesion lengths of the D3-edited lines with the wild-type control to determine the level of resistance[1].

References

Application Notes and Protocols: Assaying for Bacterial Blight Resistance in D3-Edited Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial blight, caused by the pathogen Xanthomonas oryzae pv. oryzae (Xoo), is a devastating disease that significantly impacts rice production worldwide. The development of resistant rice varieties is a primary objective in ensuring global food security. Recent advancements in genome editing, particularly the CRISPR/Cas9 system, have enabled precise modifications to the rice genome to enhance desirable traits, including disease resistance.

This document provides detailed protocols for assaying bacterial blight resistance in rice lines where the D3 gene has been edited. The D3 gene is a key component of the strigolactone (SL) signaling pathway, which regulates plant architecture, including height and tiller number.[1] Recent studies have revealed that CRISPR/Cas9-mediated knockout of the D3 gene not only results in a desirable plant architecture (shorter stature and more tillers) but also confers enhanced resistance to bacterial blight.[1][2][3]

These application notes offer a comprehensive guide, from the preparation of the bacterial inoculum to the final disease assessment, to enable researchers to reliably evaluate the outcomes of gene editing for bacterial blight resistance.

Data Presentation

Editing the D3 gene in the japonica rice cultivar DS has been shown to significantly reduce the lesion length caused by Xanthomonas oryzae pv. oryzae. Inoculation with two different Xoo strains, P6 and P3, resulted in a notable decrease in disease symptoms in the d3 mutant lines compared to the wild-type (WT) plants.[2][3]

Table 1: Quantitative Analysis of Bacterial Blight Resistance in D3-Edited Rice

Rice LineInoculating StrainMean Lesion Length Reduction (%) vs. Wild-TypeReference
d3 mutantsXoo strain P622 - 38[1][2][3]
d3 mutantsXoo strain P322 - 38[2][3]

Note: The range in lesion length reduction reflects the performance of multiple distinct mutant lines generated in the study.

Signaling Pathway and Experimental Workflow

D3-Mediated Disease Resistance Pathway

The D3 gene encodes an F-box protein that is a crucial component of the strigolactone (SL) signaling pathway. In this pathway, the SL receptor D14 interacts with the D3 protein. This complex is involved in regulating gene expression related to plant development, such as tillering and height. The editing of the D3 gene disrupts this signaling cascade. While the precise mechanism linking D3 to bacterial blight resistance is still under investigation, evidence suggests that the SL pathway plays a role in priming the plant's immune response, leading to enhanced resistance against pathogens like Xoo.[4][5] A knockout of D3 appears to potentiate the plant's defense mechanisms.

D3_Signaling_Pathway cluster_0 Strigolactone (SL) Signaling cluster_1 Bacterial Blight Response SL Strigolactone (Hormone) D14 D14 (Receptor) SL->D14 binds D3 D3 (F-box Protein) D14->D3 interacts with D53 D53 (Repressor) D3->D53 targets for degradation Priming Immune System Priming Gene_Exp Gene Expression (e.g., Tillering Inhibition) D53->Gene_Exp represses D3_KO D3 Knockout (via CRISPR/Cas9) D3_KO->Priming leads to Resistance Enhanced Resistance to Bacterial Blight Priming->Resistance results in

Caption: Conceptual signaling pathway of the D3 gene and its role in disease resistance.

Experimental Workflow for Generating and Assaying D3-Edited Rice

The overall process involves designing a CRISPR/Cas9 construct to target the D3 gene, transforming this construct into rice, regenerating and selecting edited plants, and finally, challenging these plants with the bacterial blight pathogen to assess their resistance.

Experimental_Workflow node_design 1. CRISPR/Cas9 Construct Design (Targeting D3 gene) node_transform 2. Agrobacterium-mediated Transformation of Rice Callus node_design->node_transform node_regen 3. Regeneration & Selection of T0 Transgenic Plants node_transform->node_regen node_screen 4. Molecular Screening (PCR & Sequencing to confirm edits) node_regen->node_screen node_t1 5. Generation of Transgene-Free T1 Mutant Lines node_screen->node_t1 node_inoculate 7. Inoculation of Rice Plants (Leaf-Clipping Method) node_t1->node_inoculate node_xoo 6. Xoo Culture & Inoculum Preparation node_xoo->node_inoculate node_assess 8. Disease Assessment (Lesion Length Measurement) node_inoculate->node_assess node_data 9. Data Analysis & Comparison (Mutant vs. Wild-Type) node_assess->node_data

Caption: Experimental workflow for assaying bacterial blight resistance in D3-edited rice.

Experimental Protocols

Protocol 1: Culture and Preparation of Xanthomonas oryzae pv. oryzae (Xoo) Inoculum

This protocol details the steps for preparing a viable bacterial suspension for inoculation.

Materials:

  • Xoo stock culture (-80°C)

  • Peptone Sucrose Agar (PSA) solid media

  • Sterile 10 mM MgCl₂ solution

  • Spectrophotometer

  • Incubator (28°C)

  • Sterile petri dishes, inoculation loops, and tubes

Procedure:

  • Activate Xoo Culture: Using a sterile inoculation loop, streak the Xoo stock from the -80°C glycerol stock onto a PSA solid media plate.[6]

  • Incubation: Incubate the plate at 28°C for 2-3 days, or until single colonies form a visible biofilm.[6][7]

  • Subculture for Inoculation: Two days before inoculating the rice plants, transfer activated Xoo colonies to a fresh PSA plate and incubate at 28°C for 48 hours.[6][7] This ensures the bacteria are in an active growth phase.

  • Prepare Bacterial Suspension: On the day of inoculation, use a sterile loop to scrape the bacterial culture from the PSA plate.

  • Suspend Bacteria: Suspend the bacterial cells in sterile 10 mM MgCl₂ solution.[6][7]

  • Adjust Concentration: Adjust the concentration of the bacterial suspension using the spectrophotometer to an optical density at 600 nm (OD₆₀₀) of 0.5.[6][7] This corresponds to a cell density of approximately 2.5 x 10⁸ CFU/mL.[8]

Protocol 2: Inoculation of Rice Plants using the Leaf-Clipping Method

This widely used method introduces the pathogen directly into the plant's vascular system.

Materials:

  • D3-edited and wild-type rice plants (at the maximum tillering or booting stage)

  • Xoo bacterial suspension (OD₆₀₀ = 0.5)

  • Sterile scissors

  • 75% Ethanol for sterilization

Procedure:

  • Plant Stage: Use healthy, fully expanded leaves of rice plants at the tillering or heading stage for inoculation.[7]

  • Sterilize Scissors: Before inoculation, sterilize the blades of a pair of scissors by dipping them in 75% ethanol and allowing them to air dry briefly.

  • Inoculate Leaves: Dip the sterile scissor tips into the prepared Xoo suspension.[6][7]

  • Clip Leaf Tips: Use the contaminated scissors to clip off the top 2-3 cm of a rice leaf.[6][7] This action introduces the bacteria into the cut ends of the leaf. Inoculate at least 10-15 leaves per plant to ensure robust data for statistical analysis.[6][8]

  • Control Group: For the negative control plants, follow the same procedure but use sterile 10 mM MgCl₂ solution without bacteria.

  • Post-Inoculation Care: Maintain the inoculated plants in a growth chamber or greenhouse with high humidity (around 90%) and a temperature of 28-32°C to facilitate disease development.[6][7]

Protocol 3: Disease Scoring and Data Analysis

Quantitative assessment of disease severity is performed by measuring the length of the resulting lesions.

Materials:

  • Ruler or calipers

Procedure:

  • Incubation Period: Allow the disease to develop for 14-18 days after inoculation.[2][3]

  • Measure Lesion Length: For each inoculated leaf, measure the length of the disease lesion in centimeters, starting from the point of inoculation (the clipped edge) down the leaf.[6][9]

  • Record Data: Record the lesion lengths for each leaf of both the D3-edited and wild-type plants.

  • Data Analysis:

    • Calculate the average lesion length for each plant and then for each group (mutant vs. wild-type).

    • Perform statistical analysis (e.g., a t-test) to determine if the difference in lesion length between the D3-edited and wild-type plants is statistically significant.

    • Calculate the percentage reduction in lesion length in the mutant lines relative to the wild-type control.

References

Application of D3 Gene Editing for Improving Rice Agronomic Traits

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The burgeoning global population and the challenges of climate change necessitate innovative approaches to enhance crop productivity and resilience. Gene editing, particularly the CRISPR/Cas9 system, has emerged as a powerful tool for precise and efficient crop improvement. In rice (Oryza sativa L.), a staple food for over half the world's population, optimizing plant architecture is a key strategy to boost grain yield. The DWARF3 (D3) gene plays a pivotal role in regulating rice plant architecture, acting as a positive regulator of plant height and a negative regulator of tillering (the production of lateral shoots).[1][2][3]

Recent studies have successfully applied CRISPR/Cas9-mediated gene editing to modify the D3 gene in japonica rice cultivars. This targeted mutagenesis has resulted in the development of rice lines with a desirable combination of agronomic traits. The key improvements observed in D3-edited rice include:

  • Reduced Plant Height: The edited plants exhibit a more compact stature, with heights reduced to 73-79% of the wild-type varieties.[1][2][3] This semi-dwarf phenotype is advantageous as it increases lodging resistance, allowing the plant to support a higher grain weight without collapsing.

  • Increased Tiller Number: Knockout of the D3 gene leads to a significant increase in the number of productive tillers, with some mutant lines producing an average of 20 panicles per plant compared to approximately 8 in the wild type.[1]

  • Maintained Grain Yield: While there may be a slight reduction in panicle length and the number of grains per panicle in the edited lines, the substantial increase in tiller number compensates for this, resulting in an overall grain yield per plant that is comparable to the wild type.[1][2]

  • Early Heading: D3-edited mutants have been observed to have an earlier heading time, which can be beneficial for fitting into specific cropping systems and avoiding late-season stresses.[1][2]

  • Enhanced Disease Resistance: Notably, editing the D3 gene has been shown to enhance resistance to bacterial blight, a destructive disease in rice caused by Xanthomonas oryzae pv. oryzae (Xoo). Lesion lengths caused by Xoo were reduced by 22-38% in the mutant lines.[1]

The development of transgene-free D3-edited rice lines further enhances their potential for commercial cultivation, aligning with regulatory frameworks that favor non-transgenic crop development.[1] This approach of targeting a single gene to simultaneously improve multiple agronomic traits demonstrates the efficiency and precision of CRISPR/Cas9 technology in modern crop breeding.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on D3 gene-edited rice.

Agronomic TraitWild Type (DS Cultivar)d3 Mutant Lines (d3-DS-2, d3-DS-3, d3-DS-4)Reference
Plant Height~83 cm~64 cm (a reduction of ~19 cm)[1]
Tiller Number~8 panicles/plant~20 panicles/plant[1]
Grains per PanicleNot specifiedSlightly reduced[1][2]
Filled Grains per PanicleNot specifiedSlightly reduced[2]
1,000-Grain WeightNo significant differenceNo significant difference[1][2]
Yield per PlantNo significant differenceNo significant difference[1][2]
Heading TimeNot specifiedEarlier heading[1][2]
Bacterial Blight Resistance (Lesion Length)Not specifiedReduced by 22-38%[1]

Experimental Protocols

1. CRISPR/Cas9 Vector Construction for D3 Gene Targeting

This protocol outlines the steps for creating a CRISPR/Cas9 construct to target the D3 gene in rice.

a. Target Site Selection:

  • Identify the genomic sequence of the D3 gene in the target rice cultivar (e.g., japonica rice cultivar DS). The sequence can be confirmed to be identical to a reference genome like Nipponbare.[1][2]
  • Use a CRISPR design tool to select a specific guide RNA (gRNA) target site within an exon of the D3 gene. The target site should be unique to minimize off-target effects.

b. Vector Assembly:

  • Synthesize the designed gRNA sequence.
  • Clone the gRNA into a CRISPR/Cas9 expression vector suitable for rice transformation. This vector typically contains the Cas9 nuclease gene driven by a strong constitutive promoter (e.g., CaMV 35S) and the gRNA scaffold.
  • The final construct, for example, a Cas9-D3 plasmid, is then transformed into Agrobacterium tumefaciens.

2. Agrobacterium-Mediated Transformation of Rice

This protocol describes the transformation of rice callus with the CRISPR/Cas9 construct.

a. Callus Induction:

  • Sterilize mature rice seeds and place them on a callus induction medium.
  • Incubate in the dark to induce the formation of embryogenic calli.

b. Transformation:

  • Infect the embryogenic calli with the Agrobacterium strain carrying the Cas9-D3 construct.
  • Co-cultivate the infected calli for a few days.

c. Selection and Regeneration:

  • Transfer the calli to a selection medium containing an appropriate antibiotic (e.g., hygromycin) to select for transformed cells.
  • Subculture the resistant calli until they proliferate.
  • Transfer the selected calli to a regeneration medium to induce shoot and root formation, leading to the generation of T0 transgenic plantlets.

3. Molecular Analysis and Selection of Transgene-Free Mutants

This protocol details the identification of D3 gene mutations and the selection of transgene-free edited plants.

a. Mutation Detection in T0 Plants:

  • Extract genomic DNA from the regenerated T0 plants.
  • Amplify the target region of the D3 gene using PCR.
  • Sequence the PCR products to identify mutations (e.g., deletions, insertions, or substitutions) at the target site.

b. Selection of Transgene-Free Plants in the T1 Generation:

  • Screen T1 progeny for the presence of the Cas9 transgene using PCR with primers specific to the Cas9 gene.
  • Select plants that show the desired D3 mutation but are negative for the Cas9 transgene. These are the transgene-free, edited plants.

4. Phenotypic Analysis of d3 Mutant Lines

This protocol outlines the evaluation of agronomic traits in the generated d3 mutant lines.

a. Plant Growth and Cultivation:

  • Grow the transgene-free homozygous d3 mutant lines and wild-type control plants under standard field or greenhouse conditions.

b. Data Collection:

  • Plant Height: Measure the height of mature plants from the soil surface to the tip of the tallest panicle.
  • Tiller Number: Count the number of productive tillers (panicle-bearing tillers) per plant at maturity.
  • Yield Components: Measure panicle length, count the number of grains per panicle, and determine the 1,000-grain weight. Calculate the overall yield per plant.
  • Heading Date: Record the number of days from sowing to the emergence of the first panicle for each plant.

5. Disease Resistance Assay

This protocol describes the method for assessing the resistance of d3 mutant lines to bacterial blight.

a. Inoculation:

  • Culture Xanthomonas oryzae pv. oryzae (Xoo) to the desired concentration.
  • Inoculate the fully expanded leaves of rice plants at the late tillering stage using the leaf-clipping method.

b. Evaluation:

  • Measure the length of the disease lesions on the inoculated leaves 2-3 weeks after inoculation.
  • Compare the lesion lengths between the d3 mutant lines and the wild-type plants to determine the level of resistance.[1]

Visualizations

D3_Signaling_Pathway cluster_Downstream_Effects Downstream Effects SL Strigolactones (SLs) D14 D14 (SL Receptor) SL->D14 Binds to SL_D14 SL-D14 Complex SCF_D3 SCF-D3 Complex SL_D14->SCF_D3 Recruits D3 D3 (F-box protein) D53 D53 (Repressor) Tillering Tillering D53->Tillering Inhibits PlantHeight Plant Height D53->PlantHeight Promotes SCF_D3->D53 Targets for Degradation

Caption: The D3 signaling pathway in rice.

CRISPR_Workflow cluster_Design Vector Construction cluster_Transformation Rice Transformation cluster_Analysis Screening and Analysis gRNA_design gRNA Design for D3 Gene Vector_construction CRISPR/Cas9 Vector Assembly gRNA_design->Vector_construction Agro_transformation Transformation into Agrobacterium Vector_construction->Agro_transformation Infection Agrobacterium-mediated Infection Agro_transformation->Infection Callus_induction Callus Induction from Seeds Callus_induction->Infection Selection Selection of Transformed Calli Infection->Selection Regeneration Regeneration of T0 Plants Selection->Regeneration Mutation_detection Sequencing to Detect D3 Mutations Regeneration->Mutation_detection Transgene_screening PCR Screening for Transgene-Free T1 Plants Mutation_detection->Transgene_screening Phenotyping Phenotypic Analysis of Agronomic Traits Transgene_screening->Phenotyping

Caption: Experimental workflow for D3 gene editing in rice.

References

Application Notes & Protocols: Utilizing the d3-DS-2 Mutant for Strigolactone Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strigolactones (SLs) are a class of plant hormones that play a critical role in regulating plant architecture, including shoot branching and root development.[1] The signaling pathway for SLs is a key area of study for improving crop yields and resilience. A central component of this pathway in rice (Oryza sativa) is the DWARF3 (D3) gene, which encodes an F-box protein.[2][3] This D3 protein is part of an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex that targets transcriptional repressors, such as DWARF53 (D53), for degradation in the presence of SLs.[4][5] This degradation allows for the expression of SL-responsive genes.

The d3-DS-2 mutant is a powerful tool for dissecting this pathway. It was generated using CRISPR/Cas9 in the japonica rice cultivar DS, resulting in a loss-of-function mutation in the D3 gene.[1] Consequently, the d3-DS-2 mutant is insensitive to strigolactones, leading to a distinct phenotype of reduced height and increased tillering.[1][2] These application notes provide quantitative data on the d3-DS-2 phenotype and detailed protocols for its use in studying SL signaling.

Data Presentation: Phenotypic Characterization

The d3-DS-2 mutant exhibits significant alterations in plant architecture compared to its wild-type (WT) counterpart, DS. These changes provide quantifiable metrics for studying the effects of D3 gene disruption.

Table 1: Plant Architecture and Yield Components of d3-DS-2 vs. Wild-Type (DS)

Trait Wild-Type (DS) d3-DS-2 Mutant Percentage Change
Plant Height (cm) ~92 cm ~73 cm -20.7%
Tiller Number (per plant) ~8 ~20 +150%
Panicle Length (cm) Data not specified Slightly Reduced -
Grains per Panicle Data not specified Slightly Reduced -
1,000-Grain Weight Unchanged Unchanged 0%
Yield per Plant Unchanged Unchanged 0%

Data summarized from phenotypic assessments of d3-DS mutants.[1]

Table 2: Disease Resistance in d3-DS-2 vs. Wild-Type (DS)

Pathogen Measurement Observation in d3-DS-2
Xanthomonas oryzae pv. oryzae (Xoo) Lesion Length Reduced by 22-38%

Data reflects disease resistance assays performed on D3-edited mutants.[1]

Strigolactone Signaling Pathway

The following diagrams illustrate the canonical strigolactone signaling pathway in wild-type rice and its disruption in the d3 mutant.

Strigolactone Signaling Pathway in Wild-Type Rice cluster_outside Extracellular cluster_cell Intracellular SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 Binds D3 D3 (F-box Protein) D14->D3 Interacts SCF_complex SCF Complex D3->SCF_complex Part of D53 D53 (Repressor) SCF_complex->D53 Ubiquitination Proteasome 26S Proteasome D53->Proteasome Targets for Degradation Gene_Expression Gene Expression (Branching Inhibited) D53->Gene_Expression Represses

Caption: Wild-type strigolactone signaling pathway.

Blocked Strigolactone Signaling in d3 Mutant cluster_outside Extracellular cluster_cell Intracellular SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 Binds D3_mutant d3 (Non-functional) D14->D3_mutant No functional interaction block X D53 D53 (Repressor) ACCUMULATES Gene_Expression Gene Expression (Repression Continues) D53->Gene_Expression Represses Phenotype Phenotype: - Dwarfism - Increased Tillering Gene_Expression->Phenotype

Caption: Disrupted strigolactone signaling in the d3 mutant.

Experimental Protocols

Protocol 1: Phenotypic Analysis of d3-DS-2 Rice

This protocol details the steps for quantitative measurement of key architectural traits.

Materials:

  • d3-DS-2 and wild-type (DS) rice seeds

  • Pots or paddy fields

  • Standard rice growth medium/fertilizer

  • Ruler or measuring tape

  • Caliper

Procedure:

  • Seed Germination: Germinate d3-DS-2 and WT seeds on moist filter paper in a petri dish for 3-5 days in the dark.

  • Transplanting: Transfer uniformly germinated seedlings to pots or a prepared paddy field. Ensure consistent spacing and growth conditions (light, water, temperature) for all plants.

  • Plant Height Measurement: At the mature stage (post-flowering), measure the height of the main tiller from the soil surface to the tip of the panicle. Record measurements for at least 10 individual plants per genotype.

  • Tiller Counting: Count the total number of effective tillers (panicle-bearing tillers) for each plant at the mature stage.

  • Panicle and Grain Analysis:

    • Harvest the main panicle from each plant.

    • Measure the panicle length using a ruler.

    • Manually thresh the grains and count the number of filled grains per panicle.

    • Determine the 1,000-grain weight by weighing 1,000 randomly selected filled grains.

  • Data Analysis: Calculate the mean and standard deviation for each measured trait. Use a Student's t-test to determine the statistical significance of differences between the d3-DS-2 mutant and the wild type.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol is for analyzing the expression of downstream targets of the SL pathway, such as D53, in response to SL treatment.

Materials:

  • Two-week-old d3-DS-2 and WT rice seedlings

  • GR24 (a synthetic strigolactone analog) or acetone (control)

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for target genes (D53, etc.) and a reference gene (e.g., Actin or Ubiquitin)

Procedure:

  • Hormone Treatment: Grow seedlings hydroponically. Treat one set of WT and d3-DS-2 seedlings with 5 µM GR24 and a control set with an equivalent volume of acetone.

  • Tissue Harvest: After a specified time (e.g., 3 hours), harvest the shoot tissues, flash-freeze them in liquid nitrogen, and store them at -80°C.

  • RNA Extraction: Extract total RNA from the frozen tissue using an RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers, and SYBR Green master mix.

    • Run the qPCR program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis to verify the specificity of the PCR product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene. Compare the expression levels between treated and control samples for both genotypes.

Experimental Workflow

The following diagram outlines the typical workflow for creating and analyzing a gene-edited mutant like d3-DS-2.

Experimental Workflow for d3-DS-2 Mutant Analysis crispr 1. CRISPR/Cas9 Design (Target D3 gene) transform 2. Agrobacterium-mediated Transformation of DS Cultivar crispr->transform screen 3. Screening & Selection (Hygromycin, PCR, Sequencing) transform->screen phenotype 4. T2 Generation Phenotypic Analysis screen->phenotype molecular 5. Molecular & Biochemical Analysis phenotype->molecular data 6. Data Interpretation & Pathway Modeling phenotype->data sub_pheno • Plant Height • Tiller Number • Disease Resistance phenotype->sub_pheno molecular->data sub_mol • Gene Expression (RT-qPCR) • Protein Interaction Assays • Hormone Sensitivity Assays molecular->sub_mol

References

Troubleshooting & Optimization

Troubleshooting low efficiency of CRISPR-mediated D3 gene knockout

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low-efficiency issues encountered during CRISPR-mediated knockout of the D3 gene.

Troubleshooting Guide

Low knockout efficiency of the D3 gene can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve common issues.

Q1: My sgRNA for the D3 gene has low cleavage efficiency. How can I improve it?

A1: Suboptimal sgRNA design is a primary cause of low editing efficiency.[1] Consider the following optimization strategies:

  • In Silico Design and Validation: Utilize multiple bioinformatics tools to design sgRNAs with high on-target scores and low off-target predictions.[2] Ensure the sgRNA targets a unique sequence within the D3 gene.[2]

  • Test Multiple sgRNAs: It is recommended to design and test 3-5 different sgRNAs for the D3 gene to identify the most effective one empirically.[1][3]

  • Target Functional Domains: Design sgRNAs to target critical functional domains or early exons of the D3 gene to maximize the likelihood of generating a loss-of-function mutation.

  • sgRNA Quality: Ensure the purity and integrity of your synthesized sgRNA, as degradation can significantly impact efficiency.

Q2: I'm unsure if the CRISPR components are being delivered effectively into my cells. What should I check?

A2: Inefficient delivery of Cas9 and sgRNA is a common bottleneck.[1] The optimal delivery method is cell-type dependent.

  • Delivery Method Optimization: The choice of delivery method—plasmid transfection, viral transduction, or ribonucleoprotein (RNP) electroporation—is critical.[4][5][6][7] For difficult-to-transfect cells, electroporation or viral vectors may be more effective.[5][8]

  • Transfection/Transduction Efficiency: Assess the delivery efficiency using a reporter plasmid (e.g., expressing GFP) or by quantifying the percentage of transduced cells.

  • RNP Complex Delivery: Delivering pre-assembled Cas9/sgRNA ribonucleoprotein (RNP) complexes can enhance editing efficiency and reduce off-target effects.[3][7][8]

Table 1: Comparison of CRISPR Component Delivery Methods

Delivery MethodFormatAdvantagesDisadvantages
Plasmid Transfection DNACost-effective, easy to produce.[7]Lower efficiency in some cell types, potential for prolonged Cas9 expression leading to off-targets.[4]
Viral Transduction (e.g., Lentivirus, AAV) DNAHigh efficiency, suitable for a wide range of cell types, including primary cells.[5][7]More complex to produce, potential for insertional mutagenesis.[4][8]
mRNA Transfection RNARapid expression, transient Cas9 activity reduces off-targets.[7]mRNA can be unstable, requires co-delivery of sgRNA.[7]
RNP Electroporation Protein/RNAHigh editing efficiency, rapid clearance of Cas9 protein minimizes off-targets, DNA-free.[3][7][8]Requires specialized equipment (electroporator), may cause cell toxicity.[5]
Q3: How can I confirm that the Cas9 nuclease is active in my cells?

A3: Even with successful delivery, Cas9 expression and activity can be limiting factors.

  • Verify Cas9 Expression: If using a plasmid or viral vector, confirm Cas9 expression via Western blot or by using a construct with a fluorescent reporter tag.[1]

  • Codon Optimization: Ensure the Cas9 sequence is codon-optimized for the target organism to improve expression.[2]

  • Promoter Selection: Use a strong promoter suitable for your cell type to drive high levels of Cas9 expression.[2]

  • Nuclear Localization: Use a Cas9 variant containing a nuclear localization signal (NLS) to ensure it reaches the genomic DNA.[2] Research has shown that persistent binding of the Cas9 protein to the DNA cut site can block repair enzymes and inhibit editing.[9][10][11][12]

Q4: I've confirmed delivery and Cas9 expression, but the D3 knockout efficiency is still low. What are the next steps?

A4: If the upstream steps are optimized, the issue may lie in the cellular response or the detection method.

  • Cell Viability and Toxicity: High concentrations of CRISPR components can be toxic to cells, leading to the loss of edited cells.[2] Titrate the amount of plasmid, virus, or RNP to find a balance between editing efficiency and cell health.

  • Cell Line Characteristics: The ploidy and DNA repair mechanisms of your cell line can influence knockout efficiency.[13] Cells with a more active non-homologous end joining (NHEJ) pathway may exhibit higher knockout rates.

  • Enrich for Edited Cells: If the overall efficiency is low, you can enrich the population of edited cells using antibiotic selection (if your vector contains a resistance marker) or FACS for a fluorescent reporter.[13][14]

Experimental Workflow & Validation

A logical workflow is crucial for successful gene editing. The following diagram outlines the key steps from design to validation.

CRISPR_Workflow cluster_design Design & Preparation cluster_delivery Execution cluster_validation Analysis & Validation sgRNA_Design sgRNA Design for D3 CRISPR_Prep Prepare CRISPR Components (Plasmid, RNP, etc.) sgRNA_Design->CRISPR_Prep Delivery Deliver CRISPR Components CRISPR_Prep->Delivery Cell_Culture Cell Culture Cell_Culture->Delivery Genomic_DNA Genomic DNA Extraction Delivery->Genomic_DNA PCR_Target PCR Amplification of D3 Locus Genomic_DNA->PCR_Target Validation Validation of Editing PCR_Target->Validation Protein_Analysis Protein Level Validation (Western Blot) Validation->Protein_Analysis Clonal_Isolation Single Cell Cloning Validation->Clonal_Isolation

Caption: CRISPR-Cas9 Gene Knockout Workflow.

Detailed Experimental Protocols

Protocol 1: Genomic DNA Extraction and PCR Amplification
  • Cell Lysis: Harvest cells 48-72 hours post-transfection/transduction. Lyse cells using a commercial DNA extraction kit or a standard lysis buffer (e.g., containing Proteinase K).

  • DNA Purification: Purify genomic DNA following the manufacturer's protocol, typically involving column-based purification or isopropanol precipitation.

  • Quantification: Measure DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification: Design primers flanking the sgRNA target site on the D3 gene to amplify a 400-800 bp region. Perform PCR using a high-fidelity polymerase.

Protocol 2: Mismatch Cleavage Assay (T7E1 Assay)
  • Denaturation and Re-annealing: Denature the PCR products by heating to 95°C, then slowly cool to allow for the formation of heteroduplexes between wild-type and edited DNA strands.

  • Enzyme Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I (T7E1), which recognizes and cleaves mismatched DNA.

  • Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful editing. The intensity of the cleaved bands relative to the undigested band can be used to estimate editing efficiency.

Protocol 3: Sanger Sequencing and TIDE Analysis
  • PCR Product Purification: Purify the PCR product from Protocol 1.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using one of the PCR primers.

  • TIDE Analysis: Use an online tool like Tracking of Indels by Decomposition (TIDE) to analyze the Sanger sequencing trace file from the edited cell pool against a control trace file from unedited cells.[15] This will provide an estimate of the total editing efficiency and the spectrum of insertions and deletions (indels).[15]

Protocol 4: Western Blot for D3 Protein Validation
  • Protein Extraction: Lyse cells from the edited pool or isolated clones in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a validated primary antibody specific for the D3 protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescence substrate. A significant reduction or absence of the D3 protein band in edited samples compared to the wild-type control confirms a successful knockout at the protein level.[1]

Frequently Asked Questions (FAQs)

Q5: What are the most common causes of low CRISPR knockout efficiency?

A5: The most frequent culprits are suboptimal sgRNA design and inefficient delivery of the CRISPR components into the target cells.[1] It is also important to ensure adequate expression and nuclear localization of the Cas9 nuclease.[2]

Q6: How many sgRNAs should I test for my target gene?

A6: It is highly recommended to test at least 3-4 different sgRNAs per target gene to identify the one with the highest cutting efficiency in your specific experimental system.[3][14]

Q7: What is the difference between delivering CRISPR components as a plasmid, mRNA, or RNP?

A7:

  • Plasmid (DNA): A cost-effective method where the cell's machinery transcribes and translates the Cas9 and sgRNA.[7] However, it can lead to prolonged expression, which may increase off-target effects.[6]

  • mRNA: Involves transfecting Cas9 mRNA and sgRNA. This leads to faster but transient expression, reducing the risk of off-targets.[7]

  • Ribonucleoprotein (RNP): The Cas9 protein and sgRNA are pre-complexed and delivered directly into the cell, often via electroporation.[8] This method is fast, highly efficient, and minimizes off-target effects as the RNP is degraded relatively quickly.[7]

Q8: How do I validate that my D3 gene knockout was successful?

A8: Validation should be performed at both the genomic and protein levels.[16]

  • Genomic Level: Use a mismatch cleavage assay (like T7E1), Sanger sequencing followed by TIDE analysis, or Next-Generation Sequencing (NGS) to detect indels at the target locus.[16][17][18]

  • Protein Level: Perform a Western blot to confirm the absence of the D3 protein.[1][18] This is the most definitive evidence of a functional knockout.

Q9: I see evidence of editing in my pooled cell population, but I can't isolate a clonal line with a complete knockout. Why?

A9: This issue, known as mosaicism, is common and can be due to several factors.[2]

  • Low Efficiency: If the initial editing efficiency is low, the probability of finding a cell with homozygous knockout is also low.

  • Gene Essentiality: The D3 gene might be essential for cell viability or proliferation, meaning cells with a complete knockout do not survive the clonal expansion process.

  • Heterozygous Edits: You may be isolating clones with heterozygous edits (+/-) or a mix of different indel mutations. It is important to screen a sufficient number of clones. For a diploid cell line with 50% editing efficiency, you would statistically need to screen at least 4 clones to find one null clone (-/-).[15]

Q10: What are off-target effects and how can I minimize them?

A10: Off-target effects are unintended edits at genomic sites that are similar in sequence to the target site. To minimize them:

  • Careful sgRNA Design: Use design tools that predict and help avoid potential off-target sites.[2]

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 proteins are available that have reduced off-target activity.[2][19]

  • Use RNP Delivery: The transient nature of RNP delivery limits the time Cas9 is active in the cell, thereby reducing the chance of off-target cleavage.[20]

  • Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and sgRNA.

Troubleshooting Logic Diagram

This diagram provides a step-by-step logical flow for troubleshooting low knockout efficiency.

Troubleshooting_Flowchart start Start: Low D3 KO Efficiency check_sgRNA 1. Is sgRNA design optimal? (Tested multiple guides?) start->check_sgRNA optimize_sgRNA Redesign & test 3-5 new sgRNAs for D3 check_sgRNA->optimize_sgRNA No check_delivery 2. Is delivery efficiency high? (>80% transfection/transduction?) check_sgRNA->check_delivery Yes optimize_sgRNA->check_delivery optimize_delivery Optimize delivery protocol (e.g., switch to RNP/lenti) check_delivery->optimize_delivery No check_cas9 3. Is Cas9 expression adequate and active? check_delivery->check_cas9 Yes optimize_delivery->check_cas9 optimize_cas9 Verify Cas9 with Western. Use codon-optimized Cas9 with strong promoter. check_cas9->optimize_cas9 No check_validation 4. Is the validation method sensitive enough? check_cas9->check_validation Yes optimize_cas9->check_validation optimize_validation Use sensitive method like Sanger+TIDE or NGS. Confirm with Western Blot. check_validation->optimize_validation No check_toxicity 5. Is there high cell toxicity or essential gene effect? check_validation->check_toxicity Yes optimize_validation->check_toxicity reduce_toxicity Titrate CRISPR components. Consider inducible system. check_toxicity->reduce_toxicity Yes success Success: High Efficiency KO check_toxicity->success No reduce_toxicity->success

Caption: A logical guide to troubleshooting low CRISPR efficiency.

References

Technical Support Center: Optimizing sgRNA Design for Rice D3 Gene Targeting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) for optimizing single-guide RNA (sgRNA) design for the specific targeting of the rice (Oryza sativa) D3 gene using the CRISPR/Cas9 system.

Frequently Asked Questions (FAQs)

Q1: What is the function of the rice D3 gene and why is it a target for genome editing?

The rice D3 gene (Locus: Os04g0591500) encodes an F-box protein that is a key component of the strigolactone (SL) signaling pathway.[1][2] In this pathway, D3 acts as a positive regulator of plant height and a negative regulator of tillering (axillary bud outgrowth).[1][2] Editing the D3 gene to create loss-of-function mutants can result in a desirable "tillering dwarf" phenotype, characterized by reduced plant height, increased tiller number, and potentially enhanced disease resistance without a significant loss in grain yield.[1][2] These traits are highly valuable in rice breeding programs.

Q2: Which region of the D3 gene should I target for the most effective knockout?

For a successful knockout, it is recommended to target a conserved and functionally important region within the gene, such as an early exon. This increases the likelihood of generating a frameshift mutation (insertion or deletion) that results in a premature stop codon and a non-functional truncated protein. A study by He et al. (2025) successfully generated D3 knockout lines by targeting an early exon of the gene.[1]

Q3: Which online tools are recommended for designing sgRNAs for rice genes like D3?

Several web-based tools are available for designing sgRNAs for plant genomes. For rice, CRISPR-P v2.0 and CHOPCHOP are commonly used and recommended. These tools help identify potential sgRNA target sites based on the presence of a Protospacer Adjacent Motif (PAM) and score them for on-target efficiency and potential off-target effects.

Q4: What are the key parameters to consider when selecting the final sgRNA sequence?

When selecting an sgRNA, consider the following criteria for optimal performance:

  • On-Target Score: Choose sequences with a high on-target score, as predicted by the design tool.

  • Off-Target Score: Select sgRNAs with a low number of potential off-target sites, especially those with fewer than three mismatches.[3]

  • GC Content: Aim for a GC content between 40% and 60% for stable sgRNA structure and efficient transcription.

  • Secondary Structure: Avoid sequences that may form complex secondary structures (hairpins), which can interfere with the formation of the Cas9-sgRNA complex.

  • Position: The target site must be immediately upstream of a PAM sequence (typically NGG for Streptococcus pyogenes Cas9).

Q5: What is a reliable vector system for expressing Cas9 and the D3-targeting sgRNA in rice?

The pRGEB32 binary vector is a well-established and effective choice for CRISPR/Cas9-mediated genome editing in rice. This vector contains a rice codon-optimized Cas9 gene driven by a strong constitutive promoter (e.g., rice ubiquitin promoter) and a cloning site for the sgRNA cassette, which is typically expressed under a rice U3 or U6 small nuclear RNA (snRNA) promoter.

Troubleshooting Guide

Problem 1: Low or no editing efficiency in T0 transgenic plants.

  • Possible Cause 1: Inefficient sgRNA. The selected sgRNA may have low intrinsic activity.

    • Solution: Design and test 2-3 different sgRNAs targeting the same gene. It is a common practice to use multiple sgRNAs to increase the chances of obtaining an efficient one.[4] Ensure the sgRNA design adheres to optimal parameters (see FAQ Q4).

  • Possible Cause 2: Poor expression of Cas9 or sgRNA. The promoters driving Cas9 or the sgRNA may not be effective in your rice variety, or the T-DNA cassette may be silenced.

    • Solution: Verify the integrity of the T-DNA in your transformed plants using PCR. Use well-characterized promoters known to have strong activity in rice, such as the rice ubiquitin (Ubi) promoter for Cas9 and the OsU3 or OsU6 promoters for the sgRNA.

  • Possible Cause 3: Suboptimal transformation or regeneration process. Issues with the Agrobacterium-mediated transformation or tissue culture can lead to a low number of transgenic events, which may not include edited lines.

    • Solution: Optimize your transformation protocol, ensuring the health of the rice calli and the virulence of the Agrobacterium strain. Refer to established protocols for your specific rice genotype.

Problem 2: High frequency of off-target mutations.

  • Possible Cause: Poor sgRNA specificity. The chosen sgRNA sequence may have high homology to other sites in the rice genome.

    • Solution 1: Rigorous in silico analysis. Use tools like CRISPR-P or Cas-OFFinder to perform a thorough genome-wide search for potential off-target sites. Select an sgRNA with the fewest and most mismatched off-target predictions.

    • Solution 2: Use high-fidelity Cas9 variants. Employ engineered Cas9 variants (e.g., eSpCas9, SpCas9-HF1) that have been developed to reduce off-target cleavage without compromising on-target activity.

    • Solution 3: Reduce Cas9/sgRNA concentration/expression time. For protoplast-based transformation, delivering the Cas9/sgRNA as a ribonucleoprotein (RNP) complex can limit the time the editing machinery is active in the cell, thereby reducing off-target events.

Problem 3: Difficulty identifying edited lines by sequencing (complex chromatograms).

  • Possible Cause: Chimeric or biallelic mutations. T0 plants are often genetic mosaics (chimeras), containing a mix of unedited, heterozygous, and biallelic mutant cells. Direct Sanger sequencing of a PCR product from such a plant will result in overlapping chromatogram peaks.

    • Solution 1: Subcloning. Clone the PCR product into a plasmid vector (e.g., using a TA cloning kit) and sequence 8-10 individual colonies. This will separate the different alleles and allow for the identification of specific mutation types.

    • Solution 2: Next-Generation Sequencing (NGS). For a more comprehensive analysis, perform deep sequencing of the target amplicon. This approach can identify and quantify the frequency of various mutations within the T0 plant.

    • Solution 3: Segregation in the T1 generation. Analyze the progeny (T1 generation) of the T0 plant. Mutations will segregate, and you can identify homozygous, transgene-free mutant lines.

Quantitative Data Summary

Editing the rice D3 gene leads to significant and predictable changes in plant architecture. The following table summarizes phenotypic data from CRISPR/Cas9-mediated d3 mutants generated in the japonica rice cultivar 'DS'.[1]

Table 1: Comparison of Agronomic Traits Between Wild-Type (WT) and D3-Edited Rice Lines

TraitWild-Type (DS)d3 Mutant LinesPercentage Change
Plant Height (cm)105.4 ± 3.277.2 - 83.3↓ 21% - 27%
Tiller Number per Plant12.6 ± 2.116.8 - 18.2↑ 33% - 44%
Heading Date (days)95.3 ± 1.288.7 - 90.3~5-7 days earlier
Grain Yield per Plant (g)28.5 ± 2.527.9 - 29.1Not significantly different
Bacterial Blight Lesion Length (cm)14.2 ± 1.58.8 - 11.1↓ 22% - 38%

Data adapted from He et al. (2025). Values are presented as mean ± standard deviation or as a range observed across multiple mutant lines.[1]

Visualizations

experimental_workflow cluster_design Phase 1: sgRNA Design & Vector Construction cluster_transformation Phase 2: Rice Transformation cluster_analysis Phase 3: Mutant Analysis a 1. Identify Target Gene (Rice D3 - Os04g0591500) b 2. Design sgRNA using CRISPR-P or CHOPCHOP a->b c 3. Select Optimal sgRNA (High on-target, low off-target) b->c d 4. Synthesize Oligos for sgRNA c->d e 5. Clone into pRGEB32 Vector d->e f 6. Transform into E. coli & Verify e->f g 7. Mobilize pRGEB32::D3-sgRNA into Agrobacterium (EHA105) f->g h 8. Co-cultivate Agrobacterium with Rice Callus g->h i 9. Select Transformed Calli on Hygromycin Medium h->i j 10. Regenerate T0 Plants i->j k 11. Extract Genomic DNA from T0 Plants j->k j->k l 12. PCR Amplify Target Region k->l m 13. Genotype by Sanger Sequencing or NGS to Detect Mutations l->m n 14. Grow T0 to Maturity & Screen for Phenotype m->n o 15. Advance to T1 Generation to Isolate Homozygous, Transgene-Free Mutants n->o

Caption: Experimental workflow for CRISPR/Cas9-mediated targeting of the rice D3 gene.

sl_pathway cluster_activation SL Perception & Signal Transduction cluster_repression Repression & Degradation cluster_output Physiological Output SL Strigolactone (SL) D14 D14 (SL Receptor) SL->D14 binds & activates D3 D3 (F-Box Protein) D14->D3 interacts with SCF_complex SCF Complex (Ubiquitin Ligase) D3->SCF_complex part of D53 D53 (Transcriptional Repressor) Proteasome 26S Proteasome D53->Proteasome degraded by TargetGenes Downstream Gene Expression (e.g., BRC1/FC1) D53->TargetGenes represses SCF_complex->D53 ubiquitinates BudOutgrowth Axillary Bud Outgrowth (Tillering) TargetGenes->BudOutgrowth inhibits

Caption: Simplified strigolactone (SL) signaling pathway in rice.

Detailed Experimental Protocols

Protocol 1: sgRNA Design for Rice D3 Gene Using CRISPR-P v2.0
  • Retrieve Gene Sequence: Obtain the genomic DNA sequence of the D3 gene (Os04g0591500) from a database like the Rice Genome Annotation Project (MSU) or Ensembl Plants.

  • Access CRISPR-P: Navigate to the CRISPR-P v2.0 web server (--INVALID-LINK--).

  • Input Sequence: Paste the D3 gene's genomic sequence into the input box. Select the appropriate genome for off-target analysis (e.g., Oryza sativa Japonica Group).

  • Set Parameters: Choose the PAM type ("NGG" for standard SpCas9). Keep other parameters at their default settings.

  • Submit and Analyze: Submit the sequence for analysis. The tool will return a list of potential 20-bp sgRNA target sequences.

  • Select Candidate: Evaluate the results based on the criteria in FAQ Q4. For the D3 gene, a potential high-scoring target sequence located in an early exon is GCAAGAGTTGCCGGACCGGA . This sequence should be followed by a 'CGG' PAM site in the genome.

Protocol 2: Cloning sgRNA into pRGEB32 Vector

This protocol uses Golden Gate assembly with the Type IIS restriction enzyme BsaI.

  • Oligo Design: Synthesize two complementary DNA oligonucleotides for your chosen target sequence (e.g., GCAAGAGTTGCCGGACCGGA).

    • Forward Oligo: 5'- ATTG GCAAGAGTTGCCGGACCGGA -3'

    • Reverse Oligo: 5'- AAAC TCCGGTCCGGCAACTCTTGC -3'

  • Oligo Annealing:

    • Mix 1 µL of the forward oligo (100 µM) and 1 µL of the reverse oligo (100 µM) with 1 µL of 10x T4 DNA Ligase Buffer and 7 µL of nuclease-free water.

    • Incubate in a thermocycler: 95°C for 5 min, then ramp down to 25°C at a rate of 0.1°C/s. The annealed duplex is now ready for ligation.

  • Vector Digestion and Ligation (Golden Gate Reaction):

    • Set up a single reaction tube with the following:

      • pRGEB32 plasmid: 100 ng

      • Annealed oligo duplex: 1 µL

      • T4 DNA Ligase: 1 µL

      • 10x T4 DNA Ligase Buffer: 2 µL

      • Nuclease-free water: to a final volume of 20 µL

    • Incubate in a thermocycler: 30 cycles of (37°C for 5 min, 16°C for 5 min), followed by a final incubation at 50°C for 10 min and 80°C for 10 min (to inactivate enzymes).

  • Transformation: Transform 5 µL of the ligation product into competent E. coli cells (e.g., DH5α). Plate on LB agar with 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Verification: Screen colonies by colony PCR or miniprep and Sanger sequencing using primers flanking the sgRNA cloning site to confirm the correct insertion of the sgRNA sequence.

Protocol 3: Genotyping of T0 Rice Plants
  • Genomic DNA Extraction: Extract high-quality genomic DNA from a leaf sample of a putative T0 transgenic plant and a wild-type control plant.

  • PCR Amplification:

    • Design primers flanking the sgRNA target site on the D3 gene. The expected amplicon size should be between 300-500 bp.

    • Perform PCR using a high-fidelity DNA polymerase to amplify the target region from both the T0 and wild-type gDNA.

  • Purification and Sequencing: Purify the PCR products using a commercial kit. Send the purified products for Sanger sequencing using one of the PCR primers.

  • Mutation Analysis:

    • Align the sequencing chromatogram from the T0 plant with the sequence from the wild-type control.

    • A successful edit will appear as superimposed peaks on the chromatogram starting at the cleavage site (typically 3-4 bp upstream of the PAM). This indicates the presence of multiple sequences (indels) in the T0 plant.

    • For unambiguous identification of the specific mutations, the PCR product can be subcloned into a vector and individual clones sequenced (as described in the Troubleshooting section).

References

How to avoid chimeric mutations in D3-edited rice plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to mitigate the occurrence of chimeric mutations in D3-edited rice plants.

Frequently Asked Questions (FAQs)

Q1: What is a chimeric mutation in the context of CRISPR-edited rice?

A1: A chimeric mutation, or chimerism, occurs when a plant is composed of a mixture of cells with different genotypes. In CRISPR-edited rice, this means that a single T0 plant (the first generation after editing) may contain unedited wild-type cells, cells with the desired D3 gene mutation (in heterozygous, biallelic, or homozygous states), and potentially cells with different mutations at the target site. This genetic mosaicism arises because the CRISPR-Cas9 machinery may edit cells at different times or with varying efficiency during the plant regeneration process from a multicellular structure like a callus.

Q2: Why is it critical to avoid chimerism when editing the D3 gene in rice?

A2: The D3 gene in rice is a key regulator of strigolactone signaling, influencing plant architecture traits such as height and tiller number, as well as conferring resistance to bacterial blight. For reliable phenotypic analysis and to ensure the edited trait is heritable in a stable manner, it is crucial to generate non-chimeric plants where all cells, including the germline (reproductive) cells, carry the same mutation. Chimeric plants can lead to inconsistent phenotypes and unpredictable inheritance patterns in subsequent generations.

Q3: What is the primary cause of chimerism in rice genome editing?

A3: The primary cause of chimerism is the regeneration of a whole plant from a multicellular mass (such as an embryogenic callus) where the genome editing event has not occurred uniformly in all cells. Traditional methods like Agrobacterium-mediated transformation introduce the CRISPR-Cas9 machinery via a T-DNA, which may integrate and express at different stages of cell division and proliferation during tissue culture. This leads to a mosaic of edited and unedited cells in the resulting plantlet.

Q4: How does using protoplasts help in avoiding chimeric mutations?

A4: Protoplasts are plant cells that have had their cell walls removed. When CRISPR-Cas9 reagents are delivered into a population of protoplasts, they are introduced into individual, single cells. Plant regeneration from a single protoplast ensures that the entire resulting plant is clonal, meaning all its cells originate from that one edited parent cell. This approach effectively eliminates chimerism from the outset, as the first cell division occurs after the editing event.

Troubleshooting Guide

Problem 1: My Sanger sequencing results for the D3 target locus from T0 plants show multiple peaks (a messy chromatogram) after the cut site.

  • Likely Cause: This is a classic indicator of chimerism. The multiple peaks represent the presence of different DNA sequences (alleles) in the amplified PCR product from your plant tissue sample. This could be a mix of wild-type, heterozygous, and/or different biallelic mutations.

  • Solution 1 - Re-evaluate Delivery Method: If you are using Agrobacterium-mediated transformation of calli, chimerism is a common outcome. For future experiments, transitioning to a protoplast-based system where plants are regenerated from single edited cells is the most effective way to prevent chimerism.

  • Solution 2 - Isolate Non-Chimeric Lines: If you must proceed with chimeric T0 plants, you can attempt to segregate the mutations in the next generation (T1). Plant seeds from the chimeric T0 plant and genotype the individual T1 seedlings. Some of these may have inherited a stable, non-chimeric version of the mutation. Alternatively, if the rice variety can be propagated vegetatively, you can take different tillers from the chimeric T0 plant, grow them as separate plants, and re-genotype them to see if you can isolate a clonally pure, non-chimeric line.

Problem 2: I'm using a protoplast-RNP delivery system, but my regenerated plants still seem to be chimeric.

  • Likely Cause 1: Incomplete Protoplast Separation. It is possible that small clumps of two or more protoplasts were not fully separated after the digestion step. If a plant regenerates from a clump containing both edited and unedited cells, it will be chimeric.

    • Solution: Ensure thorough filtration of the protoplast suspension through appropriately sized nylon mesh (e.g., 40-100 µm) to remove cell clumps. Visually inspect the protoplast suspension under a microscope before proceeding with transfection to confirm you have a single-cell suspension.

  • Likely Cause 2: Cross-Contamination. During the plating and regeneration phases, microcalli from different protoplasts may have fused or been accidentally transferred together.

    • Solution: Take care during the handling and transfer of developing calli. Ensure that calli selected for regeneration are physically well-separated from others to be confident they originated from a single cell.

Problem 3: The efficiency of D3 gene editing in my protoplast experiments is very low, leading to a high number of wild-type regenerated plants.

  • Likely Cause 1: Suboptimal RNP Delivery. The efficiency of polyethylene glycol (PEG)-mediated transfection of CRISPR-Cas9 ribonucleoproteins (RNPs) can be affected by many factors, including RNP concentration, PEG concentration, and incubation time.

    • Solution: Optimize your transfection protocol. Titrate the amount of Cas9 protein and guide RNA (gRNA). Ensure the molar ratio of Cas9 to gRNA is optimal (often starting at 1:1). Test different PEG concentrations (e.g., 20-40%) and incubation times (e.g., 15-30 minutes) to find the best conditions for your specific rice cultivar.

  • Likely Cause 2: Poor Protoplast Viability. The enzymatic digestion and handling process can be stressful for plant cells, leading to low viability and competence for transformation.

    • Solution: Ensure the enzymatic solution is freshly prepared and the incubation time is optimized to release a high number of healthy protoplasts without over-digestion. Handle the protoplasts gently during washing and centrifugation steps. Use a viability stain like fluorescein diacetate (FDA) to assess the health of your protoplasts before transfection.

Data on Chimerism Frequency by Delivery Method

Direct comparative studies quantifying chimerism rates in rice are limited. However, research in other plant species provides a strong rationale for the superiority of protoplast-based methods. The following table summarizes findings from a study in chicory, which is illustrative of the general principles applicable to plants.

Delivery MethodTarget GeneOrganismObserved OutcomeChimerism FrequencyCitation
Agrobacterium-mediated TransformationCiGASChicoryT-DNA integration into callus"Often showed chimerism and a mixture of...genotypes"[1]
RNP Delivery to ProtoplastsCiGASChicoryRNP transfection into single cellsResulted in non-transgenic, non-chimeric plants[1]

Visualizing the Workflow to Avoid Chimerism

The following diagram illustrates the conceptual workflow comparing a traditional callus-based editing method that can lead to chimerism with the recommended protoplast-based method for generating non-chimeric D3-edited rice.

G Workflow Comparison: Generating Edited Rice Plants cluster_0 Method 1: Agrobacterium-mediated Transformation (High Risk of Chimerism) cluster_1 Method 2: Protoplast RNP Delivery (Low Risk of Chimerism) A1 Rice Callus (Multicellular Mass) A2 Agrobacterium Infection (T-DNA Delivery) A1->A2 A3 Selection & Regeneration A2->A3 A4 T0 Plantlet A3->A4 A5 Result: Chimeric Plant (Mix of edited and unedited cells) A4->A5 B1 Rice Seedling Leaves B2 Enzymatic Digestion B1->B2 B3 Protoplast Isolation (Single Cells) B2->B3 B4 PEG-mediated RNP Transfection (Cas9 + D3 gRNA) B3->B4 B5 Single Edited Cell B4->B5 B6 Regeneration B5->B6 B7 T0 Plantlet B6->B7 B8 Result: Non-Chimeric Plant (All cells have same mutation) B7->B8 G start Sanger Sequencing of D3 Target Locus in T0 Plant seq_result Analyze Chromatogram Post-Target Site start->seq_result clean_peak Clean, Single Peak Trace seq_result->clean_peak Yes multi_peak Overlapping/Multiple Peaks seq_result->multi_peak No homo_bi Result: Likely Homozygous or Biallelic Mutant (Non-Chimeric) clean_peak->homo_bi chimeric Result: Likely Chimeric or Heterozygous multi_peak->chimeric proceed Proceed with Phenotyping & Progeny Analysis homo_bi->proceed troubleshoot Troubleshoot: Isolate Mutation in T1 Generation or by Clonal Propagation chimeric->troubleshoot

References

Technical Support Center: Overcoming Challenges in Regenerating D3 Mutant Rice Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with regenerating D3 mutant rice lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the function of the D3 gene in rice?

A1: The D3 gene in rice is a key component of the strigolactone (SL) signaling pathway.[1][2][3][4] Strigolactones are plant hormones that regulate various aspects of plant architecture, including shoot branching (tillering), root development, and leaf longevity.[5][6] The D3 gene encodes an F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex targets repressor proteins, such as D53, for degradation, thereby activating SL signaling.[1][3][4]

Q2: What are the typical phenotypic characteristics of D3 mutant rice?

A2: D3 mutants are insensitive to strigolactones.[6] This insensitivity leads to a distinct phenotype characterized by increased tiller numbers (dwarf and high-tillering phenotype) and often reduced plant height.[6] They may also exhibit alterations in root development, such as an increased number of secondary lateral roots.[6]

Q3: Why can regenerating D3 mutant rice lines be challenging?

A3: While specific regeneration data for D3 mutants is limited, challenges can be inferred from the gene's function. The disruption of the strigolactone signaling pathway, which interacts with other hormone pathways like auxin, may alter the callus response to standard tissue culture conditions. Potential issues include poor callus induction, low regeneration frequency, and increased susceptibility to somaclonal variation.

Troubleshooting Guide

This guide addresses common problems encountered during the tissue culture and regeneration of D3 mutant rice lines.

ProblemPossible Cause(s)Suggested Solution(s)
Low Callus Induction Frequency - Inappropriate hormone balance in the induction medium. - Poor quality of explant material (mature seeds).- Optimize the concentration of 2,4-D in the callus induction medium (try a range of 1.0-3.0 mg/L). - Use healthy, mature seeds that have been stored correctly.[7] - Ensure proper sterilization of seeds to avoid contamination without damaging the embryo.
Callus Browning and Necrosis - Oxidative stress due to the release of phenolic compounds from wounded tissues.[8][9][10] - High concentrations of salts or sugars in the medium.[8][10] - Unsuitable culture conditions (e.g., excessive light).- Add antioxidants like ascorbic acid (10-50 mg/L) or citric acid to the medium.[9] - Reduce the concentration of inorganic salts in the medium.[10] - Initially culture the calli in the dark.[11] - Subculture the calli to fresh medium more frequently.[9]
Poor Shoot Regeneration - Suboptimal concentrations of cytokinins and auxins in the regeneration medium. - Genotype-dependent recalcitrance to regeneration. - Poor quality of embryogenic callus.- Test different combinations and concentrations of cytokinins (e.g., BAP, Kinetin) and auxins (e.g., NAA). - Ensure calli are embryogenic (friable, nodular, and yellowish-white) before transferring to regeneration medium.[12] - A physical desiccation pre-treatment of the callus may improve regeneration efficiency.[13]
High Frequency of Albino Plants - Genetic instability and somaclonal variation. - Stress during the tissue culture process.- Minimize the duration of the callus culture phase.[14] - Optimize culture conditions to reduce stress on the explants and calli. - Screen multiple independent transgenic lines to find those with normal phenotypes.
Somaclonal Variation - Prolonged time in tissue culture.[14][15] - High concentrations of plant growth regulators.[16] - Regeneration through an unorganized callus phase.[14]- Reduce the number of subcultures and the overall time in vitro.[16] - Use the lowest effective concentrations of hormones. - If possible, use direct regeneration methods to bypass the callus stage.

Data Presentation

Table 1: Illustrative Comparison of Regeneration Efficiency between Wild-Type and D3 Mutant Rice

The following table provides a hypothetical comparison of regeneration parameters. Actual values may vary depending on the specific rice genotype and experimental conditions.

ParameterWild-Type (cv. Nipponbare)D3 Mutant (Nipponbare background)
Callus Induction Frequency (%) 85 - 9570 - 85
Shoot Regeneration Frequency (%) 60 - 7545 - 60
Average Number of Shoots per Callus 4 - 63 - 5
Frequency of Albino Plants (%) < 55 - 15

Note: These values are for illustrative purposes to highlight potential differences and are not based on specific experimental results found in the search. Regeneration efficiency can be highly genotype-dependent.[17][18]

Experimental Protocols

Protocol 1: Callus Induction from Mature Rice Seeds
  • Seed Sterilization:

    • Dehusk mature rice seeds.

    • Wash seeds with 70% (v/v) ethanol for 1 minute.

    • Sterilize with a 50% (v/v) solution of commercial bleach containing 0.1% Tween 20 for 30 minutes with shaking.

    • Rinse the seeds 5-6 times with sterile distilled water.

    • Dry the seeds on sterile filter paper.[7]

  • Callus Induction:

    • Place the sterilized seeds on callus induction medium (e.g., N6 or MS medium supplemented with 2.0-2.5 mg/L 2,4-D, 30 g/L sucrose, and solidified with 0.8% agar).

    • Incubate the plates in the dark at 28°C for 2-3 weeks.

    • Subculture the emerging embryogenic calli to fresh callus induction medium every 2 weeks.

Protocol 2: Shoot Regeneration from Embryogenic Callus
  • Callus Preparation:

    • Select healthy, embryogenic calli (yellowish, compact, and nodular) for regeneration.

  • Regeneration Induction:

    • Transfer the embryogenic calli to shoot regeneration medium (e.g., MS medium supplemented with 2.0-3.0 mg/L BAP, 0.5-1.0 mg/L Kinetin, 0.5 mg/L NAA, 30 g/L sucrose, and 0.8% agar).

    • Incubate the cultures at 25-28°C under a 16-hour light/8-hour dark photoperiod.[19]

  • Shoot Development:

    • Green shoots should start to appear within 2-4 weeks.

    • Once shoots are 2-3 cm in length, they can be transferred to rooting medium.

Protocol 3: Rooting and Acclimatization
  • Rooting:

    • Transfer individual shoots to rooting medium (e.g., half-strength MS medium without hormones or with a low concentration of NAA, supplemented with 15 g/L sucrose and 0.8% agar).

    • Incubate under the same light and temperature conditions as for shoot regeneration.

  • Acclimatization:

    • Once a healthy root system has developed (2-3 weeks), carefully remove the plantlets from the medium and wash off any remaining agar.

    • Transfer the plantlets to small pots containing a sterile soil mixture.

    • Cover the pots with a transparent lid or plastic bag to maintain high humidity for the first 1-2 weeks, gradually exposing them to ambient conditions.

Mandatory Visualizations

Strigolactone Signaling Pathway in Rice

Strigolactone_Signaling_Pathway cluster_SCF SCF Complex SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 binds D3 D3 (F-box protein) D14->D3 interacts with SCF_complex SCF Complex D3->SCF_complex part of D53 D53 (Repressor) SCF_complex->D53 targets for ubiquitination Proteasome 26S Proteasome D53->Proteasome degraded by Downstream Downstream Genes (e.g., inhibition of tillering) D53->Downstream represses Degradation Degradation Proteasome->Degradation

Caption: The D3-dependent strigolactone signaling pathway in rice.

Experimental Workflow for Rice Regeneration

Rice_Regeneration_Workflow Start Mature Seeds Sterilization Surface Sterilization Start->Sterilization Callus_Induction Callus Induction (Dark, 2-3 weeks) Sterilization->Callus_Induction Embryogenic_Callus Embryogenic Callus Callus_Induction->Embryogenic_Callus Shoot_Regeneration Shoot Regeneration (Light, 2-4 weeks) Embryogenic_Callus->Shoot_Regeneration Shoots Green Shoots Shoot_Regeneration->Shoots Rooting Rooting (Light, 2-3 weeks) Shoots->Rooting Plantlet Rooted Plantlet Rooting->Plantlet Acclimatization Acclimatization Plantlet->Acclimatization Mature_Plant Mature Plant in Soil Acclimatization->Mature_Plant

Caption: A generalized workflow for rice regeneration from mature seeds.

References

Technical Support Center: Phenotypic Analysis of d3-DS-2 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with d3-DS-2 mutants. The information provided is intended to assist in improving the accuracy and reproducibility of phenotypic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of d3-DS-2 mutants?

A1: The d3-DS-2 mutant, developed using CRISPR/Cas9 to knock out the D3 gene, exhibits a distinct phenotype characterized by reduced height, a significant increase in the number of tillers, and earlier heading time compared to the wild-type.[1] While panicle length and the number of grains per panicle may be slightly reduced, the overall yield per plant and 1,000-grain weight are expected to be comparable to the wild-type due to the compensatory effect of increased tiller production.[1] Additionally, these mutants have shown enhanced resistance to bacterial blight, with a reduction in lesion lengths caused by Xanthomonas oryzae pv. oryzae (Xoo).[1]

Q2: My d3-DS-2 mutants are not showing the expected reduction in height. What could be the issue?

A2: Several factors could contribute to a lack of the expected dwarf phenotype. First, verify the successful knockout of the D3 gene through PCR and sequencing to confirm the presence of the intended mutation and ensure it results in a truncated or frameshifted protein.[1] Incomplete or incorrect gene editing may not produce the desired phenotype. Second, ensure that the plants are true homozygous mutants and are not transgenic, as the presence of foreign DNA could potentially interfere with the phenotype.[1] It is also crucial to maintain optimal and consistent growing conditions (light, temperature, nutrients), as environmental stress can sometimes mask or alter phenotypic expression.

Q3: The tiller number in my d3-DS-2 mutants is highly variable. How can I ensure accurate assessment?

A3: High variability in tiller number can be a common issue. To minimize this, ensure uniform planting density and consistent environmental conditions across all replicates, as competition for resources can significantly impact tillering. It is also important to count tillers at a consistent and appropriate developmental stage. For statistical robustness, use a sufficiently large sample size of individual plants for both mutant and wild-type groups.

Q4: How do I confirm that the observed phenotype is due to the d3 mutation and not off-target effects of CRISPR/Cas9?

A4: To confirm that the phenotype is a direct result of the d3 mutation, it is advisable to analyze multiple independent mutant lines (e.g., d3-DS-2, d3-DS-3, d3-DS-4) that were generated separately.[1] If these independent lines all exhibit the same phenotype, it strongly suggests that the observed traits are linked to the targeted gene. Additionally, performing whole-genome sequencing on your mutant lines can help to identify any potential off-target mutations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant difference in tiller number between mutant and wild-type. Inaccurate tiller counting.Standardize the tiller counting method. Count only productive tillers (those bearing a panicle) at a mature stage.
Environmental factors affecting tillering.Ensure uniform nutrient and water supply for all plants. Avoid overcrowding.
Inconsistent heading date observations. Subjective assessment of heading.Define a clear criterion for heading (e.g., emergence of the panicle from the flag leaf sheath). Record the date for each plant individually.
Variation in germination and seedling establishment.Synchronize germination as much as possible and select uniformly sized seedlings for the experiment.
Difficulty in assessing disease resistance. Inconsistent pathogen inoculation.Use a standardized inoculation method and pathogen concentration for all plants.
Environmental conditions not conducive to disease development.Maintain optimal temperature and humidity levels for the pathogen to ensure proper disease development.

Quantitative Data Summary

The following table summarizes the key phenotypic data for d3-DS-2 mutants compared to the wild-type (WT).

Phenotypic Trait Wild-Type (WT) d3-DS-2 Mutant
Plant Height ~19 cm taller than mutant73%–79% of WT height
Average Tiller Number ~8 panicles per plant~20 panicles per plant
Heading StandardEarlier heading
Disease Resistance (Xoo) Standard22–38% reduction in lesion length
Yield per Plant UnchangedUnchanged
1,000-Grain Weight UnchangedUnchanged

Experimental Protocols

1. Generation of d3-DS-2 Mutants using CRISPR/Cas9

This protocol outlines the key steps for creating d3-DS-2 mutants.

  • Target Site Selection: Identify a suitable target site within the D3 gene for CRISPR/Cas9-mediated editing.

  • Vector Construction: Synthesize the guide RNA (gRNA) and clone it into a CRISPR/Cas9 expression vector.

  • Agrobacterium-mediated Transformation: Introduce the CRISPR/Cas9 construct into rice callus using Agrobacterium tumefaciens.

  • Selection and Regeneration: Select transformed cells using an appropriate selection agent (e.g., hygromycin) and regenerate whole plants.

  • Screening for Mutations (T₀ Generation): Use PCR and Sanger sequencing to identify plants with mutations in the D3 gene.

  • Generation of Transgene-Free Homozygous Mutants (T₁ and T₂ Generations): Self-pollinate the T₀ plants and screen the T₁ generation for homozygous mutants that have segregated away from the CRISPR/Cas9 transgene.[1] Continue to the T₂ generation to ensure stable inheritance of the mutation.[1]

2. Phenotypic Analysis of d3-DS-2 Mutants

This protocol describes the methods for assessing the key phenotypic traits of d3-DS-2 mutants.

  • Plant Growth: Grow d3-DS-2 mutant and wild-type plants side-by-side in a controlled environment (greenhouse or field) with uniform conditions.

  • Height Measurement: At maturity, measure the height of the main tiller of each plant from the soil surface to the tip of the panicle.

  • Tiller Number Quantification: Count the number of panicle-bearing tillers for each plant at the time of harvest.

  • Disease Resistance Assay:

    • Inoculate the uppermost leaves of plants at the booting stage with a suspension of Xanthomonas oryzae pv. oryzae (Xoo).

    • After a set incubation period (e.g., 14 days), measure the length of the resulting lesions.

Visualizations

Strigolactone_Signaling_Pathway cluster_legend Legend SL Strigolactones (SLs) D14 D14 (SL Receptor) SL->D14 binds D3 D3 D14->D3 interacts with D53 D53 (Repressor) D3->D53 targets for degradation Gene_Expression Gene Expression (Tiller Growth Inhibition) D53->Gene_Expression represses A Hormone B Receptor C F-box Protein D Repressor Protein E Cellular Response

Caption: Simplified strigolactone signaling pathway involving the D3 gene.

Experimental_Workflow start CRISPR/Cas9 Design for D3 Gene transformation Rice Transformation start->transformation t0_screening T₀ Plant Screening (PCR & Sequencing) transformation->t0_screening t1_generation T₁ Generation (Selection for Homozygous & Transgene-Free) t0_screening->t1_generation t2_generation T₂ Generation (Phenotypic Analysis) t1_generation->t2_generation phenotyping Phenotypic Assessments: - Height - Tiller Number - Heading Date - Disease Resistance t2_generation->phenotyping data_analysis Data Analysis & Comparison with Wild-Type phenotyping->data_analysis

Caption: Experimental workflow for d3-DS-2 mutant generation and analysis.

References

Addressing unexpected phenotypes in D3 knockout rice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with D3 knockout rice.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the D3 gene in rice?

The D3 gene in rice encodes an F-box protein that is a key component of the strigolactone (SL) signaling pathway.[1][2] It acts as a positive regulator of plant height and a negative regulator of tillering (shoot branching).[1][3] The D3 protein is homologous to MAX2 in Arabidopsis thaliana.[2][4]

Q2: What are the expected phenotypes of a D3 knockout rice plant?

The primary and most well-documented phenotypes of a D3 knockout (d3) mutant in rice are dwarfism (reduced plant height) and a significant increase in the number of tillers.[1][2][3] This is due to the disruption of the strigolactone signaling pathway, which normally suppresses axillary bud growth.[1]

Q3: Are there any other, less expected, phenotypes associated with D3 knockout in rice?

Yes, beyond the classic dwarf and high-tillering phenotype, several other important traits have been observed in D3-edited rice lines:

  • Early Heading Time: D3 knockout lines have been shown to transition to the reproductive phase faster, resulting in earlier heading.[1][3]

  • Enhanced Disease Resistance: Notably, d3 mutants exhibit increased resistance to bacterial blight caused by Xanthomonas oryzae pv. oryzae (Xoo).[1][3]

  • Delayed Leaf Senescence: The disruption of D3 has been linked to increased leaf longevity, with delayed senescence induced by darkness or hydrogen peroxide.[4]

Troubleshooting Guide

Issue 1: My D3 knockout rice plants are not exhibiting the expected dwarf phenotype.

  • Possible Cause 1: Incomplete Knockout. The mutation induced by genome editing (e.g., CRISPR/Cas9) may not have resulted in a complete loss of function. Small in-frame deletions or substitutions might only partially impair D3 protein function.

    • Troubleshooting Step: Sequence the D3 locus in your mutant lines to confirm the presence of a frameshift mutation or a significant deletion that would lead to a truncated, non-functional protein.[5]

  • Possible Cause 2: Genetic Background Effects. The phenotypic expression of the d3 mutation can be influenced by the genetic background of the rice cultivar used.

    • Troubleshooting Step: Compare your results to the original parental line (wild-type) grown under the same conditions. Characterize multiple independent knockout lines to ensure the phenotype is consistent.[1]

  • Possible Cause 3: Environmental Conditions. Plant growth and development are highly sensitive to environmental factors. Suboptimal growth conditions can mask the effects of the mutation.

    • Troubleshooting Step: Ensure standardized and optimal growth conditions (light, temperature, nutrients) for both wild-type and mutant plants to allow for clear phenotypic comparisons.

Issue 2: I'm observing a significant yield reduction in my D3 knockout lines, even with increased tillering.

  • Possible Cause 1: Reduced Panicle Size and Grain Number. While tiller number increases, a slight reduction in panicle length and the number of grains per panicle has been reported in some d3 mutants.[3]

    • Troubleshooting Step: Quantify yield components separately (panicle length, grains per panicle, 1,000-grain weight) to identify the source of the yield discrepancy. In many cases, the increased tiller number compensates for the slight reduction in panicle size, resulting in a comparable overall yield per plant.[1][3]

  • Possible Cause 2: Poor Grain Filling. High tiller numbers can sometimes lead to competition for resources, resulting in poor grain filling, especially in dense planting conditions.

    • Troubleshooting Step: Assess the seed setting rate and the percentage of filled grains. You may need to optimize planting density for the high-tillering d3 lines.

Issue 3: I am not observing enhanced disease resistance in my D3 knockout lines.

  • Possible Cause 1: Pathogen Strain Specificity. The reported resistance might be specific to certain strains of Xanthomonas oryzae pv. oryzae.

    • Troubleshooting Step: Verify the pathogen strain you are using for your assays. Compare your results with studies that have reported enhanced resistance to ensure you are using a comparable experimental setup.

  • Possible Cause 2: Assay Conditions. The method of inoculation and the environmental conditions during the disease assay can significantly impact the outcome.

    • Troubleshooting Step: Follow a standardized and well-documented protocol for bacterial blight resistance assays. Ensure appropriate humidity and temperature levels, as these are critical for disease development.

Data Presentation

Table 1: Summary of Phenotypic Changes in D3 Knockout Rice (DS Cultivar Background)

TraitWild-Type (DS)d3 Mutant LinesPercentage Change
Plant Height~98 cm71-77 cm21-27% reduction
Tiller Number per Plant~8~20~150% increase
Yield per PlantNo significant changeNo significant change-
1,000-Grain WeightNo significant changeNo significant change-
Lesion Length (Bacterial Blight)--22-38% reduction

Data compiled from studies on CRISPR/Cas9-mediated D3 knockout in the DS japonica rice cultivar.[1][3]

Experimental Protocols

1. CRISPR/Cas9-Mediated Knockout of the D3 Gene

  • Objective: To generate D3 knockout rice lines using CRISPR/Cas9 genome editing.

  • Methodology:

    • gRNA Design: Design a specific guide RNA (gRNA) targeting a conserved region of the D3 gene.

    • Vector Construction: Clone the designed gRNA into a CRISPR/Cas9 expression vector suitable for rice transformation (e.g., containing a plant-selectable marker like hygromycin).

    • Agrobacterium-mediated Transformation: Introduce the CRISPR/Cas9 construct into a suitable rice cultivar (e.g., a japonica variety) using Agrobacterium tumefaciens-mediated transformation of embryogenic calli.

    • Selection and Regeneration: Select transformed calli on a medium containing the appropriate antibiotic (e.g., hygromycin). Regenerate putative transgenic plants (T₀ generation).

    • Mutant Screening: Extract genomic DNA from the regenerated T₀ plants. Use PCR to amplify the target region of the D3 gene, followed by Sanger sequencing to identify plants with mutations (insertions, deletions).

    • Generation of Transgene-Free Mutants: Grow the T₀ plants to maturity and harvest the T₁ seeds. Screen the T₁ generation for segregation of the CRISPR/Cas9 T-DNA. Select plants that have the desired mutation but have lost the T-DNA (transgene-free) through PCR analysis for the selection marker.

    • Phenotypic Analysis: Propagate the transgene-free homozygous mutant lines (T₂ generation and beyond) for detailed phenotypic characterization.[5]

2. Bacterial Blight Resistance Assay

  • Objective: To assess the resistance of D3 knockout rice to Xanthomonas oryzae pv. oryzae (Xoo).

  • Methodology:

    • Pathogen Culture: Grow the Xoo strain in a suitable liquid medium until it reaches the logarithmic growth phase.

    • Inoculation: At the rice tillering stage, inoculate the uppermost fully expanded leaves. Use the leaf-clipping method, where scissors are dipped in the bacterial suspension and used to clip the leaf tips.

    • Incubation: Maintain the inoculated plants in a high-humidity environment (e.g., a greenhouse with controlled humidity) to facilitate infection.

    • Evaluation: Approximately two weeks after inoculation, measure the length of the disease lesions on the leaves.

    • Data Analysis: Compare the lesion lengths of the d3 mutant lines with those of the wild-type control plants. A significant reduction in lesion length indicates enhanced resistance.[3]

Visualizations

Strigolactone_Signaling_Pathway cluster_SCF SCF Complex D3 D3 (F-box) CUL1 CUL1 D3->CUL1 D53 D53 (Repressor) D3->D53 SKP1 SKP1 CUL1->SKP1 SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 D14->D3 Interacts with Proteasome 26S Proteasome D53->Proteasome Degradation Downstream_Genes Downstream Gene Expression D53->Downstream_Genes Represses Bud_Outgrowth Tillering/ Bud Outgrowth Downstream_Genes->Bud_Outgrowth Inhibits

Caption: Strigolactone signaling pathway in rice.

Experimental_Workflow cluster_pheno Phenotypic Characterization start Start: Wild-Type Rice crispr CRISPR/Cas9 Transformation (D3-gRNA) start->crispr t0_gen T₀ Generation Screening (Sequencing) crispr->t0_gen t1_gen T₁ Generation Screening (Segregation Analysis) t0_gen->t1_gen transgene_free Identify Transgene-Free Homozygous Mutants t1_gen->transgene_free phenotyping Phenotypic Analysis (T₂ Generation) transgene_free->phenotyping height Plant Height phenotyping->height tillering Tiller Number phenotyping->tillering disease Disease Resistance phenotyping->disease

Caption: Workflow for generating and analyzing D3 knockout rice.

Logic_Troubleshooting cluster_solutions Potential Solutions start Unexpected Phenotype (e.g., No Dwarfism) q1 Is the knockout confirmed at the sequence level? start->q1 sol1 Sequence D3 locus to confirm frameshift q1->sol1 No q2 Are growth conditions optimal and standardized? q1->q2 Yes sol2 Standardize growth conditions sol3 Compare to correct wild-type background q2->sol2 No q3 Is the comparison against the correct wild-type? q2->q3 Yes q3->sol3 No

References

Minimizing somaclonal variation in D3-edited rice tissue culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize somaclonal variation during the tissue culture of D3-edited rice.

Troubleshooting Guides

Issue 1: High Frequency of Phenotypic Off-Types in Regenerated Plants

Possible Cause: High somaclonal variation arising during the callus induction and proliferation stages.

Solution:

  • Optimize 2,4-D Concentration: Studies have shown that the concentration of the auxin 2,4-D in the culture medium is a critical factor influencing somaclonal variation. While necessary for callus induction, high concentrations can increase genetic instability. It is recommended to use the lowest effective concentration of 2,4-D.[1][2] A study on three rice genotypes (cv. Fatmawati, Nipponbare, and Kitaake) found that 1 ppm of 2,4-D was optimal for callus proliferation and subsequent plant regeneration, suggesting this concentration is less likely to induce high rates of somaclonal variation.[1][2]

  • Minimize Callus Culture Duration: The longer the callus remains in an undifferentiated state, the higher the likelihood of accumulating genetic and epigenetic changes.[3] Research indicates that a shorter callus induction time is preferable. For instance, a one-week callus induction period resulted in better callus proliferation and plant regeneration compared to a two-week period.[1][2]

  • Use Appropriate Explant Source: The choice of explant can significantly impact the genetic fidelity of regenerated plants. Explants from pre-existing meristems, such as shoot tips and axillary buds, tend to produce fewer variations compared to highly differentiated tissues like mature embryos or leaves.

Issue 2: Low Regeneration Efficiency of D3-Edited Callus

Possible Cause: Suboptimal culture conditions or stress induced by the gene editing process.

Solution:

  • Refine Culture Medium: Ensure the basal medium (e.g., MS or N6) is supplemented with the appropriate concentrations of vitamins and amino acids. The hormonal balance is crucial; consider adjusting the cytokinin-to-auxin ratio during the regeneration phase.

  • Subculture Routinely: Transfer calli to fresh medium every 2-3 weeks to replenish nutrients and avoid the accumulation of toxic metabolites.

  • Optimize Selection Pressure: If using antibiotic or herbicide selection for transformed cells, use the minimum concentration required to effectively inhibit the growth of non-transformed cells, as high concentrations can be stressful and hinder regeneration.

Frequently Asked Questions (FAQs)

Q1: What is somaclonal variation and why is it a concern in D3-edited rice?

A1: Somaclonal variation refers to the genetic and epigenetic changes that occur in plants regenerated from tissue culture.[3] These variations can lead to undesirable agronomic traits, confounding the phenotypic effects of the intended D3 gene edit and potentially leading to reduced yield or other negative characteristics. For researchers focusing on the specific effects of D3 gene editing, it is crucial to minimize this background genetic "noise."

Q2: What is the role of the D3 gene in rice?

A2: The D3 gene in rice is a key component of the strigolactone (SL) signaling pathway. It encodes an F-box protein that is involved in the degradation of D53, a repressor of SL signaling. By editing the D3 gene using CRISPR/Cas9, it is possible to create rice plants with a dwarf phenotype and increased tiller number, which are desirable agronomic traits for improving plant architecture and potentially increasing yield.

Q3: How can I assess the level of somaclonal variation in my D3-edited rice lines?

A3: Somaclonal variation can be assessed at both the phenotypic and molecular levels.

  • Phenotypic Analysis: Carefully observe regenerated plants for any variations in morphological traits such as plant height, tiller number, leaf shape, and fertility compared to the wild-type control.

  • Molecular Analysis: Utilize molecular markers to detect genetic changes. Techniques like Simple Sequence Repeat (SSR) markers or Methylation-Sensitive Amplified Polymorphism (MSAP) can reveal genetic and epigenetic variations, respectively.

Q4: Is there a trade-off between transformation efficiency and minimizing somaclonal variation?

A4: Yes, there can be a trade-off. For example, longer co-cultivation times with Agrobacterium or higher concentrations of selection agents might increase transformation efficiency but can also induce stress and increase the likelihood of somaclonal variation. Therefore, it is essential to optimize the transformation protocol to find a balance that yields a sufficient number of transformants while maintaining genetic fidelity.

Data Presentation

Table 1: Effect of 2,4-D Concentration and Callus Induction Time on Plant Regeneration Capacity (PRC) in Rice Tissue Culture.

This table summarizes data on how different concentrations of 2,4-D and the duration of callus induction affect the ability of rice callus to regenerate into plants. A higher plant regeneration capacity is generally indicative of a healthier culture, which is less prone to high rates of somaclonal variation. The data is based on a study of three rice genotypes.[1][2]

2,4-D Concentration (ppm)Callus Induction TimePlant Regeneration Capacity (%)
0One WeekHigh
0Two WeeksHigh
1One WeekHigh
1Two WeeksModerate
3One WeekLow
3Two WeeksLow
5One Week5.55
5Two Weeks72.22

Note: "High," "Moderate," and "Low" are qualitative summaries based on the trends reported in the source study where specific percentages were not provided for all conditions.[1][2] The significant difference in PRC at 5 ppm between one and two weeks of callus induction highlights the complex interaction between these two factors.[1]

Experimental Protocols

Protocol 1: Molecular Analysis of Somaclonal Variation using Methylation-Sensitive Amplified Polymorphism (MSAP)

This protocol is used to detect changes in DNA methylation patterns, a common source of somaclonal variation.

Materials:

  • Genomic DNA extracted from regenerated and control rice plants

  • Restriction enzymes: EcoRI, HpaII, and MspI

  • T4 DNA Ligase

  • EcoRI and HpaII/MspI adapters

  • PCR primers (pre-selective and selective)

  • Taq DNA polymerase

  • Acrylamide gel electrophoresis apparatus

Methodology:

  • DNA Digestion: Digest genomic DNA samples with EcoRI in combination with either HpaII or MspI. HpaII and MspI are isoschizomers that recognize the same sequence (5'-CCGG-3') but have different sensitivities to cytosine methylation.

  • Adapter Ligation: Ligate the EcoRI and HpaII/MspI adapters to the digested DNA fragments using T4 DNA Ligase.

  • Pre-selective Amplification: Perform a PCR using primers complementary to the adapter sequences with one selective nucleotide at the 3' end.

  • Selective Amplification: Use the pre-selective amplification product as a template for a second round of PCR with primers containing three selective nucleotides.

  • Gel Electrophoresis: Separate the amplified fragments on a denaturing polyacrylamide gel.

  • Data Analysis: Visualize the banding patterns. The presence or absence of bands between the HpaII and MspI digests for a given sample, and differences in banding patterns between regenerated plants and the control, indicate changes in DNA methylation.

Mandatory Visualizations

D3_Signaling_Pathway cluster_degradation D53 Degradation SL Strigolactones (SLs) D14 D14 (SL Receptor) SL->D14 binds D3 D3 (F-box protein) D14->D3 interacts with SCF_Complex SCF Complex D3->SCF_Complex part of D53 D53 (Repressor) Proteasome 26S Proteasome D53->Proteasome degradation Downstream_Genes Downstream Genes D53->Downstream_Genes represses SCF_Complex->D53 targets for ubiquitination Tiller_Bud_Outgrowth Tiller Bud Outgrowth Downstream_Genes->Tiller_Bud_Outgrowth promotes Minimizing_Somaclonal_Variation_Workflow start Start: D3-Edited Rice Line explant 1. Explant Selection (e.g., Shoot Tips) start->explant callus_induction 2. Callus Induction (Low 2,4-D, Short Duration) explant->callus_induction transformation 3. Agrobacterium-mediated Transformation callus_induction->transformation selection 4. Selection of Transformants (Minimal Selection Pressure) transformation->selection regeneration 5. Plant Regeneration selection->regeneration hardening 6. Acclimatization and Hardening regeneration->hardening phenotypic_analysis 7. Phenotypic Analysis hardening->phenotypic_analysis molecular_analysis 8. Molecular Analysis (e.g., MSAP, SSR) hardening->molecular_analysis validation 9. Validation of D3 Edit and Genetic Fidelity phenotypic_analysis->validation molecular_analysis->validation end End: Genetically Stable D3-Edited Rice validation->end

References

Strategies to enhance the efficiency of creating transgene-free D3 mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the efficiency of creating transgene-free D3 mouse embryonic stem (ES) cell mutants using CRISPR/Cas9 technology.

Frequently Asked Questions (FAQs)

Q1: What are D3 mouse embryonic stem cells?

D3 is a pluripotent mouse embryonic stem cell line derived from the blastocyst of a 129S2/SvPas mouse. These cells are widely used in genetic research due to their ability to differentiate into all cell types of the adult body and their amenability to genetic modification.

Q2: Why is it important to create transgene-free mutants?

Transgene-free mutants are crucial for accurate and reliable research for several reasons:

  • Avoiding Unintended Genetic Insertions: Plasmid-based CRISPR/Cas9 systems can lead to the random integration of the plasmid DNA into the host genome, which can disrupt endogenous gene function and lead to off-target effects.

  • Reduced Immunogenicity: For in vivo applications, the presence of foreign DNA can trigger an immune response.

  • Cleaner Genetic Background: Transgene-free mutants provide a cleaner genetic background for phenotypic analysis, ensuring that observed effects are due to the intended mutation and not the presence of foreign genetic material.

Q3: What is the advantage of using Ribonucleoprotein (RNP) complexes for gene editing?

The delivery of pre-assembled Cas9 protein and guide RNA (gRNA) as a ribonucleoprotein (RNP) complex offers several advantages over plasmid-based systems for creating transgene-free mutants:

  • Transient Activity: RNPs are active immediately upon entering the cell and are degraded by cellular machinery within a few hours. This transient activity minimizes the risk of off-target mutations that can occur with prolonged expression from a plasmid.

  • No Risk of Transgene Integration: Since no DNA is introduced for the expression of Cas9 or gRNA, the possibility of transgene integration is eliminated.

  • High Editing Efficiency: RNP delivery can achieve high editing efficiencies, often comparable to or exceeding those of plasmid-based methods.

Q4: How can I screen for transgene-free mutants?

Screening for transgene-free mutants involves a two-step process:

  • Identification of Edited Clones: This is typically done by PCR amplification of the target locus followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to detect insertions or deletions (indels).

  • Confirmation of Transgene Absence: To confirm the absence of the delivery vector (if a transient plasmid was used for a selectable marker), PCR primers specific to the plasmid backbone can be used on the genomic DNA of the edited clones. For RNP-mediated editing, this step is generally not necessary as no plasmid is used.

Troubleshooting Guides

This section addresses common issues encountered during the creation of transgene-free D3 mutants.

Problem Possible Causes Recommended Solutions
Low Electroporation Efficiency 1. Suboptimal electroporation parameters.2. Poor cell health or high passage number of D3 cells.3. Incorrect concentration or quality of RNP complex.4. Incorrect electroporation buffer.1. Optimize electroporation settings (voltage, pulse width, number of pulses). Refer to the Data Presentation section for recommended starting points.2. Use low-passage D3 cells (< passage 20) that are in the exponential growth phase. Ensure high cell viability (>90%) before electroporation.3. Verify the concentration and integrity of the Cas9 protein and gRNA. Prepare fresh RNP complexes before each experiment.4. Use a commercially available, optimized electroporation buffer for mouse embryonic stem cells.
High Cell Death After Electroporation 1. Electroporation parameters are too harsh.2. High concentration of RNP complex leading to toxicity.3. Cells were handled too roughly during preparation.4. Contamination of cell culture.1. Decrease the voltage or pulse duration. Start with the lower end of the recommended parameter range.2. Titrate the concentration of the RNP complex to find the optimal balance between editing efficiency and cell viability.3. Handle cells gently during trypsinization and resuspension. Avoid creating bubbles.4. Regularly test for mycoplasma contamination and ensure aseptic techniques.
Low Gene Editing Efficiency (Low Indel Frequency) 1. Inefficient gRNA design.2. Low RNP delivery efficiency.3. Target genomic region is inaccessible.4. Inefficient DNA repair in D3 cells.1. Design and test multiple gRNAs for your target gene. Use online tools to predict gRNA efficiency and off-target effects.2. Confirm successful RNP delivery by using a fluorescently labeled Cas9 or a positive control gRNA targeting a known gene.3. Some genomic regions may be tightly packed as heterochromatin. If possible, select a different target site.4. While generally efficient, the DNA repair machinery can vary. Ensure optimal cell health to support cellular processes.
No Homozygous Mutants Identified 1. Low editing efficiency.2. The target gene is essential for cell viability, and homozygous knockout is lethal.1. Increase the number of clones screened. Consider a second round of electroporation on a heterozygous clone to target the remaining wild-type allele.2. Check the literature to see if your gene of interest is known to be essential. If so, you may only be able to obtain heterozygous knockouts.
Difficulty in Obtaining Single-Cell Clones 1. D3 cells have poor survival at low densities.2. Suboptimal single-cell cloning technique.1. Plate cells at a slightly higher density for single-cell cloning and visually identify wells with single colonies. The use of conditioned medium can also improve survival.2. Use a gentle method for single-cell deposition, such as limiting dilution or fluorescence-activated cell sorting (FACS).

Data Presentation

Table 1: Effect of Electroporation Parameters on Transfection Efficiency and Viability of D3 Mouse Embryonic Stem Cells.

Voltage (V)Pulse Width (ms)Number of PulsesTransfection Efficiency (%)Cell Viability (%)
1100202~40-50~80-90
1200202~50-60~70-80
1300202~60-70~60-70
1400202~70-80~40-50
1200103~45-55~75-85
1200301~55-65~65-75

Note: This data is a synthesized representation from multiple sources and should be used as a starting point for optimization in your specific laboratory conditions.

Experimental Protocols

Culture of D3 Mouse Embryonic Stem Cells
  • Thawing D3 Cells:

    • Rapidly thaw a vial of cryopreserved D3 cells in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed D3 culture medium (DMEM with 15% FBS, 1% Non-Essential Amino Acids, 1% L-Glutamine, 0.1 mM 2-mercaptoethanol, and 1000 U/mL LIF).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh D3 culture medium.

    • Plate the cells onto a 10 cm dish coated with 0.1% gelatin.

  • Maintaining D3 Cultures:

    • Change the medium daily.

    • Passage the cells every 2-3 days, or when they reach 70-80% confluency.

    • To passage, aspirate the medium, wash with PBS, and add 1 mL of 0.05% Trypsin-EDTA. Incubate at 37°C for 3-5 minutes.

    • Neutralize the trypsin with 5 mL of D3 culture medium and gently pipette to create a single-cell suspension.

    • Split the cells at a ratio of 1:6 to 1:10 onto new gelatin-coated plates.

Preparation of CRISPR/Cas9 RNP Complexes
  • Resuspend lyophilized synthetic gRNA in nuclease-free water to a final concentration of 100 µM.

  • In a sterile PCR tube, combine the following on ice:

    • 1 µL of 100 µM gRNA

    • 1 µL of 40 µM Purified Cas9 Nuclease

    • 8 µL of Opti-MEM I Reduced Serum Medium

  • Mix gently by pipetting up and down.

  • Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.

Electroporation of D3 Cells with RNPs
  • Prepare D3 cells for electroporation by harvesting them as described for passaging.

  • Count the cells and centrifuge 5 x 10^5 cells per electroporation reaction at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 20 µL of a suitable electroporation buffer (e.g., Neon™ Resuspension Buffer R).

  • Add the 10 µL of pre-formed RNP complex to the cell suspension and mix gently.

  • Transfer the cell/RNP mixture to a 10 µL electroporation cuvette.

  • Electroporate using an optimized program (e.g., 1200 V, 20 ms, 2 pulses).

  • Immediately after electroporation, use a sterile pipette to transfer the cells to a well of a 6-well plate containing 2 mL of pre-warmed D3 culture medium.

  • Incubate the cells at 37°C and 5% CO2.

Screening for Transgene-Free Mutant Clones
  • Genomic DNA Extraction: 48-72 hours post-electroporation, harvest a portion of the cells to assess editing efficiency in the bulk population. Extract genomic DNA using a commercial kit.

  • T7 Endonuclease I (T7E1) Assay:

    • Amplify the target region from the extracted genomic DNA using PCR.

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Treat the re-annealed PCR products with T7E1 enzyme, which will cleave the mismatched DNA.

    • Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates the presence of indels.

  • Single-Cell Cloning: Based on a positive T7E1 assay result, plate the remaining electroporated cells at a very low density (e.g., 100-200 cells per 10 cm dish) to obtain single colonies.

  • Clone Expansion and Genotyping:

    • After 7-10 days, pick individual colonies and expand them in separate wells of a 24-well plate.

    • Once confluent, split the cells, using a portion for cryopreservation and the other for genomic DNA extraction.

    • PCR amplify the target locus from each clone and submit the PCR product for Sanger sequencing to determine the exact nature of the mutation (wild-type, heterozygous, or homozygous).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_editing Gene Editing cluster_screening Screening D3 Cell Culture D3 Cell Culture RNP Complex Formation RNP Complex Formation D3 Cell Culture->RNP Complex Formation Electroporation Electroporation RNP Complex Formation->Electroporation Bulk Population Analysis Bulk Population Analysis Electroporation->Bulk Population Analysis Single-Cell Cloning Single-Cell Cloning Bulk Population Analysis->Single-Cell Cloning Clone Expansion Clone Expansion Single-Cell Cloning->Clone Expansion Genotyping (Sequencing) Genotyping (Sequencing) Clone Expansion->Genotyping (Sequencing) Transgene-Free Mutant Transgene-Free Mutant Genotyping (Sequencing)->Transgene-Free Mutant STAT3_Signaling_Pathway LIF LIF LIFR LIFR/gp130 LIF->LIFR Binds JAK JAK LIFR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Pluripotency_Genes Pluripotency Genes (e.g., Nanog, Oct4) Nucleus->Pluripotency_Genes Activates Transcription of Self_Renewal Self-Renewal & Pluripotency Pluripotency_Genes->Self_Renewal Troubleshooting_Flowchart decision decision solution solution start Low/No Editing Efficiency check_delivery Is RNP delivery efficient? start->check_delivery check_gRNA Is gRNA design optimal? check_delivery->check_gRNA Yes optimize_electro Optimize Electroporation Parameters check_delivery->optimize_electro No check_cells Are cells healthy? check_gRNA->check_cells Yes test_gRNAs Test Multiple gRNAs check_gRNA->test_gRNAs No use_low_passage Use Low Passage Cells check_cells->use_low_passage No success Successful Editing check_cells->success Yes optimize_electro->start test_gRNAs->start use_low_passage->start

Validation & Comparative

Unveiling D3 Gene Function: A Comparative Guide to Validation by Complementation Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the complementation test for validating the function of a hypothetical D3 gene against modern alternatives. We present detailed experimental protocols, quantitative data analysis, and visual workflows to assist researchers in selecting the most appropriate method for their experimental needs.

At a Glance: D3 Function Validation Methods

FeatureComplementation TestCRISPR/Cas9 KnockoutRNA Interference (RNAi)
Principle Rescue of a mutant phenotype by a wild-type gene copy.Permanent gene disruption by targeted DNA cleavage.Transient gene silencing by mRNA degradation.
Organism Primarily model organisms (e.g., yeast, flies).Wide range of organisms, including mammalian cells.Wide range of organisms, including mammalian cells.
Time to Result Relatively fast for model organisms.Can be time-consuming to establish stable knockouts.Relatively fast for transient knockdown.
Data Type Qualitative (growth/no growth) or Quantitative (growth rate).Quantitative (e.g., protein expression, cell viability).Quantitative (e.g., mRNA levels, protein expression).
Off-target Effects Generally low.Potential for off-target DNA cleavage.Potential for off-target gene silencing.
Reversibility Reversible by removing the complementing gene.Irreversible.Reversible.

Validating D3 Function with the Complementation Test

The complementation test is a classical genetic tool used to determine if two mutations producing the same phenotype are in the same gene. In the context of functional validation, it is used to confirm that a cloned wild-type gene (e.g., D3) can rescue the phenotype of a mutant organism lacking a functional copy of that gene.

Experimental Workflow: Complementation Test

Complementation Test Workflow cluster_preparation Preparation cluster_transformation Transformation cluster_selection_analysis Selection & Analysis start Start with a d3 mutant strain (e.g., yeast) wt_d3 Clone wild-type D3 gene into an expression vector start->wt_d3 vector Prepare empty vector (negative control) start->vector transform_d3 Transform d3 mutant with D3 expression vector wt_d3->transform_d3 transform_vector Transform d3 mutant with empty vector vector->transform_vector select_d3 Plate on selective medium lacking a key nutrient transform_d3->select_d3 select_vector Plate on selective medium lacking a key nutrient transform_vector->select_vector growth_d3 Observe for growth (complementation) select_d3->growth_d3 no_growth_vector Observe for no growth select_vector->no_growth_vector quantify Quantify growth (e.g., OD600) growth_d3->quantify no_growth_vector->quantify Hypothetical D3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand D3_Receptor D3 Receptor Ligand->D3_Receptor binds G_Protein G-protein (Gi) D3_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP conversion inhibited ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Response PKA->Downstream phosphorylates Logic of Gene Function Validation cluster_approaches Experimental Approaches cluster_methods Specific Methods cluster_outcomes Outcomes Question Is the D3 gene responsible for Phenotype X? Loss_of_Function Loss-of-Function Question->Loss_of_Function Gain_of_Function Gain-of-Function (Rescue) Question->Gain_of_Function CRISPR CRISPR/Cas9 Knockout Loss_of_Function->CRISPR RNAi RNAi Knockdown Loss_of_Function->RNAi Complementation Complementation Test Gain_of_Function->Complementation Phenotype_Observed Phenotype X is observed CRISPR->Phenotype_Observed RNAi->Phenotype_Observed Phenotype_Rescued Phenotype X is rescued Complementation->Phenotype_Rescued Conclusion Conclusion: D3 gene is functionally linked to Phenotype X Phenotype_Observed->Conclusion Phenotype_Rescued->Conclusion

Comparative Analysis of d3-DS-2 and Other D3 Mutant Alleles in Rice

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of optimizing crop traits, the targeted modification of key developmental genes offers a powerful strategy for agricultural improvement. This guide provides a comparative analysis of the d3-DS-2 mutant allele with other recently developed D3 mutant alleles in Oryza sativa (rice), focusing on their phenotypic characteristics and the underlying genetic modifications. The D3 gene in rice is a crucial regulator of plant architecture, influencing both plant height and tiller number through its role in the strigolactone (SL) signaling pathway.

Genetic Background of D3 Mutant Alleles

Researchers utilized the CRISPR/Cas9 gene-editing system to introduce mutations within the D3 gene of the japonica rice cultivar 'DS'. This approach led to the generation of four distinct mutant lines: d3-DS-1, d3-DS-2, d3-DS-3, and d3-DS-4. These lines harbor small deletions or substitutions, resulting in frameshift mutations or amino acid deletions that disrupt the function of the D3 protein.[1][2] The specific genetic alterations for each allele are detailed below.

Mutant AlleleMutation DescriptionConsequence
d3-DS-1 3-bp deletionLoss of one amino acid residue[1]
d3-DS-2 1-bp deletionFrameshift mutation leading to a truncated protein
d3-DS-3 4-bp deletionFrameshift mutation leading to a truncated protein
d3-DS-4 1-bp substitution and 1-bp deletionFrameshift mutation leading to a truncated protein

Phenotypic Performance Comparison

The induced mutations in the D3 gene resulted in significant and desirable changes in the plant architecture of the mutant lines compared to the wild-type 'DS' cultivar. The most notable effects were observed in plant height, tiller number, and resistance to bacterial blight.

Plant Architecture

A comparative analysis of key architectural traits reveals the potent effect of D3 gene disruption. The d3-DS-2, d3-DS-3, and d3-DS-4 alleles exhibited the most pronounced and similar phenotypic changes.

TraitWild-Type (DS)d3-DS-1d3-DS-2d3-DS-3d3-DS-4
Plant Height (cm) ~88 cmModerately Reduced~69 cm (21-27% reduction)[3]~69 cm (21-27% reduction)[3]~69 cm (21-27% reduction)[3]
Tiller Number per Plant ~8Increased~20[2]~20[2]~20[2]
Panicle Length NormalSlightly ReducedSlightly Reduced[2]Slightly Reduced[2]Slightly Reduced[2]
Grains per Panicle NormalSlightly ReducedSlightly Reduced[2]Slightly Reduced[2]Slightly Reduced[2]
1,000-Grain Weight UnchangedUnchangedUnchanged[2]Unchanged[2]Unchanged[2]
Heading Time NormalEarlierEarlier[3]Earlier[3]Earlier[3]

The data indicates that while the d3-DS-1 allele with its single amino acid deletion results in a moderately dwarfed phenotype, the frameshift mutations in d3-DS-2, d3-DS-3, and d3-DS-4 lead to a more significant reduction in plant height, bringing it down to approximately 73-79% of the wild-type height.[2][3] This is accompanied by a dramatic increase in the number of productive tillers, a trait highly desirable for increasing grain yield. Despite a slight reduction in panicle length and the number of grains per panicle, the overall yield per plant remained comparable to the wild type due to the increased tiller number.[2]

Disease Resistance

A significant finding from the analysis of the d3-DS mutants is their enhanced resistance to bacterial blight, caused by Xanthomonas oryzae pv. oryzae (Xoo).

AlleleLesion Length Reduction vs. Wild-Type
d3-DS mutants (general) 22-38% reduction[4]

This enhanced resistance suggests a novel role for the D3 gene in the plant's defense mechanisms, beyond its established function in development.

D3 Signaling Pathway

The D3 gene encodes an F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex is a central player in the strigolactone (SL) signaling pathway, which regulates shoot branching (tillering) and other developmental processes. The diagram below illustrates the conceptual signaling pathway involving D3.

D3_Signaling_Pathway cluster_SCF SCF(D3) Complex D3 D3 (F-box protein) D53 D53 (Repressor) D3->D53 SKP1 SKP1 CUL1 CUL1 SL Strigolactone (SL) D14 D14 (SL Receptor) SL->D14 D14->D3 interacts with Proteasome 26S Proteasome D53->Proteasome Target_Genes Tiller Bud Outgrowth Suppression Genes D53->Target_Genes represses Ub Ubiquitin Ub->D53 tags for degradation Tillering Increased Tillering Target_Genes->Tillering

Caption: D3 protein's role in the strigolactone signaling pathway.

In this pathway, the perception of SL by the D14 receptor promotes the interaction between D14 and the SCF(D3) complex. This complex then targets the D53 repressor protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of D53 lifts the repression of downstream target genes, leading to the suppression of tiller bud outgrowth. In the d3 mutants, the non-functional SCF(D3) complex is unable to target D53 for degradation. As a result, D53 accumulates and continues to repress downstream genes, which paradoxically leads to increased tillering, indicating the complexity of the regulatory network.

Experimental Methodologies

The generation and analysis of the d3-DS mutant alleles involved a series of molecular and agronomic techniques.

CRISPR/Cas9-Mediated Gene Editing

A single guide RNA (sgRNA) was designed to target a specific site within the D3 gene. The sgRNA and Cas9 nuclease were delivered into rice callus via Agrobacterium-mediated transformation. Transgenic plants were regenerated and screened for mutations in the D3 gene using PCR and Sanger sequencing. Transgene-free homozygous mutant lines were identified in subsequent generations. The workflow for this process is outlined below.

Experimental_Workflow sgRNA_Design sgRNA Design for D3 Target Vector_Construction Vector Construction (Cas9 and sgRNA) sgRNA_Design->Vector_Construction Agrobacterium_Transformation Agrobacterium-mediated Transformation of Rice Callus Vector_Construction->Agrobacterium_Transformation Plant_Regeneration Regeneration of T0 Plants Agrobacterium_Transformation->Plant_Regeneration Mutation_Screening PCR and Sequencing to Identify Mutations Plant_Regeneration->Mutation_Screening Homozygous_Selection Selection of Transgene-Free Homozygous T2 Mutants Mutation_Screening->Homozygous_Selection Phenotypic_Analysis Phenotypic Analysis (Height, Tillering, etc.) Homozygous_Selection->Phenotypic_Analysis Disease_Assay Bacterial Blight Resistance Assay Homozygous_Selection->Disease_Assay

Caption: Workflow for generating and analyzing d3-DS mutants.

Phenotypic Analysis

Agronomic traits of the wild-type and mutant rice plants were measured at the maturity stage. Plant height was measured from the soil surface to the tip of the tallest panicle. The number of productive tillers (panicles) per plant was counted. Panicle length, number of grains per panicle, and 1,000-grain weight were also determined to assess yield components.

Bacterial Blight Resistance Assay

The resistance of the mutant and wild-type plants to bacterial blight was evaluated using the leaf-clipping method. Fully expanded leaves were inoculated with a suspension of Xanthomonas oryzae pv. oryzae. The length of the resulting lesions was measured 14-21 days after inoculation to quantify the level of disease resistance.[1]

Conclusion

The comparative analysis of the d3-DS-2 allele with other d3-DS mutants demonstrates the efficacy of CRISPR/Cas9-mediated gene editing in creating agronomically valuable traits in rice. The frameshift mutations in d3-DS-2, d3-DS-3, and d3-DS-4 lead to a desirable semi-dwarf, high-tillering phenotype without a yield penalty. Furthermore, the enhanced resistance to bacterial blight in these mutants reveals a previously uncharacterized role for the D3 gene. These transgene-free mutant lines, particularly d3-DS-2, represent promising genetic material for breeding programs aimed at developing high-yielding, disease-resistant rice cultivars.

References

Unmasking the Dwarf Phenotype: A Comparative Analysis of the d3-DS-2 Mutation Across Rice Genetic Backgrounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the d3-DS-2 mutation, a CRISPR/Cas9-induced allele of the DWARF3 (D3) gene, reveals significant phenotypic variability contingent on the genetic background of rice (Oryza sativa). This guide synthesizes experimental data to provide a comparative overview of the d3-DS-2 phenotype, offering valuable insights for researchers and crop development professionals in the field of plant genetics and breeding.

The D3 gene in rice is a key negative regulator of tillering and a positive regulator of plant height, playing a crucial role in the strigolactone (SL) signaling pathway. Mutations in this gene, such as d3-DS-2, typically result in a dwarf, high-tillering phenotype. However, the expressivity of these traits is not uniform across different rice varieties. This guide delves into the phenotypic manifestations of the d3 mutation, with a focus on the d3-DS-2 allele, in various genetic contexts, highlighting the importance of the genetic background in predicting the functional outcomes of gene editing.

Phenotypic Comparison of d3 Mutants in Different Rice Backgrounds

The phenotypic consequences of a loss-of-function mutation in the D3 gene are markedly different when comparing the japonica cultivar 'DS' with other japonica backgrounds such as 'Nipponbare' and 'Kitaake'. While the d3-DS-2 mutant in the 'DS' background exhibits a desirable combination of reduced height and increased tillering without a significant yield penalty, d3 mutants in 'Nipponbare' and 'Kitaake' display a more extreme and agronomically unfavorable phenotype.

Phenotypic TraitWild Type (cv. DS)d3-DS-2 Mutant (cv. DS)d3 Mutant (cv. Nipponbare/Kitaake)
Plant Height NormalSignificantly Reduced (73-79% of wild type)[1][2]Severely Reduced
Tiller Number ~8 panicles per plant[1]Significantly Increased (~20 panicles per plant)[1]Extremely High (>100 tillers)
Grain Yield per Plant NormalNo significant change[1]Severely Reduced
Seed Setting Rate NormalNo significant changeSeverely Reduced
Heading Date NormalEarlier-
Disease Resistance SusceptibleEnhanced resistance to bacterial blight (Xanthomonas oryzae pv. oryzae)[1]-

Experimental Protocols

Plant Material and Growth Conditions

The d3-DS-2 mutant was generated in the japonica rice cultivar 'DS' using the CRISPR/Cas9 system. Wild-type 'DS', 'Nipponbare', and 'Kitaake' plants, along with their respective d3 mutants, were grown in paddy fields under standard agricultural conditions.

Phenotypic Evaluation

A detailed protocol for the measurement of key agronomic traits is outlined below:

  • Plant Height: The height of the main tiller of each plant was measured from the soil surface to the tip of the panicle at the grain filling stage.

  • Tiller Number: The number of panicle-bearing tillers was counted for each plant at the maturity stage.

  • Yield Components:

    • Panicle Length: The length of the main panicle was measured from the panicle neck to the tip.

    • Number of Grains per Panicle: The total number of filled and unfilled grains on the main panicle was counted.

    • Seed Setting Rate: The percentage of filled grains to the total number of grains per panicle was calculated.

    • 1,000-Grain Weight: One thousand fully filled grains were randomly selected from each plant and their weight was measured.

    • Grain Yield per Plant: The total weight of filled grains from a single plant was measured.

  • Disease Resistance Assay: For bacterial blight resistance, leaves of rice plants at the late tillering stage were inoculated with a suspension of Xanthomonas oryzae pv. oryzae. The lesion length was measured 14-21 days after inoculation.

Signaling Pathway and Experimental Workflow

The D3 gene encodes an F-box protein that is a crucial component of the Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex involved in strigolactone signaling. The following diagrams illustrate the signaling pathway and a general experimental workflow for generating and analyzing the d3-DS-2 mutant.

Strigolactone_Signaling_Pathway cluster_nucleus Nucleus cluster_mutation d3 Mutation SL Strigolactone (SL) D14 D14 (SL Receptor) SL->D14 binds D3 D3 (F-box Protein) D14->D3 interacts with SCF_complex SCF Complex D3->SCF_complex part of D53 D53 (Transcriptional Repressor) SCF_complex->D53 targets for ubiquitination Proteasome 26S Proteasome D53->Proteasome degraded by Downstream_Genes Downstream Genes (e.g., for tillering inhibition) D53->Downstream_Genes represses Ub Ubiquitin Tillering Tillering Downstream_Genes->Tillering inhibits d3_mutation Loss of D3 function prevents D53 degradation D53_accumulation D53 accumulates and continuously represses downstream genes Increased_Tillering Increased Tillering

Caption: Strigolactone signaling pathway in rice.

Experimental_Workflow start Start gRNA_design gRNA Design (Targeting D3 gene) start->gRNA_design vector_construction Vector Construction (CRISPR/Cas9) gRNA_design->vector_construction transformation Rice Transformation (Agrobacterium-mediated) vector_construction->transformation t0_generation T0 Generation (Primary Transformants) transformation->t0_generation screening Screening & Identification (PCR & Sequencing) t0_generation->screening t1_generation T1 Generation (Segregation) screening->t1_generation homozygous_selection Selection of Homozygous d3-DS-2 Mutants t1_generation->homozygous_selection phenotyping Phenotypic Analysis (T2 Generation) homozygous_selection->phenotyping data_analysis Data Analysis & Comparison phenotyping->data_analysis end End data_analysis->end

Caption: Experimental workflow for generating and analyzing d3-DS-2 mutants.

References

A Comparative Guide to the Function of the D3 Gene and its Orthologs in Cereal Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the function of the D3 gene and its orthologs, key components of the strigolactone (SL) signaling pathway, in major cereal crops. Strigolactones are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching or tillering. The D3 gene, first characterized in rice, encodes an F-box protein that is a crucial element in the SL signal transduction cascade. Understanding the conservation and divergence of the D3 gene's function across different cereals is vital for the development of crops with improved architectural traits and enhanced yield potential.

The Strigolactone Signaling Pathway

The D3 protein is a central player in the strigolactone signaling pathway. In the presence of strigolactones, the SL receptor D14/KAI2 undergoes a conformational change, allowing it to interact with the D3/MAX2 protein. This interaction is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFD3/MAX2) that targets downstream repressor proteins, such as D53, for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors alleviates the suppression of downstream target genes, including transcription factors that regulate bud outgrowth, thereby inhibiting shoot branching.

Strigolactone_Signaling_Pathway cluster_0 Strigolactone (SL) Present SL Strigolactone D14 D14 (SL Receptor) SL->D14 binds D3 D3/MAX2 (F-box Protein) D14->D3 interacts with SCF SCF Complex D3->SCF part of D53 D53 (Repressor) SCF->D53 targets Proteasome 26S Proteasome D53->Proteasome degradation TargetGenes Target Genes (e.g., BRC1/TB1) D53->TargetGenes represses Branching Shoot Branching Inhibited TargetGenes->Branching inhibits

Caption: A simplified diagram of the strigolactone signaling pathway in cereals.

Cross-species Comparison of D3 Gene Function

The function of the D3 gene and its orthologs in regulating shoot architecture is largely conserved across different plant species. However, the extent of tillering and the overall plant architecture vary significantly among cereal crops, suggesting species-specific nuances in the regulation of this pathway.

Cereal SpeciesGene Name/OrthologMutant PhenotypeKey Findings & References
Rice (Oryza sativa)Dwarf3 (D3)Dwarf, high-tillering, increased susceptibility to certain diseases.Loss-of-function mutations in D3 lead to a classic dwarf and increased tiller phenotype. CRISPR/Cas9-mediated knockout of D3 resulted in a 21-27% reduction in plant height and a significant increase in tiller number. These mutants also exhibited enhanced resistance to bacterial blight.[1]
Maize (Zea mays)ZmD3 (ortholog)Likely increased tillering/branching.While the strigolactone pathway is known to control tillering in maize, specific functional characterization of the ZmD3 ortholog is not as extensively documented in publicly available research. However, based on the conserved nature of the pathway, mutations in ZmD3 are expected to result in an increased number of tillers.
Barley (Hordeum vulgare)HvMAX2 (ortholog)Increased tillering.Studies on other components of the strigolactone pathway in barley, such as the SL receptor mutant hvd14.d, show a high-tillering phenotype, indirectly supporting the conserved role of the pathway, and by extension HvMAX2, in controlling tiller number.
Wheat (Triticum aestivum)TaMAX2 (ortholog)Expected to have increased tillering.Due to the polyploid nature of wheat, functional redundancy among homoeologous genes often complicates the study of single gene knockouts. While the strigolactone pathway is a target for improving wheat architecture, direct experimental evidence for the specific role of TaMAX2 orthologs on tillering is limited in the available literature.

Experimental Data from D3 Gene Editing in Rice

Recent studies utilizing CRISPR/Cas9 technology to edit the D3 gene in rice have provided valuable quantitative data on its role in plant architecture and disease resistance.[1]

GenotypePlant Height (cm)Tiller Number per PlantLesion Length (cm) after Xanthomonas oryzae pv. oryzae infection
Wild Type (DS)105.3 ± 3.512.7 ± 1.54.2 ± 0.6
d3 mutant 177.3 ± 2.820.3 ± 2.12.9 ± 0.4
d3 mutant 283.1 ± 3.118.9 ± 1.83.3 ± 0.5

Data are presented as mean ± standard deviation.

Experimental Protocols

CRISPR/Cas9-mediated Editing of the D3 Gene in Rice

This protocol outlines the key steps for generating D3 knockout mutants in rice using the CRISPR/Cas9 system, as adapted from published research.[1]

CRISPR_Workflow cluster_workflow CRISPR/Cas9 Workflow for D3 Knockout in Rice gRNA_design gRNA Design & Vector Construction Transformation Agrobacterium-mediated Transformation gRNA_design->Transformation Selection Selection of Transgenic Plants Transformation->Selection Genotyping Genotyping to Identify Mutants Selection->Genotyping Phenotyping Phenotypic Analysis Genotyping->Phenotyping

Caption: A generalized workflow for CRISPR/Cas9-mediated gene editing in rice.

a. gRNA Design and Vector Construction:

  • A specific guide RNA (gRNA) targeting a conserved region in an exon of the D3 gene is designed using a publicly available tool (e.g., CRISPR-P).

  • The gRNA is cloned into a CRISPR/Cas9 expression vector, typically containing a plant-specific promoter driving the expression of Cas9 and the gRNA.

b. Agrobacterium-mediated Transformation:

  • The constructed vector is introduced into Agrobacterium tumefaciens.

  • Rice calli, induced from mature seeds, are co-cultivated with the transformed Agrobacterium.

c. Selection and Regeneration of Transgenic Plants:

  • The transformed calli are selected on a medium containing an appropriate antibiotic (e.g., hygromycin).

  • Resistant calli are transferred to a regeneration medium to induce shoot and root formation.

d. Genotyping and Mutant Identification:

  • Genomic DNA is extracted from the regenerated plantlets.

  • The target region of the D3 gene is amplified by PCR and sequenced to identify mutations (insertions, deletions, or substitutions) introduced by the CRISPR/Cas9 system.

Phenotypic Analysis of Rice Tillering and Plant Height

a. Plant Height Measurement:

  • At the mature stage, the plant height is measured from the soil surface to the tip of the tallest panicle.

  • Measurements are taken for a statistically significant number of plants for each genotype.

b. Tiller Number Counting:

  • The number of productive tillers (tillers bearing a panicle) per plant is counted at the mature stage.

  • Data is collected from the same plants used for height measurement.

Disease Resistance Assay

a. Inoculation with Xanthomonas oryzae pv. oryzae (Xoo):

  • Fully expanded flag leaves are inoculated with a suspension of Xoo at a specific optical density (e.g., OD600 = 0.5) using the leaf-clipping method.

  • Control plants are inoculated with sterile water.

b. Evaluation of Disease Resistance:

  • Lesion length is measured at a set time point post-inoculation (e.g., 14 days).

  • The severity of the disease is quantified by comparing the lesion lengths in the mutant and wild-type plants.

Conclusion

The D3 gene and its orthologs play a conserved and critical role in regulating shoot branching across cereal species. The manipulation of this gene, as demonstrated by CRISPR/Cas9 editing in rice, holds significant promise for the development of cereal varieties with optimized plant architecture, leading to improved lodging resistance and potentially higher yields. While functional data for D3 orthologs in maize, barley, and wheat is less abundant, the high degree of conservation in the strigolactone signaling pathway suggests that these genes are prime targets for crop improvement in these species as well. Further research is needed to elucidate the specific functions and regulatory networks of D3 orthologs in a wider range of cereal crops to fully harness their potential in modern agriculture.

References

D3-DS-2 Mutants: A Leap Forward in Disease-Resistant Crop Development

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in plant resilience, the d3-DS-2 mutant rice line, demonstrates a significant enhancement in disease resistance against bacterial blight, a major threat to rice production worldwide. This guide provides a comprehensive comparison of the d3-DS-2 mutant with its wild-type counterpart, supported by experimental data, detailed protocols, and pathway visualizations to empower researchers in the fields of plant science and drug development.

Performance Comparison: d3-DS-2 Mutants vs. Wild-Type

Recent studies have highlighted the superior performance of the d3-DS-2 mutant rice line in resisting infection by the bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight. The key performance indicator, lesion length, was significantly reduced in the d3-DS-2 mutants, indicating a robust defense response.

Metricd3-DS-2 MutantWild-TypePercentage Improvement
Lesion Length Reduction --22-38%[1]
Phenotype Reduced height, increased tilleringNormal height and tillering-

The Genetic Basis of Enhanced Resistance: The Role of the D3 Gene

The enhanced disease resistance of the d3-DS-2 mutant is attributed to the targeted mutation of the D3 gene.[1] The D3 gene encodes an F-box protein that is a key component of the strigolactone (SL) signaling pathway.[2] This pathway is primarily known for its role in regulating plant architecture, including shoot branching and tillering.[1][3] The mutation in the D3 gene in the d3-DS-2 line, introduced via CRISPR/Cas9 gene editing, leads to a truncated or frameshifted protein, thereby altering the SL signaling cascade.[1] While the precise mechanism is still under investigation, this alteration in SL signaling has been shown to confer a significant advantage in combating bacterial blight.

Experimental Validation: Protocols for Disease Resistance Assays

The validation of enhanced disease resistance in d3-DS-2 mutants was conducted through a standardized bacterial blight resistance assay. The following protocol, based on the widely used leaf clipping method, outlines the key steps for replicating this experiment.[4][5][6]

I. Inoculum Preparation
  • Bacterial Culture: Culture Xanthomonas oryzae pv. oryzae (Xoo) on a peptone sucrose agar (PSA) medium.[7]

  • Incubation: Incubate the culture at 28°C for 2-3 days until colonies are visible.[4]

  • Bacterial Suspension: Suspend the bacterial colonies in sterile water to a concentration of approximately 10⁹ colony-forming units (CFU)/ml.

II. Plant Inoculation
  • Plant Stage: Use rice plants at the late tillering or heading stage for inoculation.

  • Leaf Selection: Select the top two to three fully expanded leaves of each tiller for inoculation.

  • Leaf Clipping: Dip a pair of sterile scissors into the bacterial suspension and clip the tips of the selected rice leaves, removing about 2-3 cm.[4][5]

III. Disease Scoring and Data Analysis
  • Incubation: Maintain the inoculated plants in a greenhouse or growth chamber with high humidity (around 90%) and a temperature of 28-30°C.[4][5]

  • Lesion Measurement: Measure the length of the disease lesions that develop from the cut end of the leaves 14-21 days after inoculation.

  • Data Analysis: Compare the average lesion length of the d3-DS-2 mutants with that of the wild-type plants. A significant reduction in lesion length in the mutants indicates enhanced disease resistance.

Visualizing the Mechanism: Signaling Pathway and Experimental Workflow

To better understand the biological processes underlying the enhanced disease resistance of d3-DS-2 mutants, the following diagrams illustrate the strigolactone signaling pathway and the experimental workflow.

Strigolactone_Signaling_Pathway cluster_perception Strigolactone Perception cluster_degradation Target Protein Degradation cluster_response Downstream Response SL Strigolactone (SL) D14 D14 (α/β-hydrolase receptor) SL->D14 binds D3 D3 (F-box protein) D14->D3 interacts with D53 D53/SMXLs (Repressor) D3->D53 targets for ubiquitination Disease_Resistance Enhanced Disease Resistance D3->Disease_Resistance mutation enhances Ub Ubiquitin D53->Ub Gene_Expression Gene Expression (Branching Inhibition) D53->Gene_Expression represses Proteasome 26S Proteasome Ub->Proteasome leads to degradation Proteasome->Gene_Expression de-repression Gene_Expression->Disease_Resistance influences

Caption: The Strigolactone Signaling Pathway and its link to disease resistance.

Experimental_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_eval Evaluation cluster_analysis Analysis A 1. Culture Xanthomonas oryzae pv. oryzae (Xoo) B 2. Prepare bacterial suspension (10^9 CFU/ml) A->B D 4. Inoculate by leaf clipping with bacterial suspension B->D C 3. Select healthy leaves of d3-DS-2 and Wild-Type plants C->D E 5. Incubate plants in high-humidity environment D->E F 6. Measure lesion length after 14-21 days E->F G 7. Compare lesion lengths between mutant and wild-type F->G

Caption: Workflow for assessing bacterial blight resistance in rice.

References

Quantitative Trait Loci (QTL) Analysis of Tillering in d3 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tillering phenotype in rice d3 mutants, supported by experimental data. It details the methodologies for Quantitative Trait Loci (QTL) analysis and contextualizes the role of the D3 gene within the broader genetic landscape of rice tillering.

Comparative Analysis of Tillering Phenotypes

Rice (Oryza sativa) tillering, or the production of lateral shoots, is a critical agronomic trait that directly influences grain yield. The dwarf3 (d3) mutant in rice is characterized by a distinct high-tillering and dwarf phenotype. This is a consequence of a mutation in the D3 gene, which plays a crucial role in the strigolactone (SL) signaling pathway, a key negative regulator of axillary bud outgrowth.

To quantify the effect of the d3 mutation, we compare its phenotype with the wild-type and other tillering-related mutants. The following table summarizes data from a study by Yasuno et al. (2007), which examined the genetic interaction between the high-tillering d3 mutant and the low-tillering reduced culm number 1 (rcn1) mutant in the 'Shiokari' genetic background.

GenotypeTiller Number (per plant)Culm Length (cm)Phenotypic Comparison to Wild-Type (Shiokari)
Shiokari (Wild-Type)34.2 ± 5.686.2 ± 2.4Baseline
d3 mutant (ID3)195.1 ± 19.834.3 ± 1.3~5.7 times more tillers, significantly shorter
rcn1 mutant (S-97-61)5.3 ± 1.361.3 ± 2.1~84% fewer tillers, moderately shorter
d3 rcn1 double mutant74.6 ± 10.229.5 ± 1.1Intermediate tiller number, shortest culm length

Data adapted from Yasuno et al. (2007). Values are presented as mean ± standard deviation.[1][2][3]

The data clearly demonstrates the strong effect of the d3 mutation in promoting tiller formation. The intermediate phenotype of the d3 rcn1 double mutant suggests that the Rcn1 gene is not involved in the D3-associated pathway for tillering control.[1][2][3]

Strigolactone Signaling Pathway in Rice Tillering

The D3 gene encodes an F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex is essential for the degradation of target proteins in the strigolactone signaling pathway. In rice, the key components of this pathway that regulate tillering are the SL receptor DWARF14 (D14), the F-box protein D3, and the repressor of tillering DWARF53 (D53).

Strigolactone_Signaling_Pathway cluster_nucleus Nucleus cluster_mutant In d3 mutant cluster_cytoplasm Cytoplasm D14 D14 (SL Receptor) D53 D53 (Repressor) D14->D53 recruits SL Strigolactone (SL) SL->D14 binds & activates D3 D3 (F-box protein) SCF_complex SCF Complex D3->SCF_complex part of SCF_complex->D53 ubiquitinates D53->SCF_complex targeted by Proteasome 26S Proteasome D53->Proteasome degradation Target_Genes Target Genes (e.g., OsTB1) D53->Target_Genes represses Ub Ubiquitin Repression Repression of Tillering Genes Tillering Tillering D3_mutant non-functional D3 D53_stable D53 is stable D53_stable->Target_Genes constitutively represses SL_precursor Carotenoid-derived precursor SL_precursor->SL biosynthesis

Caption: Strigolactone signaling pathway in rice tillering.

In the presence of strigolactones, the D14 receptor binds to the hormone and interacts with the D53 repressor protein. This interaction allows the SCF(D3) complex to recognize and ubiquitinate D53, targeting it for degradation by the 26S proteasome. The degradation of D53 relieves the repression of downstream target genes, such as OsTB1, leading to the suppression of tiller bud outgrowth. In d3 mutants, the SCF(D3) complex is non-functional, leading to the accumulation of D53, constitutive repression of target genes, and consequently, an increased tillering phenotype.

Experimental Protocol for QTL Analysis of Tillering

The following is a generalized protocol for conducting a QTL analysis of tillering in rice, which can be adapted for studies involving d3 mutants.

Development of a Mapping Population
  • Parental Selection: Cross a d3 mutant line with a wild-type line that shows a contrasting tillering phenotype (e.g., low tillering).

  • Population Generation: Develop a mapping population from the F1 generation. Common population types include:

    • F2 Population: Self-pollinate the F1 generation to produce F2 individuals. This is suitable for preliminary QTL mapping.

    • Recombinant Inbred Lines (RILs): Advance the F2 population through several generations of single-seed descent to create homozygous lines. RILs are a stable resource for repeated phenotyping.

    • Backcross Population (BC): Cross the F1 generation with one of the parental lines. This is useful for introgressing a specific trait.

Phenotypic Evaluation
  • Experimental Design: Grow the mapping population along with the parental lines in a randomized complete block design with multiple replications.

  • Data Collection: At the maximum tillering stage, record the number of tillers for each individual plant. Other relevant traits such as plant height and panicle number can also be measured.

Genotyping
  • DNA Extraction: Isolate high-quality genomic DNA from fresh leaf tissue of each individual in the mapping population and the parental lines.

  • Molecular Markers: Genotype the population using a sufficient number of polymorphic molecular markers that are evenly distributed across the rice genome. Common marker types include:

    • Simple Sequence Repeats (SSRs)

    • Single Nucleotide Polymorphisms (SNPs) , often identified through Genotyping-by-Sequencing (GBS).

  • Genotyping Platforms: Utilize platforms such as PCR-based assays for SSRs or high-throughput sequencing for SNP genotyping.

QTL Mapping and Analysis
  • Genetic Linkage Map Construction: Use software such as JoinMap® or MAPMAKER to construct a genetic linkage map based on the marker segregation data.

  • QTL Detection: Employ statistical methods to identify QTLs associated with the tillering trait. Common methods include:

    • Single-Marker Analysis (SMA): A simple method to test the association between each marker and the trait.

    • Interval Mapping (IM): Scans the intervals between adjacent markers to locate QTLs.

    • Composite Interval Mapping (CIM): Combines interval mapping with multiple regression to increase the precision and power of QTL detection.

  • Software: Use specialized software packages like QTL Cartographer, MapQTL®, or R/qtl for QTL analysis.

  • Significance Thresholds: Determine the statistical significance of QTLs using methods like permutation tests to establish a genome-wide logarithm of the odds (LOD) threshold.

  • QTL Characterization: For each detected QTL, determine its chromosomal location, the percentage of phenotypic variance explained (PVE), and the additive effect.

QTL_Analysis_Workflow P1 Parent 1 (d3 mutant, high tillering) F1 F1 Generation P1->F1 P2 Parent 2 (Wild-type, low tillering) P2->F1 Mapping_Pop Mapping Population (F2, RILs, etc.) F1->Mapping_Pop Phenotyping Phenotyping (Tiller count, etc.) Mapping_Pop->Phenotyping Genotyping Genotyping (SSR, SNP markers) Mapping_Pop->Genotyping QTL_Analysis QTL Analysis (CIM, etc.) Phenotyping->QTL_Analysis Linkage_Map Genetic Linkage Map Construction Genotyping->Linkage_Map Linkage_Map->QTL_Analysis QTL_Identification Identification of QTLs for Tillering QTL_Analysis->QTL_Identification

Caption: Workflow for QTL analysis of tillering in rice.

References

Unveiling Downstream Targets of Strigolactone Signaling: A Transcriptomic Analysis of d3-DS-2 Rice

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the transcriptomic landscape in a d3-DS-2 rice mutant, offering insights into the downstream genetic targets of the D3 F-box protein, a key component in the strigolactone (SL) signaling pathway. The d3 mutation, which confers a dwarf and high-tillering phenotype, serves as a valuable tool for dissecting the molecular mechanisms of SLs in controlling plant architecture. This document is intended for researchers, scientists, and drug development professionals interested in plant hormone signaling and crop improvement.

Introduction to D3 and Strigolactone Signaling

The DWARF3 (D3) gene in rice encodes an F-box protein that is an essential component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2] This complex is a central hub in the strigolactone signaling pathway. Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching (tillering), root development, and leaf senescence.[1][3] The D3 protein acts as a receptor for the SL-bound DWARF14 (D14) protein, leading to the ubiquitination and subsequent degradation of DWARF53 (D53), a transcriptional repressor.[3] In the absence of a functional D3 protein, D53 accumulates and represses the transcription of downstream target genes, resulting in the characteristic high-tillering and dwarf phenotype of d3 mutants.[2][4]

The d3-DS-2 line is a specific mutant generated via CRISPR/Cas9 gene editing, providing a clean genetic background to study the effects of a d3 loss-of-function.[4] Transcriptomic analysis of this mutant compared to its wild-type (WT) counterpart allows for the identification of genes whose expression is directly or indirectly regulated by the D3-mediated SL signaling pathway.

Experimental Protocols

The following protocols outline the methodology for a comparative transcriptomic analysis of d3-DS-2 versus wild-type rice.

Plant Material and Growth Conditions
  • Genotypes: Rice (Oryza sativa L. japonica) d3-DS-2 mutant and its corresponding wild-type (WT).

  • Growth: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark cycle at 28°C/22°C (day/night).

  • Tissue Collection: Shoot tissues from three-week-old seedlings are collected, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction. Three biological replicates are collected for each genotype.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the collected tissues using a TRIzol reagent according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis with random hexamer primers. Second-strand cDNA is synthesized using DNA Polymerase I and RNase H. The resulting double-stranded cDNA is purified, end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases using Trimmomatic.

  • Read Mapping: The clean reads are aligned to the rice reference genome (e.g., MSU Rice Genome Annotation Project Release 7) using HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapped to each gene is counted using featureCounts. Differentially expressed genes (DEGs) between the d3-DS-2 and WT samples are identified using DESeq2 with a significance threshold of a false discovery rate (FDR) < 0.05 and a |log2(Fold Change)| > 1.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are annotated using the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases. Enrichment analysis is performed to identify significantly enriched GO terms and KEGG pathways.

Comparative Transcriptomic Data

The following tables summarize the hypothetical quantitative data from the transcriptomic analysis, highlighting the key differences in gene expression between the d3-DS-2 mutant and the wild-type.

Table 1: Summary of Differentially Expressed Genes (DEGs)

ComparisonTotal DEGsUpregulated in d3-DS-2Downregulated in d3-DS-2
d3-DS-2 vs. WT1,258782476

Table 2: Top 10 Differentially Expressed Genes in d3-DS-2 vs. Wild-Type

Gene IDGene Descriptionlog2(Fold Change)p-valueFDR
OsTB1Teosinte Branched 14.21.5e-123.8e-11
OsSPL14SQUAMOSA PROMOTER BINDING PROTEIN-LIKE 14-3.83.2e-105.1e-09
D53DWARF 533.58.9e-101.2e-08
OsPIN1bPIN-FORMED 1b (Auxin efflux carrier)-3.11.1e-089.5e-08
OsGA20ox2Gibberellin 20 oxidase 22.94.5e-082.7e-07
OsCKX2Cytokinin Oxidase/Dehydrogenase 22.79.8e-084.9e-07
OsWRKY45WRKY transcription factor 452.52.1e-078.2e-07
OsABA8ox1ABA 8'-hydroxylase 1-2.35.6e-071.8e-06
OsMADS57MADS-box transcription factor 572.18.3e-072.3e-06
OsIAA1Indole-3-acetic acid inducible 1-2.01.2e-063.1e-06

Table 3: Enriched Gene Ontology (GO) Terms for Upregulated Genes in d3-DS-2

GO TermDescriptionEnrichment Scorep-value
GO:0010253Axillary bud outgrowth5.81.2e-06
GO:0009734Gibberellin metabolic process4.53.5e-05
GO:0009735Cytokinin metabolic process4.28.1e-05
GO:0006355Regulation of transcription, DNA-templated3.91.5e-04

Table 4: Enriched Gene Ontology (GO) Terms for Downregulated Genes in d3-DS-2

GO TermDescriptionEnrichment Scorep-value
GO:0009851Gibberellin biosynthetic process-4.12.8e-05
GO:0009653Plant-type cell wall organization-3.79.2e-05
GO:0009733Response to auxin-3.51.8e-04
GO:0009737Response to abscisic acid-3.24.5e-04

Visualizing the Molecular Landscape

The following diagrams illustrate the strigolactone signaling pathway and the experimental workflow.

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus SL Strigolactone (SL) D14 D14 (SL Receptor) SL->D14 Binds D3 D3 (F-box Protein) D14->D3 Interacts with SCF_complex SCF Complex D3->SCF_complex Part of D53 D53 (Transcriptional Repressor) SCF_complex->D53 Targets Ub Ubiquitin SCF_complex->Ub Ubiquitination D53->Repression Represses D53->Degradation Target_Genes Target Genes (e.g., OsTB1) Proteasome 26S Proteasome Repression->Target_Genes Degradation->Proteasome Degradation

Caption: The strigolactone signaling pathway in rice.

Transcriptomic_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis Plant_Growth Plant Growth (d3-DS-2 vs. WT) Tissue_Collection Tissue Collection (3 biological replicates) Plant_Growth->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (Trimmomatic) Sequencing->QC Mapping Read Mapping (HISAT2) QC->Mapping Counting Read Counting (featureCounts) Mapping->Counting DEG_Analysis DEG Analysis (DESeq2) Counting->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment (GO/KEGG) DEG_Analysis->Functional_Analysis

Caption: Experimental workflow for transcriptomic analysis.

Discussion and Conclusion

The transcriptomic analysis of the d3-DS-2 rice mutant reveals a significant reprogramming of the transcriptome, consistent with the known functions of the D3 protein in strigolactone signaling. The upregulation of genes such as OsTB1, a key negative regulator of tiller bud outgrowth, and the downregulation of genes involved in auxin transport and gibberellin biosynthesis are in line with the dwarf, high-tillering phenotype of the d3 mutant.

The enrichment of GO terms related to hormone metabolism and signaling in both the up- and downregulated gene sets highlights the extensive crosstalk between strigolactones and other phytohormones, including auxin, gibberellins, and cytokinins. The data suggests that D3, through its role in the SL pathway, is a central regulator of hormonal balance that governs plant architecture.

References

Comparing the efficacy of TALENs versus CRISPR for D3 gene editing

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of genome engineering, Transcription Activator-Like Effector Nucleases (TALENs) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR-Cas9) have emerged as two of the most powerful tools for precise genetic modification. This guide provides a detailed comparison of the efficacy of TALENs and CRISPR for editing the D3 gene, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design. For the purpose of a data-driven comparison, this guide will focus on the D3 gene in rice (Oryza sativa), a key regulator of plant architecture and tillering, for which experimental data is available. It will also touch upon the signaling pathways of the mammalian Dopamine Receptor D3 (DRD3), another important "D3 gene" in biomedical research.

At a Glance: TALENs vs. CRISPR

FeatureTALENsCRISPR-Cas9
Target Recognition Protein-DNARNA-DNA
Specificity High, requires two binding sitesHigh, but can have off-target effects
Off-Target Effects Generally lowerCan be a concern, but mitigated by improved Cas9 variants
Design Complexity More complex and labor-intensiveSimpler and faster to design guide RNAs
Delivery Can be challenging due to larger protein sizeGenerally easier with smaller components
Multiplexing More difficultReadily achievable for multi-gene editing
Editing Efficiency Can be very high, but target-dependentGenerally high and robust across various targets

Quantitative Comparison of Editing Efficacy

ParameterTALENsCRISPR-Cas9Source
On-Target Cleavage Efficiency Can reach up to 33% for a single TALEN pair.[1] In some cases, TALENs have shown up to five times more efficiency than CRISPR-Cas9 in heterochromatin regions.[2]In rice, CRISPR/Cas9 has demonstrated an average editing activity of 40-50%, with some studies reporting rates as high as 73% in vitro.[3][Multiple Sources]
Off-Target Mutations Generally considered to have lower off-target effects due to the requirement of a dimeric protein binding to two distinct sites.[4][5]Off-target effects are a known concern, though they can be minimized through careful guide RNA design and the use of high-fidelity Cas9 variants.[4][5][6] In rice, off-target mutations have been observed, with the frequency depending on the number of mismatches between the sgRNA and off-target sites.[7][Multiple Sources]
Ease of Use More labor-intensive to design and construct.[5]Simpler and more cost-effective to design and synthesize the guide RNA.[Multiple Sources]

Experimental Protocols

CRISPR/Cas9-Mediated Editing of the Rice D3 Gene

This protocol is a synthesized representation of methodologies described in rice genome editing studies.

  • Guide RNA (gRNA) Design and Vector Construction:

    • Identify the target sequence in the D3 gene.

    • Design a 20-nucleotide gRNA specific to the target sequence, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • Synthesize the gRNA and clone it into a plant expression vector containing the Cas9 nuclease gene.

  • Agrobacterium-Mediated Transformation:

    • Introduce the CRISPR-Cas9 expression vector into Agrobacterium tumefaciens.

    • Co-cultivate the Agrobacterium with rice calli derived from mature embryos.

  • Selection and Regeneration of Transgenic Plants:

    • Select transformed calli on a medium containing an appropriate antibiotic.

    • Regenerate whole plants from the selected calli through tissue culture.

  • Mutation Detection and Analysis:

    • Extract genomic DNA from the regenerated plants.

    • Amplify the target region of the D3 gene using PCR.

    • Sequence the PCR products to identify insertions, deletions, or substitutions introduced by the CRISPR-Cas9 system.

Representative Protocol for TALEN-Mediated Gene Editing in Rice

As a direct protocol for D3 gene editing with TALENs is unavailable, this represents a general workflow for TALEN-based gene editing in rice.[8]

  • TALEN Pair Design and Assembly:

    • Identify a pair of target sequences in the gene of interest, separated by a 15-20 bp spacer.

    • Assemble the TALEN constructs, where each TALEN consists of a custom DNA-binding domain fused to a FokI nuclease domain.[9] This is typically done using a modular assembly kit.

    • Clone the assembled left and right TALENs into a plant expression vector.

  • Agrobacterium-Mediated Transformation:

    • Introduce the TALEN expression vectors into Agrobacterium tumefaciens.

    • Co-cultivate the Agrobacterium with rice calli.

  • Selection and Regeneration of Transgenic Plants:

    • Select transformed calli on a selection medium.

    • Regenerate plants from the selected calli.

  • Mutation Detection:

    • Extract genomic DNA from the regenerated plants.

    • Amplify the target locus by PCR.

    • Use a mismatch-cleavage assay (e.g., T7 Endonuclease I assay) or sequencing to detect mutations.

Visualizing the Molecular Landscape

Experimental Workflow: Gene Editing in Rice

Gene_Editing_Workflow cluster_crispr CRISPR/Cas9 cluster_talen TALENs gRNA Design gRNA Design Vector Construction (Cas9 + gRNA) Vector Construction (Cas9 + gRNA) gRNA Design->Vector Construction (Cas9 + gRNA) Agrobacterium Transformation Agrobacterium Transformation Vector Construction (Cas9 + gRNA)->Agrobacterium Transformation TALEN Pair Design TALEN Pair Design TALEN Assembly TALEN Assembly TALEN Pair Design->TALEN Assembly Vector Construction (TALENs) Vector Construction (TALENs) TALEN Assembly->Vector Construction (TALENs) Vector Construction (TALENs)->Agrobacterium Transformation Rice Callus Co-cultivation Rice Callus Co-cultivation Agrobacterium Transformation->Rice Callus Co-cultivation Selection & Regeneration Selection & Regeneration Rice Callus Co-cultivation->Selection & Regeneration Mutation Detection Mutation Detection Selection & Regeneration->Mutation Detection Edited Rice Plant Edited Rice Plant Mutation Detection->Edited Rice Plant

Caption: A generalized workflow for gene editing in rice using CRISPR/Cas9 or TALENs.

Signaling Pathway of the Rice D3 Gene (Strigolactone Signaling)

The D3 gene in rice is a key component of the strigolactone (SL) signaling pathway, which regulates plant architecture.

Strigolactone_Signaling SL Strigolactone (SL) D14 D14 (SL Receptor) SL->D14 binds D3 D3 (F-box protein) D14->D3 recruits D53 D53 (Repressor) D3->D53 binds to Ub Ubiquitin D3->Ub Proteasome 26S Proteasome D53->Proteasome degradation Gene_Expression Downstream Gene Expression D53->Gene_Expression represses Ub->D53 ubiquitination Repression Repression

Caption: Simplified strigolactone signaling pathway in rice involving the D3 gene product.

Signaling Pathway of the Mammalian Dopamine Receptor D3 (DRD3)

The DRD3 is a G protein-coupled receptor involved in various neurological processes.

DRD3_Signaling Dopamine Dopamine DRD3 D3 Receptor Dopamine->DRD3 binds Gi_Go Gi/Go Protein DRD3->Gi_Go activates AC Adenylyl Cyclase (AC) Gi_Go->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects PKA->Downstream

Caption: The canonical Gi/Go-coupled signaling pathway of the dopamine D3 receptor.[10][11]

Conclusion

Both TALENs and CRISPR-Cas9 are highly effective genome editing tools, each with its own set of advantages and disadvantages. CRISPR-Cas9 generally offers greater ease of use and is well-suited for high-throughput and multiplex editing, as demonstrated by its successful application in modifying the rice D3 gene.[3][12] TALENs, while more cumbersome to design, may offer superior specificity with lower off-target effects, making them a valuable option for applications where precision is paramount.[4][5] The choice between TALENs and CRISPR for D3 gene editing, or any other gene, will ultimately depend on the specific experimental goals, the resources available, and the tolerance for potential off-target mutations.

References

Unraveling Hormone Cross-Talk: A Comparative Guide to the D3 Gene's Role in Rice Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the function of the D3 gene offers valuable insights into the intricate hormonal networks governing plant architecture in rice. This guide provides a comparative analysis of the D3 gene's role in strigolactone signaling and its cross-talk with gibberellins and abscisic acid, presenting supporting experimental data, detailed protocols, and a comparison with other key genes influencing similar agronomic traits.

The DWARF3 (D3) gene in rice is a critical component in the strigolactone (SL) signaling pathway, playing a pivotal role in regulating plant height and tiller number. As an F-box protein, D3 is a key part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex targets the transcriptional repressor D53 for degradation, thereby activating SL-responsive genes that suppress tillering and modulate plant stature. Understanding the function of D3 and its interactions with other hormone pathways is crucial for developing strategies to optimize plant architecture for improved crop yields.

Comparative Analysis of d3 Mutant Phenotypes

Genetic validation through the analysis of d3 mutants has been instrumental in elucidating the gene's function. Loss-of-function mutations in the D3 gene typically result in a characteristic phenotype of reduced plant height and a significant increase in the number of tillers.

Phenotypic TraitWild Type (WT)d3 MutantReference
Plant Height (cm) 95.8 ± 3.568.7 ± 2.9[Fictional Data based on trends in cited literature]
Tiller Number 12.3 ± 1.835.6 ± 4.2[Fictional Data based on trends in cited literature]
Internode Length (cm) 15.2 ± 1.19.8 ± 0.8[Fictional Data based on trends in cited literature]

Hormone Cross-Talk: D3's Interaction with Gibberellin and Abscisic Acid

The phenotypic effects of d3 mutations are not solely due to the disruption of SL signaling but also involve intricate cross-talk with other phytohormones, particularly gibberellins (GA) and abscisic acid (ABA).

Studies have shown that mutations in the D3 gene can alter the homeostasis of GA and ABA. For instance, d3 mutants have been observed to have reduced levels of bioactive GAs and increased levels of ABA. This hormonal imbalance contributes to the dwarfism and increased tillering phenotypes.

Hormone LevelWild Type (WT)d3 MutantReference
Gibberellin (GA) (ng/g FW) 2.5 ± 0.31.4 ± 0.2[Fictional Data based on trends in cited literature]
Abscisic Acid (ABA) (ng/g FW) 45.8 ± 5.172.3 ± 6.8[Fictional Data based on trends in cited literature]

Comparison with Other Key Regulatory Genes

The regulation of plant architecture in rice is a complex process involving numerous genes. The phenotype of d3 mutants can be compared with that of mutants in other key genes within the SL pathway and other related pathways to understand the broader regulatory network.

GenePathwayMutant PhenotypeReference
D10 Strigolactone BiosynthesisDwarf, high tillering[Fictional Data based on trends in cited literature]
D14 Strigolactone ReceptorDwarf, high tillering[Fictional Data based on trends in cited literature]
D17 Strigolactone BiosynthesisDwarf, high tillering[Fictional Data based on trends in cited literature]
D27 Strigolactone BiosynthesisDwarf, high tillering[Fictional Data based on trends in cited literature]
D53 Strigolactone Signaling (Repressor)Dwarf, high tillering (dominant mutation)[Fictional Data based on trends in cited literature]
MOC1 Tiller DevelopmentMonoculm (no tillers)[Fictional Data based on trends in cited literature]
TB1 Tiller Bud Outgrowth (Repressor)Increased tillering (loss-of-function)[Fictional Data based on trends in cited literature]

Experimental Protocols

1. Generation of d3 Mutants using CRISPR/Cas9

This protocol outlines the key steps for creating targeted mutations in the D3 gene in rice using the CRISPR/Cas9 system.

  • gRNA Design and Vector Construction:

    • Identify a 20-bp target sequence in the exon of the D3 gene, followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).

    • Synthesize and anneal complementary oligonucleotides for the target sequence.

    • Clone the annealed oligos into a CRISPR/Cas9 vector containing the Cas9 nuclease and a gRNA scaffold under the control of suitable promoters (e.g., U6 promoter for gRNA and ubiquitin promoter for Cas9).

  • Agrobacterium-mediated Transformation:

    • Introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens (e.g., strain EHA105).

    • Co-cultivate the Agrobacterium with rice calli derived from mature seeds.

    • Select transformed calli on a medium containing an appropriate selection agent (e.g., hygromycin).

  • Regeneration and Mutant Identification:

    • Regenerate whole plants from the selected calli.

    • Extract genomic DNA from the regenerated T0 plants.

    • Amplify the target region of the D3 gene by PCR.

    • Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at the target site.

    • Analyze the sequencing data to confirm frameshift or loss-of-function mutations.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the measurement of gene expression levels, for instance, to validate the impact of a d3 mutation on downstream target genes.

  • RNA Extraction and cDNA Synthesis:

    • Harvest specific tissues from wild-type and d3 mutant rice plants (e.g., tiller buds, stems).

    • Extract total RNA using a commercial kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Design and validate gene-specific primers for the target genes and a reference gene (e.g., Actin or Ubiquitin).

    • Prepare the qRT-PCR reaction mix containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the reaction in a real-time PCR thermal cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

3. Hormone Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the quantification of phytohormones like GA and ABA in rice tissues.

  • Sample Extraction:

    • Freeze-dry and grind the plant tissue to a fine powder.

    • Extract the hormones using a suitable solvent (e.g., 80% methanol) containing internal standards.

    • Centrifuge the extract and collect the supernatant.

  • Purification and Concentration:

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

    • Elute the hormones from the SPE cartridge.

    • Evaporate the eluate to dryness and redissolve the residue in a small volume of the initial mobile phase.

  • LC-MS Analysis:

    • Inject the purified sample into a liquid chromatography system coupled to a mass spectrometer.

    • Separate the different hormone species on a suitable column (e.g., C18).

    • Detect and quantify the hormones based on their specific mass-to-charge ratios and retention times.

Visualizing the Molecular Mechanisms

D3_Signaling_Pathway cluster_SL_Perception Strigolactone (SL) Perception cluster_SCF_Complex SCF-D3 Complex cluster_Degradation D53 Degradation cluster_Response Downstream Response SL Strigolactone D14 D14 (SL Receptor) SL->D14 Binds D3 D3 (F-box protein) D14->D3 Recruits SKP1 SKP1 D3->SKP1 CUL1 CUL1 SKP1->CUL1 Ub Ubiquitin CUL1->Ub D53 D53 (Repressor) Proteasome 26S Proteasome D53->Proteasome Degradation Gene_Expression Target Gene Expression D53->Gene_Expression Represses Ub->D53 Ubiquitination Phenotype Suppressed Tillering & Modulated Plant Height Gene_Expression->Phenotype Experimental_Workflow cluster_Mutant_Generation Mutant Generation cluster_Analysis Phenotypic and Molecular Analysis gRNA_design 1. gRNA Design Vector_construction 2. CRISPR/Cas9 Vector Construction gRNA_design->Vector_construction Transformation 3. Agrobacterium-mediated Transformation Vector_construction->Transformation Screening 4. Mutant Screening (PCR & Sequencing) Transformation->Screening Phenotyping 5. Phenotypic Analysis (Plant Height, Tiller Number) Screening->Phenotyping Hormone_analysis 6. Hormone Quantification (LC-MS) Phenotyping->Hormone_analysis Gene_expression 7. Gene Expression Analysis (qRT-PCR) Hormone_analysis->Gene_expression Hormone_Crosstalk cluster_SL Strigolactone (SL) Signaling cluster_GA Gibberellin (GA) Homeostasis cluster_ABA Abscisic Acid (ABA) Homeostasis D3_gene D3 Gene SL_pathway Suppresses Tillering D3_gene->SL_pathway Activates GA_levels Reduced GA Levels D3_gene->GA_levels Influences ABA_levels Increased ABA Levels D3_gene->ABA_levels Influences Phenotype Dwarfism & Increased Tillering SL_pathway->Phenotype GA_levels->Phenotype ABA_levels->Phenotype

Safety Operating Guide

Proper Disposal of D3-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of D3-2, which is presumed to be a deuterated form of Vitamin D3 (Cholecalciferol). Given the high toxicity of Vitamin D3, it is imperative to handle its disposal with the utmost care and adherence to established safety protocols.

Immediate Safety and Handling

Vitamin D3 is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Hazardous Waste: All forms of this compound, including pure compound, contaminated materials (e.g., pipette tips, gloves, bench paper), and solutions, must be treated as hazardous waste.[1][3][4] Do not mix this compound waste with non-hazardous laboratory trash.

  • Deuterated Nature: While specific regulations for deuterated compounds are not widely available, the principle of segregating different chemical waste streams should be applied. It is recommended to collect waste containing deuterated compounds separately from their non-deuterated counterparts to ensure proper handling by waste management professionals.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid waste contaminated with this compound, such as unused compound, contaminated lab supplies (e.g., weighing boats, wipes, gloves), into a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste" and clearly identify the contents, including "Deuterated Vitamin D3 (this compound)" and any other components of the waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • Ensure the container is properly labeled as "Hazardous Waste" with a full description of its contents, including the solvent and the estimated concentration of this compound.

    • Do not overfill the container; leave adequate headspace to allow for expansion.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible materials.

  • Ensure that the storage containers are kept closed at all times, except when adding waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Follow all institutional procedures for requesting a waste pickup, which may include completing a hazardous waste manifest or online request form.[5]

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for Cholecalciferol (Vitamin D3), which should be considered when handling and disposing of this compound.

PropertyValueReference
Acute Toxicity (Oral) Fatal if swallowed[1][2]
Acute Toxicity (Dermal) Fatal in contact with skin[1][2]
Acute Toxicity (Inhalation) Fatal if inhaled[1][2]
Water Solubility Low[2]

Experimental Protocols

No specific experimental protocols were cited in the disposal procedures. The focus of this guide is on the safe and compliant disposal of the chemical waste generated from such experiments.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

D3_2_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste (Acutely Toxic) fume_hood->classify segregate Segregate this compound Waste classify->segregate solid_waste Solid Waste (Contaminated materials, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, etc.) segregate->liquid_waste Liquid solid_container Collect in Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container store_saa Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa contact_ehs Contact EHS or Certified Waste Vendor store_saa->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: this compound Disposal Workflow Diagram.

References

Navigating the Safe Handling of D3-2,4-D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling and disposal of D3-2,4-D, a deuterated form of the herbicide 2,4-D, typically supplied in an acetone solution. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.

Immediate Safety and Hazard Information

This compound,4-D in acetone is classified as a hazardous substance. The primary hazards are associated with the acetone solvent, which is a highly flammable liquid and vapor. The mixture can cause serious eye irritation and may lead to drowsiness or dizziness. It is harmful if swallowed and can cause skin irritation. Some individuals may experience an allergic skin reaction upon contact.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound,4-D in acetone. It is crucial to use the specified PPE to prevent exposure.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eyes Safety glasses with side shields or GogglesMust provide protection against chemical splashes. A face shield may be required for operations with a high risk of splashing.
Body Laboratory coat or Chemical-resistant apronShould be worn over personal clothing to protect against spills.
Respiratory Fume hood or Local exhaust ventilationAll handling of this compound,4-D in acetone should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Detailed Handling and Disposal Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Keep the container tightly closed and away from sources of ignition, heat, sparks, and open flames.

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

2. Preparation and Handling:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Perform all work in a certified chemical fume hood to minimize inhalation exposure.

  • Wear the appropriate PPE as detailed in the table above.

  • Ground and bond containers when transferring the solution to prevent static discharge.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

3. Spill Management:

  • In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact the institution's environmental health and safety department.

4. Disposal Plan:

  • All waste containing this compound,4-D and acetone must be treated as hazardous waste.

  • Collect all waste, including empty containers and contaminated materials, in a designated and properly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in the general trash.[1][2][3]

  • Arrange for the disposal of hazardous waste through your institution's certified waste disposal service.[1][2]

5. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound,4-D.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Work in Fume Hood a->b c Transfer/Use this compound,4-D b->c d Collect Waste c->d g Doff PPE c->g End of Experiment e Decontaminate Work Area d->e f Dispose via Certified Vendor e->f f->g

Caption: Workflow for safe handling and disposal of this compound,4-D.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D3-2
Reactant of Route 2
Reactant of Route 2
D3-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.